Biotin-PEG3-SS-azide
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H48N8O7S3 |
|---|---|
Molecular Weight |
692.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C27H48N8O7S3/c28-35-32-9-3-8-29-25(38)7-18-44-45-19-11-31-24(37)6-12-40-14-16-42-17-15-41-13-10-30-23(36)5-2-1-4-22-26-21(20-43-22)33-27(39)34-26/h21-22,26H,1-20H2,(H,29,38)(H,30,36)(H,31,37)(H2,33,34,39)/t21-,22-,26-/m0/s1 |
InChI Key |
FVMIKTRZXCSAEY-MCEYFSPLSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG3-SS-azide |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Cleavable Biotinylation Reagents: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin (K_d_ ≈ 10⁻¹⁴ M) enables a wide array of applications, including affinity purification, immunoassay development, and cellular imaging.[1] However, the quasi-irreversible nature of this interaction can be a significant drawback when the recovery of the target molecule in its native, unmodified state is desired. Cleavable biotinylation reagents elegantly overcome this limitation by incorporating a labile linker between the biotin moiety and the reactive group. This allows for the gentle and efficient release of the biotinylated molecule from its streptavidin-bound state under specific conditions, thereby preserving its biological activity and integrity for downstream applications.
This technical guide provides a comprehensive overview of the core properties of various classes of cleavable biotinylation reagents. It includes detailed quantitative data, step-by-step experimental protocols for key applications, and visual representations of experimental workflows to aid researchers in selecting and utilizing these powerful tools.
Core Properties of Cleavable Biotinylation Reagents
Cleavable biotinylation reagents are generally composed of three key components: a biotin molecule, a cleavable spacer arm, and a reactive group that targets a specific functional group on the molecule of interest. The choice of a particular reagent depends on several factors, including the nature of the target molecule, the desired cleavage conditions, and the requirements of the downstream application. The following tables summarize the quantitative properties of the major classes of cleavable biotinylation reagents.
Table 1: Disulfide (Thiol) Cleavable Biotinylation Reagents
These reagents feature a disulfide bond within the spacer arm, which can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[2]
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |
| NHS-SS-Biotin | 504.65 | 24.3 | NHS Ester (amines) | DMSO, DMF | Permeable | 50 mM DTT or BME at RT for 2h or 50°C for 30 min; TCEP at RT for 10 min[3] |
| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Sulfo-NHS Ester (amines) | Water (~10 mM) | Impermeable | 50 mM DTT at RT for 2h or 50°C for 30 min[4][5] |
| NHS-SS-PEG4-Biotin | 751.94 | 37.9 | NHS Ester (amines) | DMSO, DMF | Permeable | 50 mM DTT at RT for 2h or 50°C for 30 min |
| Disulfide Biotin Alkyne | Varies | Varies | Alkyne (azides) | Varies | Varies | 50 mM DTT, 10 mM BME, or 1% Sodium Borohydride |
Table 2: Photocleavable (PC) Biotinylation Reagents
These reagents incorporate a photolabile linker, typically containing a nitrobenzyl group, which can be cleaved upon exposure to UV light of a specific wavelength.
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |
| PC-Biotin-NHS Ester | 840.89 | Varies | NHS Ester (amines) | DMSO, DMF, DCM, THF, Chloroform | Varies | ~350-365 nm UV light for 5-25 min |
| PC Biotin-PEG3-NHS Carbonate Ester | 840.9 | Varies | NHS Carbonate Ester (amines) | Water, DMSO, DCM, DMF | Varies | 365 nm UV light (1-5 mW/cm²) for 5-25 min (>90% cleavage) |
| dUTP-PC-Biotin | Varies | Varies | dUTP (for DNA labeling) | Aqueous buffers | Impermeable | ~300-350 nm UV light |
Table 3: Acid-Cleavable Biotinylation Reagents
These reagents possess linkers that are susceptible to cleavage under acidic conditions.
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |
| DADPS Biotin Azide | ~882.25 | Varies | Azide (alkynes) | DMSO, DMF, THF, DCM, Chloroform | Varies | 5-10% Formic Acid for 30 min |
| DADPS Biotin Alkyne | 827.12 | Varies | Alkyne (azides) | DMSO, DMF, THF, DCM, Chloroform | Varies | 10% Formic Acid for 30 min |
Table 4: Base/Hydrazine-Cleavable Biotinylation Reagents
These reagents are designed with linkers that can be cleaved under basic conditions or by treatment with hydrazine.
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |
| Dde Biotin Azide | Varies | Varies | Azide (alkynes) | Varies | Varies | 2% aqueous hydrazine |
| Dde Biotin Azide Plus | 834.1 | Varies | Azide (alkynes) | Varies | Varies | 2% aqueous hydrazine |
| RevAmine Biotin | Varies | Varies | NHS Ester (amines) | Varies | Varies | pH ≈ 8-9 (e.g., 100 mM ammonium bicarbonate) |
Table 5: Diazo-Cleavable Biotinylation Reagents
These reagents contain a diazo linkage that can be cleaved under mild reducing conditions.
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group | Solubility | Membrane Permeability | Cleavage Conditions |
| Diazo Biotin Azide | 711.83 | Varies | Azide (alkynes) | DMSO, DMF | Varies | 25 mM Sodium Dithionite |
| Diazo Biotin Alkyne | 795.54 | Varies | Alkyne (azides) | DMSO, DMF | Varies | 25 mM Sodium Dithionite |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing cleavable biotinylation reagents.
Protocol 1: Cell Surface Protein Biotinylation and Affinity Purification using Sulfo-NHS-SS-Biotin
This protocol describes the labeling of cell surface proteins on live cells, followed by their isolation and purification.
Materials:
-
Adherent mammalian cells (e.g., HEK293)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-NHS-SS-Biotin
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 50 mM DTT in PBS)
-
SDS-PAGE sample buffer
Procedure:
-
Culture cells to confluency in an appropriate vessel (e.g., 10 cm dish).
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.
-
Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on ice for 30 minutes with gentle rocking to label the cell surface proteins.
-
Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the cleared lysate with pre-washed streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and wash them three to five times with Wash Buffer.
-
To elute the captured proteins, resuspend the beads in Elution Buffer and incubate at 37-50°C for 30-60 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or prepare for mass spectrometry analysis.
Protocol 2: Proximity-Dependent Biotinylation using TurboID and Cleavable Biotin for Mass Spectrometry
This protocol outlines the workflow for identifying protein-protein interactions and proximal proteins using the TurboID enzyme in conjunction with a cleavable biotin analog.
Materials:
-
Cells expressing a protein of interest fused to TurboID.
-
Cell culture medium.
-
Biotin or a cleavable biotin analog (e.g., a thiol-cleavable biotin).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Streptavidin magnetic beads.
-
Wash Buffers (e.g., a series of buffers with varying salt and detergent concentrations).
-
Elution Buffer (containing the appropriate cleavage agent, e.g., DTT for thiol-cleavable biotin).
-
Reagents for protein digestion (e.g., trypsin).
-
Reagents for mass spectrometry analysis.
Procedure:
-
Culture the cells expressing the TurboID-fusion protein.
-
Add biotin or a cleavable biotin analog to the culture medium and incubate for a short period (e.g., 10-30 minutes) to allow for proximity labeling.
-
Wash the cells with PBS to remove excess biotin.
-
Lyse the cells in Lysis Buffer and clarify the lysate by centrifugation.
-
Incubate the cleared lysate with streptavidin magnetic beads to enrich for biotinylated proteins.
-
Wash the beads extensively with a series of Wash Buffers to remove non-specifically bound proteins.
-
Elute the captured proteins by incubating the beads in Elution Buffer containing the appropriate cleavage agent.
-
Process the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion of the proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify the biotinylated proteins.
Protocol 3: Photocleavable Biotinylation of Nucleic Acids
This protocol describes the labeling of nucleic acids with a photocleavable biotin reagent for subsequent purification.
Materials:
-
Purified DNA or RNA sample.
-
Photocleavable biotinylation reagent with a reactive group suitable for nucleic acids (e.g., Psoralen-PC-Biotin or a PC-biotin phosphoramidite for oligonucleotide synthesis).
-
Reaction buffer appropriate for the chosen reagent.
-
Streptavidin-coated magnetic beads.
-
Binding/Wash Buffer (e.g., B&W buffer).
-
UV lamp (300-365 nm).
-
Elution buffer (e.g., nuclease-free water).
Procedure:
-
Perform the biotinylation reaction according to the manufacturer's instructions for the specific photocleavable biotin reagent. For psoralen-based reagents, this involves incubation of the nucleic acid with the reagent followed by UV irradiation to form a covalent bond.
-
Purify the biotinylated nucleic acid from the excess reagent using a suitable method (e.g., ethanol precipitation or a spin column).
-
Incubate the biotinylated nucleic acid with streptavidin-coated magnetic beads in Binding/Wash Buffer to allow for capture.
-
Wash the beads several times with Binding/Wash Buffer to remove non-biotinylated molecules.
-
Resuspend the beads in a small volume of nuclease-free water or a low-salt buffer.
-
Irradiate the bead suspension with a UV lamp (300-365 nm) for 5-15 minutes on ice to cleave the biotin tag.
-
Separate the beads using a magnet and collect the supernatant containing the released, unmodified nucleic acid.
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate common experimental workflows that utilize cleavable biotinylation reagents.
References
The Pivotal Role of the Disulfide Bond in Biotin-PEG3-SS-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-SS-azide is a versatile chemical probe that integrates a biotin moiety for affinity purification, a PEG3 spacer to enhance solubility and reduce steric hindrance, a terminal azide for bioorthogonal conjugation, and, critically, a cleavable disulfide bond.[1] This disulfide bond is the linchpin of its functionality, enabling the reversible capture and release of target molecules. This technical guide provides an in-depth exploration of the role of the disulfide bond in this compound, complete with experimental protocols and quantitative data to empower researchers in their scientific endeavors.
The Disulfide Bond: A Gateway to Reversible Bioconjugation
The disulfide (-S-S-) bond within the this compound linker is a key feature that allows for the controlled cleavage of the molecule.[1] This functionality is predicated on the redox potential of the disulfide bond, which can be readily reduced by thiol-containing reagents, such as dithiothreitol (DTT), or within the reducing intracellular environment, which has a high concentration of glutathione (GSH).[2][3]
Mechanism of Cleavage
The reduction of the disulfide bond by a reducing agent like DTT is a two-step thiol-disulfide exchange reaction.[3] Initially, one of the thiol groups of the reducing agent attacks one of the sulfur atoms of the disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the reducing agent attacks the remaining sulfur atom, resulting in the cleavage of the disulfide bond and the release of the two now-separate molecules.
Quantitative Data on Disulfide Bond Cleavage
| Reducing Agent | Concentration | Temperature (°C) | Incubation Time | pH | Efficacy | Reference |
| Dithiothreitol (DTT) | 1-10 mM | Room Temperature - 37 | 10-30 min | 7.0-8.0 | High | |
| Dithiothreitol (DTT) | 50-100 mM | 37-56 | 15-60 min | 7.0-8.0 | Very High (for complete reduction) | |
| Glutathione (GSH) | 1-10 mM (intracellular) | 37 | Variable | ~7.4 | High (in vivo) | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-20 mM | Room Temperature | 10-60 min | 4.5-7.5 | High |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol outlines the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO or DMF for dissolving the azide linker
-
Desalting column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.
-
Add this compound to the reaction mixture at a 4-10 molar excess over the protein.
-
Prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio and let it stand for 2-3 minutes.
-
Add the pre-mixed copper catalyst to the reaction tube.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst using a desalting column.
-
-
Verification:
-
Confirm the biotinylation of the protein using a Western blot with streptavidin-HRP or through mass spectrometry analysis.
-
Protocol 2: Affinity Purification and Cleavage of Biotinylated Proteins
This protocol describes the capture of a biotinylated protein using streptavidin beads and the subsequent release of the protein by cleaving the disulfide bond.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 50-100 mM DTT)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and wash them three times with Binding/Wash Buffer.
-
-
Binding:
-
Add the biotinylated protein sample to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack to pellet the beads.
-
Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer (containing DTT) to the beads.
-
Incubate for 30-60 minutes at 37°C with gentle shaking to cleave the disulfide bond and release the protein from the beads.
-
-
Sample Collection:
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted protein.
-
-
Analysis:
-
Analyze the eluted protein by SDS-PAGE, Western blot, or mass spectrometry.
-
Visualizing Workflows and Pathways
Affinity Purification and Release Workflow
Caption: Workflow for affinity purification and release of a target protein.
Targeted Drug Delivery and Intracellular Cleavage
The disulfide bond in this compound can be exploited for targeted drug delivery. An antibody-drug conjugate (ADC) can be synthesized where the drug is attached via the cleavable linker. The ADC targets cancer cells, and upon internalization, the high intracellular concentration of glutathione (GSH) cleaves the disulfide bond, releasing the cytotoxic drug.
Caption: Targeted drug delivery and intracellular release via disulfide cleavage.
Conclusion
The disulfide bond is the central functional element of this compound, providing a robust yet reversible linkage that is essential for its applications in affinity purification, proteomics, and drug delivery. Understanding the chemistry of the disulfide bond and the conditions required for its cleavage is paramount for the successful implementation of this powerful research tool. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments with confidence, ultimately advancing our understanding of complex biological systems.
References
An In-Depth Technical Guide to Biotin-PEG3-SS-azide for Click Chemistry
For researchers, scientists, and drug development professionals, Biotin-PEG3-SS-azide has emerged as a versatile and indispensable tool in the realm of bioconjugation and chemical proteomics. This comprehensive guide delves into the core functionalities, applications, and detailed methodologies associated with this reagent, providing a technical roadmap for its effective implementation in laboratory settings.
Introduction to this compound
This compound is a trifunctional molecule meticulously designed for bioorthogonal labeling and affinity purification. Its structure comprises three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins, forming the basis for robust affinity capture and purification techniques.[1][2]
-
PEG3 Spacer: A short, hydrophilic tri-ethylene glycol spacer that enhances the molecule's solubility in aqueous buffers, reduces steric hindrance, and improves the accessibility of the terminal functional groups.[1][2]
-
Disulfide (SS) Linker: A chemically cleavable bond that can be selectively broken under mild reducing conditions, enabling the controlled release of labeled biomolecules from streptavidin supports.[1]
-
Azide (N3) Group: A reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
This unique combination of functionalities makes this compound an ideal reagent for a wide array of applications, including the labeling of proteins, peptides, nucleic acids, and other biomolecules for subsequent isolation, identification, and analysis. It is particularly valuable in chemical proteomics for the enrichment of low-abundance proteins and the identification of post-translational modifications.
Physicochemical and Handling Properties
A clear understanding of the reagent's properties is crucial for its successful application and for ensuring experimental reproducibility.
| Property | Value | Source |
| Molecular Formula | C27H48N8O7S3 | |
| Molecular Weight | 692.91 g/mol | |
| Purity | ≥95% | |
| Appearance | Oil | |
| Solubility | Soluble in DMSO and DMF | |
| Storage (Dry) | -20°C, protected from light | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (in anhydrous DMSO or DMF, protected from light) |
Handling Recommendations:
-
To avoid degradation, it is recommended to prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
When preparing solutions, if precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Experimental Workflows and Signaling Pathways
This compound is a cornerstone reagent in several complex experimental workflows. The following diagrams, generated using Graphviz, illustrate the logical steps in these processes.
Workflow for biomolecule labeling, affinity capture, and release.
Experimental workflow for EdU-Seq using this compound.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experimental procedures involving this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for labeling alkyne-modified biomolecules with this compound. Optimization may be required depending on the specific biomolecule and experimental context.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of TCEP or a 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol, or a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to a final concentration of 25-100 µM.
-
Add the copper-stabilizing ligand (TBTA or THPTA) to a final concentration of 100 µM (for TBTA) or 1.25 mM (for THPTA).
-
Add the reducing agent (TCEP or sodium ascorbate) to a final concentration of 1 mM (for TCEP) or 5 mM (for sodium ascorbate).
-
Initiate the reaction by adding the CuSO4 stock solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. The optimal incubation time may vary and should be determined empirically.
-
-
Reaction Quenching and Purification:
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Remove excess reagents and purify the biotinylated biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or protein precipitation.
-
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO/DMF | 25 - 100 µM |
| CuSO4 | 50 mM in H2O | 1 mM |
| TCEP | 50 mM in H2O | 1 mM |
| Sodium Ascorbate | 100 mM in H2O | 5 mM |
| TBTA | 1.7 mM in DMSO/t-BuOH | 100 µM |
| THPTA | 50 mM in H2O | 1.25 mM |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative for click chemistry, which is particularly advantageous for in vivo applications where copper toxicity is a concern. This protocol outlines the general procedure for reacting this compound with a biomolecule modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare the DBCO-modified biomolecule in a compatible buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DBCO-modified biomolecule and this compound in the reaction buffer. A 2-10 fold molar excess of the biotin-azide reagent over the DBCO-modified biomolecule is typically recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the specific reactants and their concentrations.
-
-
Purification:
-
Purify the biotinylated biomolecule to remove unreacted this compound using size-exclusion chromatography or dialysis.
-
| Parameter | Recommendation |
| Molar Ratio (Biotin-azide:DBCO-biomolecule) | 2:1 to 10:1 |
| Incubation Time | 2 - 12 hours |
| Incubation Temperature | Room Temperature or 4°C |
Cleavage of the Disulfide Linker
The disulfide bond in this compound can be readily cleaved under mild reducing conditions to release the captured biomolecule.
Materials:
-
Biotinylated biomolecule immobilized on streptavidin beads
-
Reducing Agent: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME)
-
Elution Buffer (e.g., PBS or ammonium bicarbonate buffer)
Procedure:
-
Wash the Beads:
-
After affinity capture, wash the streptavidin beads extensively with appropriate buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in an elution buffer containing the reducing agent.
-
Incubate the bead suspension with gentle agitation. The incubation time and temperature will depend on the chosen reducing agent.
-
-
Collection of Eluate:
-
Pellet the streptavidin beads by centrifugation.
-
Carefully collect the supernatant containing the released biomolecule.
-
| Reducing Agent | Recommended Concentration | Incubation Conditions |
| DTT | 20 - 50 mM | 30-60 min at 37-56°C |
| TCEP | 10 - 20 mM | 30-60 min at 37°C |
| β-mercaptoethanol | 5 - 10% (v/v) | 30-60 min at room temperature or 37°C |
Applications in Research and Drug Development
The unique properties of this compound have led to its widespread adoption in various research and development areas:
-
Chemical Proteomics: Used for activity-based protein profiling (ABPP) to identify enzyme activities in complex biological samples.
-
Target Identification and Validation: Facilitates the identification of small molecule-protein interactions by capturing and identifying protein targets.
-
Post-Translational Modification (PTM) Analysis: Enables the enrichment and identification of specific PTMs, such as glycosylation or phosphorylation.
-
Drug Delivery Systems: Incorporated into antibody-drug conjugates (ADCs) as a cleavable linker to control drug release at the target site.
-
Nucleic Acid Research: Employed in techniques like EdU-Seq to label and isolate newly synthesized DNA for sequencing and analysis of DNA replication dynamics.
Conclusion
This compound is a powerful and versatile reagent that bridges the worlds of affinity purification and bioorthogonal chemistry. Its well-defined structure, featuring a high-affinity biotin tag, a cleavable disulfide linker, and a click-reactive azide group, provides researchers with a robust tool for a multitude of applications. By following the detailed protocols and understanding the principles outlined in this guide, scientists and drug development professionals can effectively leverage the capabilities of this compound to advance their research and development goals.
References
The PEG3 Spacer in Biotinylation: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the structure, benefits, and applications of the discrete PEG3 spacer in advanced biotinylation strategies.
In the landscape of bioconjugation, the selection of a chemical linker is a critical determinant of the efficacy, stability, and functionality of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has become a cornerstone technology, valued for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides a detailed exploration of the role of the short, discrete PEG3 spacer in biotinylation, a fundamental technique in research and drug development.
The PEG3 spacer, composed of three ethylene glycol units, provides a unique combination of hydrophilicity, flexibility, and a defined length.[2] These characteristics make it a versatile tool in a wide range of applications, from routine laboratory assays to the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] This guide will delve into the quantitative aspects of the PEG3 spacer, provide detailed experimental protocols for its use, and visualize its role in key experimental workflows.
Core Concepts: The Advantages of the PEG3 Spacer
The incorporation of a PEG3 spacer into a biotinylation reagent confers several beneficial properties that can significantly enhance the performance of the resulting biotinylated molecule. These advantages stem from the inherent chemical nature of the polyethylene glycol chain and its defined length.
A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2] Many molecules of interest, such as certain drugs or fluorescent dyes, are hydrophobic, which can lead to aggregation and reduced solubility in aqueous buffers. The PEG3 spacer mitigates this issue, improving the overall water solubility of the labeled molecule and preventing aggregation.
Furthermore, the PEG3 spacer provides a flexible arm of a defined length, which helps to minimize steric hindrance. This is particularly crucial for the high-affinity interaction between biotin and streptavidin (or avidin), which is the foundation of many biotin-based detection and purification systems. The spacer extends the biotin moiety away from the surface of the labeled molecule, allowing it to more readily access the deep binding pocket of streptavidin. This can lead to more efficient capture and detection.
Finally, the discrete and defined length of the PEG3 spacer provides precise spatial control between the biotin and the conjugated molecule. This is of particular importance in applications such as PROTACs, where the linker must optimally orient a target protein and an E3 ligase to facilitate protein degradation. Similarly, in the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically interfere with the antibody's ability to bind to its target antigen.
Quantitative Data Presentation
The decision to use a PEG3 spacer is often driven by the quantitative improvements it brings to a bioconjugation strategy. The following tables summarize key data related to the physicochemical properties of PEG3-containing biotinylation reagents and the impact of PEG spacer length on binding affinity.
| Property | Value | Source(s) |
| Chemical Composition | Three ethylene glycol units | |
| Spacer Arm Length | ~22.9 - 32.6 Å | |
| Molecular Weight (Biotin-PEG3-NHS Ester) | ~544.6 g/mol | |
| Solubility (Biotin-PEG3-NHS Ester) | Soluble in DMSO and water (10 mg/ml) |
| Conjugate | Spacer Length | IC50 (nM) |
| natGa-NOTA-PEG2 -RM26 | 2 PEG Units | 3.1 ± 0.2 |
| natGa-NOTA-PEG3 -RM26 | 3 PEG Units | 3.9 ± 0.3 |
| natGa-NOTA-PEG4 -RM26 | 4 PEG Units | 5.4 ± 0.4 |
| natGa-NOTA-PEG6 -RM26 | 6 PEG Units | 5.8 ± 0.3 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. This highlights that the optimal spacer length can be application-dependent. |
Experimental Protocols
The following are detailed methodologies for the biotinylation of a protein with a PEG3-containing reagent and a subsequent pull-down assay to identify interacting partners.
Protocol 1: Protein Biotinylation using NHS-PEG3-Biotin
This protocol describes the labeling of primary amines (e.g., lysine residues) on a target protein with an N-hydroxysuccinimide (NHS) ester of Biotin-PEG3.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG3-Biotin
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG3-Biotin in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG3-Biotin solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice, protected from light.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Confirmation of Biotinylation: The extent of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.
Protocol 2: Pull-Down Assay with a Biotin-PEG3-Labeled Bait Protein
This protocol provides a general workflow for using a Biotin-PEG3-labeled "bait" protein to capture and identify interacting "prey" proteins from a cell lysate.
Materials:
-
Biotin-PEG3-labeled bait protein (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing potential prey proteins in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash buffer (e.g., lysis buffer with adjusted salt concentration)
-
Elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) if using a low pH elution buffer
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated beads and wash them three to four times with the lysis buffer to remove any preservatives.
-
Bait Immobilization: Add the Biotin-PEG3-labeled bait protein to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction.
-
Washing: Wash the beads with the immobilized bait three to five times with wash buffer to remove any unbound bait protein.
-
Binding of Prey: Add the cell lysate to the beads with the immobilized bait and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
Washing: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the chosen elution buffer. If using a low pH elution buffer, immediately neutralize the eluate with the neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For identification of unknown interacting partners, the eluate can be subjected to mass spectrometry analysis.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a key experimental workflow and the logical relationships of the PEG3 spacer's advantages.
References
The Multifaceted Role of Biotin-PEG3-SS-azide in Antibody-Drug Conjugate Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and application of Biotin-PEG3-SS-azide as a versatile linker component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its structural components, their respective functions, and provide detailed experimental protocols for its use in ADC synthesis and characterization.
Core Concepts: Deconstructing the this compound Linker
The this compound linker is a sophisticated chemical entity designed to bridge a cytotoxic payload to a monoclonal antibody (mAb). Its multi-component structure imparts several advantageous properties to the resulting ADC, influencing its stability, solubility, and mechanism of action.
Structural Components and Their Functions:
-
Biotin: This small vitamin molecule exhibits an exceptionally high affinity for avidin and streptavidin proteins. This property can be leveraged for various applications, including:
-
Purification: Facilitating the purification of the ADC from unreacted components using affinity chromatography.
-
Pre-targeting Strategies: In a multi-step targeting approach, a biotinylated antibody can be administered first, followed by a streptavidin-conjugated payload.
-
Detection and Imaging: Enabling the detection and visualization of the ADC in vitro and in vivo.
-
-
PEG3 (Polyethylene Glycol, 3 units): The short polyethylene glycol spacer offers several key benefits:
-
Enhanced Solubility: It increases the hydrophilicity of the ADC, which can be crucial when working with hydrophobic payloads, preventing aggregation.[1]
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the antibody and the payload, minimizing potential interference with antigen binding.
-
Improved Pharmacokinetics: PEGylation can help to reduce immunogenicity and prolong the circulation half-life of the ADC.[1]
-
-
SS (Disulfide Bond): This cleavable linkage is the cornerstone of the linker's controlled-release mechanism.
-
Plasma Stability: The disulfide bond is relatively stable in the bloodstream's oxidizing environment, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[2]
-
Intracellular Cleavage: Upon internalization into the target cancer cell, the ADC is exposed to a highly reducing environment due to the high concentration of intracellular glutathione (GSH).[][4] This triggers the cleavage of the disulfide bond, releasing the active payload precisely at the site of action.
-
-
Azide (-N3): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific.
-
Covalent Conjugation: The azide group readily reacts with an alkyne-modified antibody or payload via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. This allows for precise and robust attachment of the linker-payload moiety to the antibody.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the components and function of disulfide-containing ADC linkers. It is important to note that specific data for this compound is not always available in the public domain, and therefore, data from similar linkers are provided as a reference.
Table 1: Physicochemical Properties of Biotin-PEG3-azide (a related compound)
| Property | Value | Source |
| Molecular Weight | 444.6 g/mol | |
| XLogP3 | 0.5 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 17 |
Table 2: Comparative Stability and Cleavage of Disulfide Linkers
| Parameter | Condition | Typical Value | Source |
| Plasma Stability | Human Plasma (in vitro) | Half-life of ~9 days for maytansine disulfide conjugates. | |
| Intracellular Cleavage | Cytosolic Glutathione (GSH) Concentration | 1-10 mM | |
| Extracellular Glutathione (GSH) Concentration | ~5 µM | ||
| Cleavage Rate | In presence of reducing agents (e.g., DTT, GSH) | Cleavage can be detected within hours. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of an ADC utilizing the this compound linker.
ADC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing linker (this compound-payload) to an alkyne-modified monoclonal antibody.
Materials:
-
Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)
-
This compound-payload conjugate
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Protocol:
-
Preparation of Reagents:
-
Dissolve the this compound-payload conjugate in DMSO to a desired stock concentration.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified antibody with PBS to the desired final concentration.
-
Add the this compound-payload solution. The molar ratio of linker-payload to antibody typically ranges from 4:1 to 10:1.
-
In a separate tube, prepare the copper catalyst complex by mixing CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.
-
-
Conjugation Reaction:
-
Add the pre-formed Cu(I)/THPTA complex to the antibody/linker-payload mixture. A typical final concentration of the copper complex is around 25 equivalents relative to the azide.
-
Initiate the reaction by adding sodium ascorbate. A typical final concentration is around 40 equivalents relative to the azide.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
ADC Purification by Size-Exclusion Chromatography (SEC)
SEC is used to separate the ADC from unreacted linker-payload molecules and other small molecule reagents.
Materials:
-
Crude ADC reaction mixture
-
SEC column (e.g., TSKgel G3000SWxl)
-
SEC mobile phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5 with 15% (v/v) isopropyl alcohol)
-
HPLC system with a UV detector
Protocol:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject the crude ADC reaction mixture onto the column.
-
Elution and Fraction Collection: Monitor the elution profile at 280 nm. The ADC, being the largest molecule, will elute first. Collect the fractions corresponding to the main ADC peak.
-
Buffer Exchange: The purified ADC can be buffer-exchanged into a suitable formulation buffer using a desalting column or dialysis.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug-linker moieties, allowing for the determination of the average DAR.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0)
-
HIC Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol)
-
HPLC system with a UV detector
Protocol:
-
System Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the purified ADC sample.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a defined period (e.g., 12 minutes) at a constant flow rate (e.g., 0.8 mL/min).
-
Data Analysis:
-
Monitor the chromatogram at 280 nm. Peaks will elute in order of increasing hydrophobicity, corresponding to species with 0, 2, 4, 6, and 8 conjugated drugs (for cysteine-linked ADCs).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: Functional components of the this compound linker.
Caption: Workflow for ADC synthesis and characterization.
Caption: Mechanism of action for an ADC with a disulfide linker.
Conclusion
The this compound linker offers a powerful and versatile tool for the construction of sophisticated Antibody-Drug Conjugates. Its modular design allows for enhanced solubility, controlled payload release, and multiple avenues for purification and detection. A thorough understanding of its components and the availability of robust experimental protocols are essential for harnessing its full potential in the development of next-generation targeted cancer therapies. This guide provides a foundational framework for researchers and drug developers to effectively utilize this linker in their ADC programs.
References
The Azide Group: A Lynchpin in Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azide functional group has emerged as a cornerstone in the field of bioconjugation, offering a unique combination of stability, small size, and highly selective reactivity.[1] Its bioorthogonal nature—the ability to participate in chemical reactions within a living system without interfering with native biochemical processes—has revolutionized the way scientists label, track, and manipulate biomolecules.[2][3][4] This technical guide provides a comprehensive overview of the core chemistries involving azides, quantitative comparisons of their performance, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.
Core Principles of Azide Reactivity in Bioconjugation
The utility of the azide group stems from its near-complete absence in biological systems, rendering it an ideal chemical handle for specific molecular tagging.[1] Its reactivity is primarily harnessed through three major bioorthogonal reactions: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Each of these reactions offers distinct advantages and is suited for different applications, from labeling proteins in complex lysates to tracking dynamic processes in living cells.
Key Bioconjugation Reactions Involving Azides
Staudinger Ligation
The Staudinger ligation, a modification of the classic Staudinger reaction, involves the reaction of an azide with a specifically engineered triarylphosphine. This reaction forms a stable amide bond under mild, aqueous conditions, making it suitable for biological applications.
Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate. In the ligation variant, an electrophilic trap (often a methyl ester) positioned ortho to the phosphorus on one of the aryl rings intercepts the aza-ylide, leading to an intramolecular cyclization and subsequent hydrolysis to form the final amide product and a phosphine oxide byproduct. A "traceless" version of this ligation has also been developed, where the phosphine oxide byproduct is not incorporated into the final product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regiospecific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions. This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.
Mechanism: The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the stable triazole product, regenerating the copper(I) catalyst. The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which readily reacts with an azide without the need for a catalyst.
Mechanism: The driving force for SPAAC is the high ring strain of the cyclooctyne. This strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. The reaction is a concerted Huisgen 1,3-dipolar cycloaddition, forming a stable triazole linkage. Various cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), have been developed to enhance reaction kinetics and stability.
Quantitative Comparison of Azide Bioconjugation Reactions
The choice of bioconjugation chemistry often depends on factors such as reaction rate, efficiency, and biocompatibility. The following table summarizes key quantitative data for the three major azide-based ligation reactions.
| Reaction Type | Typical Reactants | Typical Concentration | Reaction Time | Typical Yield | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Staudinger Ligation | Azide, Engineered Phosphine | 1-10 mM | 2-24 hours | Moderate to High | ~0.002 - 0.2 |
| CuAAC | Azide, Terminal Alkyne, Cu(I) Catalyst | 10 µM - 1 mM | 1-4 hours | High to Quantitative | ~1 - 100 |
| SPAAC | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) | 10 µM - 1 mM | Minutes to hours | High to Quantitative | ~0.1 - 1.0 |
Note: Reaction times and yields are highly dependent on the specific reactants, concentrations, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an Azide Moiety
This protocol describes a general method for introducing an azide group onto a protein using an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
Azide-NHS ester (e.g., 2-azidoacetic acid NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve the azide-NHS ester in DMSO to a concentration of 10-100 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the azide-NHS ester stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the unreacted azide-NHS ester by passing the reaction mixture through a pre-equilibrated SEC column, eluting with a suitable buffer.
-
Characterization: Characterize the azide-functionalized protein. The degree of labeling can be determined using mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for conjugating an azide-modified biomolecule to an alkyne-containing cargo.
Materials:
-
Azide-modified biomolecule (in a suitable buffer)
-
Alkyne-containing cargo molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing cargo in a suitable buffer.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or LC-MS.
-
Purification: Purify the resulting bioconjugate using an appropriate chromatography method (e.g., SEC) to remove excess reagents and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol outlines a general procedure for conjugating an azide-modified protein with a DBCO-functionalized molecule.
Materials:
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., fluorescent dye)
-
Anhydrous DMSO
-
SEC column
Procedure:
-
Prepare Protein Solution: Ensure the azide-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL.
-
Prepare DBCO-Reagent Stock Solution: Dissolve the DBCO-functionalized molecule in DMSO to a stock concentration of 10-20 mM.
-
Ligation Reaction: Add the DBCO-reagent stock solution to the protein solution to achieve a 2- to 4-fold molar excess of the DBCO reagent over the protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the bioconjugate using an SEC column to remove excess unreacted DBCO-reagent.
Applications in Drug Development and Research
The versatility of azide chemistry has made it an indispensable tool in drug discovery and development. Key applications include:
-
Antibody-Drug Conjugates (ADCs): Click chemistry is widely used for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies.
-
Peptide and Protein Modification: Azides enable the precise attachment of various moieties, such as polyethylene glycol (PEG) to improve pharmacokinetics, or fluorescent probes for imaging and tracking.
-
Drug Discovery: The CuAAC reaction is instrumental in generating large libraries of diverse compounds for high-throughput screening to identify novel drug candidates.
-
In Vivo Imaging: The biocompatibility of SPAAC allows for the labeling and visualization of biomolecules in living cells and organisms, providing insights into dynamic biological processes.
Conclusion
The azide group's unique reactivity profile has firmly established it as a critical component of the bioconjugation toolkit. The development of the Staudinger ligation, CuAAC, and SPAAC has provided researchers with a powerful and versatile set of methods for the precise and efficient modification of biomolecules. By understanding the core principles, quantitative performance, and experimental protocols associated with these reactions, scientists and drug development professionals can continue to push the boundaries of chemical biology, diagnostics, and therapeutics.
References
An In-depth Technical Guide to the Principles and Applications of Biotin-PEG3-SS-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-SS-azide, a versatile chemical tool with broad applications in life sciences and drug development. We will delve into its core principles, detailed experimental protocols, and quantitative data to facilitate its effective use in your research.
Core Principles of this compound
This compound is a multi-functional molecule designed for specific, controlled, and reversible labeling of biomolecules. Its utility stems from the unique properties of its four key components: a biotin moiety, a polyethylene glycol (PEG) spacer, a cleavable disulfide bond, and a terminal azide group.[1][2][3]
Biotin: This vitamin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal handle for the highly efficient capture and purification of labeled molecules.[2][3]
PEG3 Spacer: The short, hydrophilic tri-ethylene glycol spacer enhances the solubility of the entire molecule in aqueous buffers, a crucial feature for biological experiments. It also acts as a flexible linker, reducing steric hindrance and improving the accessibility of the terminal functional groups for reaction.
Cleavable Disulfide (SS) Bond: The disulfide bond within the linker is stable under general experimental conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavable feature allows for the gentle and efficient release of the captured biomolecule from the biotin-streptavidin complex, a significant advantage for downstream applications like mass spectrometry.
Azide (N3) Group: The terminal azide is a key functional group for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group can react with alkyne-containing molecules through two primary pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN.
Chemical Structure
Caption: Functional components of this compound.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H48N8O7S3 | |
| Molecular Weight | 692.91 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at -20°C, protected from light |
Disulfide Bond Cleavage Efficiency
| Reducing Agent | Concentration | Incubation Time | Temperature | Cleavage Efficiency | Reference |
| Dithiothreitol (DTT) | 50 mM | 30 minutes | Room Temperature | High | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 20-50 mM | 1 hour | 37°C | ~99.5% | |
| 2-Mercaptoethanol (β-ME) | 10 mM | Not specified | Not specified | Effective |
Note: The cleavage efficiency can vary depending on the specific biomolecule and the reaction conditions.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a method used for chemical proteomics. It describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein sample
-
This compound (10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (1.7 mM in 1:4 v/v DMSO:t-butanol)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water)
-
Lysis buffer (e.g., 20 mM HEPES, pH 7.5, 1% NP-40, 0.2% SDS)
Procedure:
-
To 100 µg of protein in 19 µL of lysis buffer, add the following reagents to create a master mix:
-
0.2 µL of this compound (final concentration: 100 µM)
-
0.2 µL of TCEP (final concentration: 1 mM)
-
0.125 µL of TBTA (final concentration: 10 µM)
-
-
Gently vortex the sample.
-
Initiate the reaction by adding 0.4 µL of CuSO4 (final concentration: 1 mM).
-
Incubate the reaction for 1.5 hours at room temperature with gentle shaking.
-
Proceed with downstream applications such as protein precipitation or affinity purification.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction of this compound with a DBCO-labeled biomolecule. The protocol is based on general guidelines for SPAAC reactions.
Materials:
-
DBCO-labeled biomolecule
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the DBCO-labeled biomolecule and this compound in the reaction buffer.
-
Add 1.5 to 3 molar equivalents of this compound to 1 molar equivalent of the DBCO-labeled biomolecule.
-
Incubate the reaction for 2 to 12 hours at room temperature or overnight at 4°C. The reaction time may need optimization depending on the specific reactants.
-
The reaction mixture is now ready for purification or direct use in downstream applications.
Affinity Purification of Biotinylated Proteins
This protocol outlines the capture of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (Binding/Wash Buffer containing 50 mM DTT or 20 mM TCEP)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with the Binding/Wash Buffer.
-
Incubate the biotinylated protein sample with the equilibrated beads for 1 hour at room temperature with gentle rotation.
-
Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
To elute the captured proteins, incubate the beads with the Elution Buffer for 30-60 minutes at room temperature.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
Mandatory Visualizations
General Workflow for Chemical Proteomics
This diagram illustrates a typical workflow for identifying protein targets using a clickable probe and this compound.
Caption: Chemical proteomics workflow using this compound.
Signaling Pathway Example: Targeted Protein Degradation
This compound can be used to study protein-protein interactions within signaling pathways, such as in the context of PROTACs (Proteolysis Targeting Chimeras). A PROTAC can be synthesized with an alkyne handle, allowing for its biotinylation and subsequent pulldown of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Caption: PROTAC signaling pathway for targeted protein degradation.
Experimental Workflow: Cell Surface Protein Labeling
This diagram outlines the steps for labeling and identifying cell surface proteins.
Caption: Workflow for cell surface protein identification.
References
Unveiling the Properties and Applications of Biotin-PEG3-SS-azide: A Technical Guide
For researchers, scientists, and professionals in drug development, the strategic application of bifunctional crosslinkers is paramount for advancing molecular biology techniques, diagnostics, and therapeutic design. Among these critical reagents is Biotin-PEG3-SS-azide, a versatile molecule designed for targeted biotinylation and subsequent detection or purification. This in-depth technical guide provides core information on its molecular characteristics, a detailed protocol for its application in protein labeling, and a visual representation of the experimental workflow.
Core Molecular Attributes
This compound is a multi-functional molecule that integrates a biotin moiety for strong affinity to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for subsequent release of the labeled molecule, and a terminal azide group for covalent conjugation via "click chemistry."[1] The precise molecular weight and formula are essential for accurate experimental calculations.
| Property | Value | Source |
| Molecular Formula | C27H48N8O7S3 | [2][3] |
| Molecular Weight | 692.91 g/mol | [2] |
Experimental Protocol: Biotinylation of Alkyne-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the biotinylation of a protein containing a terminal alkyne group using this compound through a copper(I)-catalyzed click reaction. This method is widely employed for its high efficiency and specificity.[2]
Materials:
-
Alkyne-modified protein of interest
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving reagents
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.
-
Catalyst Premix: Immediately before use, prepare a premix of the copper catalyst by combining the copper(II) sulfate and ligand stock solutions. For a typical reaction, a 5:1 ligand to copper ratio is recommended to protect the protein from oxidative damage.
Protein Labeling Procedure:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution. The final concentration of the biotin-azide reagent should be in molar excess (typically 2 to 10-fold) to the protein.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This will reduce Cu(II) to the active Cu(I) state.
-
Initiate the click reaction by adding the copper/ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
-
Once the reaction is complete, the excess reagents and byproducts must be removed. This can be achieved through dialysis against a suitable buffer, or by using size-exclusion chromatography.
-
The biotinylated protein is now ready for downstream applications such as affinity purification with streptavidin-coated beads, or detection via streptavidin-conjugated enzymes or fluorophores.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein with this compound.
Caption: Workflow for protein biotinylation using CuAAC.
This guide provides a foundational understanding of this compound and a practical framework for its application. For specific applications, optimization of reaction conditions may be necessary to achieve the desired labeling efficiency and preserve protein function.
References
An In-depth Technical Guide to the Solubility Profile of Biotin-PEG3-SS-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-SS-azide, a versatile heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. Due to the specialized nature of this reagent, this document combines data from supplier specifications with predictions based on the physicochemical properties of its constituent moieties to offer a thorough profile. We also provide detailed experimental protocols for researchers to determine solubility in their specific systems.
Core Concepts and Molecular Structure
This compound is a linker designed with distinct functional domains:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust capture and detection.
-
PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic linker that enhances aqueous solubility, reduces steric hindrance, and improves the accessibility of the terminal functional groups.[1][2][3]
-
Disulfide (SS) Bond: A cleavable linker that can be reduced under mild conditions, allowing for the controlled release of the conjugated molecule.[1]
-
Azide (-N₃) Group: A highly versatile chemical handle for bioorthogonal "click chemistry" reactions, particularly Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
The interplay of these components dictates the molecule's overall solubility and utility. The inherent low aqueous solubility of the biotin moiety is counteracted by the hydrophilic PEG spacer.
Solubility Profile
Direct quantitative solubility data for this compound in aqueous buffers is not widely published. However, a reliable profile can be constructed from supplier data for organic solvents and by analyzing its components and similar molecules. The PEG3 linker is explicitly included to improve the reagent's behavior in aqueous media compared to non-PEGylated linkers.
Table 1: Quantitative and Qualitative Solubility Data
| Solvent | Type | Reported Solubility | Remarks & Citation |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (144.32 mM) | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO negatively impacts solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Recommended as a solvent for fresh solutions. Quantitative limit not specified. |
| Aqueous Buffers (e.g., PBS) | Aqueous | Moderately Soluble / Sparingly Soluble | The PEG3 linker enhances aqueous solubility. For a similar, non-PEGylated molecule (Biotin-azide), solubility is ~0.5 mg/mL in a 1:1 DMSO:PBS solution. It is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. |
| Water | Aqueous | Moderately Soluble | The PEG component makes it miscible with water to a degree. However, the low solubility of biotin (0.22 mg/mL) is a limiting factor. |
| Ethanol / Alcohols | Polar Protic | Predicted to be Soluble | Biotin itself is soluble in alcohol (~0.8 mg/mL), and PEGs are soluble in most polar organic solvents. |
| Nonpolar Solvents (e.g., Hexane) | Nonpolar | Insoluble | Both biotin and PEG are insoluble in nonpolar hydrocarbon solvents. |
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
To obtain precise solubility data in a specific buffer system, the shake-flask method is the gold standard. This protocol outlines the necessary steps for accurate determination.
3.1 Materials and Equipment
-
This compound
-
Chosen solvent (e.g., PBS pH 7.4, cell culture media)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Benchtop centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains visible after the equilibration period. For example, start with 2-5 mg of solid in 1 mL of the chosen solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a prolonged period, typically 24 to 72 hours, to ensure the solution reaches equilibrium.
-
-
Phase Separation:
-
After equilibration, visually confirm that undissolved solid remains.
-
Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing these standards using an appropriate analytical method, such as HPLC.
-
Analyze the filtered sample from step 3. Determine its concentration by interpolating from the calibration curve.
-
-
Data Reporting:
-
Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and pH.
-
Application Workflow: Bioconjugation and Affinity Purification
The primary application of this reagent is to label an alkyne-modified biomolecule, capture it on a streptavidin support, and then release it via cleavage of the disulfide bond.
This workflow leverages the unique properties of the linker: the azide for covalent attachment, the biotin for high-affinity capture, and the disulfide bond for traceless release of the target molecule for downstream analysis.
References
An In-depth Technical Guide to Cleavable Biotin Linkers: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Cleavable biotin linkers are indispensable tools in modern molecular biology, proteomics, and drug development. Their unique ability to be selectively cleaved allows for the gentle and efficient release of biotinylated molecules from avidin or streptavidin matrices, overcoming the limitations imposed by the strong biotin-streptavidin interaction. This guide provides a comprehensive overview of the core features of cleavable biotin linkers, including their various types, cleavage mechanisms, and key applications, supplemented with detailed experimental protocols and quantitative data to aid in experimental design and execution.
Core Concepts of Cleavable Biotin Linkers
A cleavable biotin linker consists of three essential components: a biotin moiety for high-affinity binding to streptavidin, a reactive group for conjugation to the target molecule, and a cleavable spacer arm that connects the biotin and the reactive group. The nature of this cleavable spacer arm defines the linker's type and its specific applications.
The general workflow for using cleavable biotin linkers involves several key steps:
-
Biotinylation: The reactive group of the cleavable biotin linker is covalently attached to a target molecule (e.g., protein, antibody, nucleic acid).
-
Affinity Purification: The biotinylated molecule is captured and enriched using an avidin or streptavidin-based affinity matrix (e.g., beads, columns).
-
Washing: Non-specifically bound molecules are removed through a series of stringent washing steps.
-
Cleavage and Elution: The cleavable linker is selectively broken using a specific chemical, enzymatic, or physical stimulus, releasing the target molecule from the affinity matrix.
This process allows for the isolation of target molecules in a pure and functional state, which is crucial for downstream analyses such as mass spectrometry, functional assays, and structural studies.
Types of Cleavable Biotin Linkers and Their Mechanisms
Cleavable biotin linkers can be broadly categorized based on their cleavage mechanism. The choice of linker depends on the specific experimental requirements, including the nature of the target molecule, the desired cleavage conditions, and compatibility with downstream applications.
Chemically Cleavable Linkers
These linkers are cleaved by specific chemical reagents.
-
Disulfide-Based Linkers: These are the most common type of chemically cleavable linkers. The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). This method is widely used due to its efficiency and mild cleavage conditions.[1][2]
-
Acid-Labile Linkers: These linkers contain acid-sensitive groups, such as a dialkoxydiphenylsilane (DADPS) or hydrazone moiety, which are cleaved under acidic conditions.[3][4][5] DADPS linkers, for instance, can be efficiently cleaved with dilute formic acid.
-
Diol-Based Linkers: These linkers contain a vicinal diol that can be cleaved by sodium periodate. This cleavage is specific and occurs under mild conditions.
-
Dde-Based Linkers: Linkers containing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group can be cleaved with hydrazine. This provides an orthogonal cleavage strategy to many other linkers.
Photocleavable (PC) Linkers
PC linkers incorporate a photolabile group, typically a nitrobenzyl moiety, in their spacer arm. Upon exposure to UV light at a specific wavelength (usually around 365 nm), the linker is cleaved, releasing the captured molecule. This method offers precise temporal and spatial control over the cleavage process.
Enzyme-Cleavable Linkers
These linkers contain a recognition site for a specific enzyme. For example, a linker might incorporate a peptide sequence that is a substrate for a specific protease like TEV protease or thrombin. The addition of the cognate enzyme leads to the specific cleavage of the linker.
Quantitative Data on Cleavable Biotin Linkers
The selection of an appropriate cleavable biotin linker is critical for the success of an experiment. The following table summarizes the quantitative data for some commonly used cleavable biotin linkers to facilitate comparison and selection.
| Linker Type | Specific Linker | Spacer Arm Length (Å) | Cleavage Condition | Mass Remnant (Da) |
| Disulfide | NHS-SS-Biotin | 24.3 | 50 mM DTT, 30 min at 50°C or 2h at RT | Thiol group |
| Sulfo-NHS-SS-Biotin | 24.3 | 50 mM DTT, 30 min at 50°C or 2h at RT | Thiol group | |
| NHS-SS-PEG4-Biotin | 37.9 | 50 mM DTT, 30 min at 50°C or 2h at RT | Thiol group | |
| Acid-Labile | DADPS-Biotin-Azide | - | 10% Formic Acid, 30 min at RT | 143 |
| DADPS Biotin Alkyne | - | 10% Formic Acid, 30 min at RT | 84 | |
| Hydrazone Linkers | - | Mild acid (e.g., pH 5-6) | Varies | |
| Photocleavable | PC-Biotin-Azide | - | UV light (e.g., 365 nm) | Varies |
| Diol | Diol-DCG-04 | - | Sodium periodate (e.g., 10 mM) | Aldehyde group |
Note: The mass remnant is the small chemical group left on the target molecule after cleavage. The exact mass can vary depending on the specific structure of the linker.
Detailed Experimental Protocols
Protocol 1: Protein Biotinylation with an NHS-Ester Cleavable Biotin Linker
This protocol describes the biotinylation of a protein with a primary amine-reactive (NHS-ester) cleavable biotin linker.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester cleavable biotin reagent (e.g., NHS-SS-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 12- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Remove non-reacted biotin reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantify Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a competition ELISA.
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Magnetic stand
Procedure:
-
Prepare Beads: Resuspend the streptavidin beads and wash them twice with the Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Add the biotinylated protein sample to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Place the tube on the magnetic stand to capture the beads. Discard the supernatant. Wash the beads three to five times with the Binding/Wash Buffer to remove non-specifically bound proteins.
-
Proceed to Cleavage: After the final wash, the beads with the captured biotinylated protein are ready for the cleavage and elution step.
Protocol 3: On-Bead Cleavage of a Disulfide-Linked Biotinylated Protein
This protocol describes the release of a protein from streptavidin beads by cleaving a disulfide-based linker.
Materials:
-
Streptavidin beads with bound biotinylated protein
-
Cleavage Buffer (e.g., 50 mM DTT in PBS)
-
Magnetic stand
Procedure:
-
Add Cleavage Buffer: Resuspend the beads from Protocol 2 in the Cleavage Buffer.
-
Incubation: Incubate the bead suspension for 30 minutes at 50°C or for 2 hours at room temperature with gentle mixing.
-
Elution: Place the tube on the magnetic stand. The supernatant now contains the eluted, non-biotinylated target protein. Carefully collect the supernatant.
-
Further Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizing Workflows and Mechanisms with Graphviz
To better illustrate the concepts and processes described, the following diagrams were generated using the DOT language for Graphviz.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Biotin-PEG3-SS-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-SS-azide is a versatile chemical probe designed for the efficient and reversible labeling of biomolecules. This reagent is particularly valuable in proteomics, drug discovery, and diagnostics. It features three key components: a biotin moiety for high-affinity binding to streptavidin, a cleavable disulfide (-S-S-) bond that allows for the release of the labeled molecule under mild reducing conditions, and a terminal azide group for covalent attachment to alkyne-modified targets via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The polyethylene glycol (PEG3) spacer enhances water solubility and minimizes steric hindrance, improving accessibility for both labeling and purification.[1]
These characteristics make this compound an ideal tool for applications such as affinity purification of protein complexes, identification of post-translational modifications, and the development of antibody-drug conjugates (ADCs).[2] The ability to cleave the biotin tag from the target protein facilitates downstream analysis by techniques like mass spectrometry, where the presence of a large biotin group can interfere with fragmentation and identification.
Principle of the Method
The protein of interest must first be modified to contain an alkyne group. This can be achieved through various methods, such as metabolic labeling with an alkyne-containing amino acid analog (e.g., L-azidohomoalanine, AHA), enzymatic modification, or chemical conjugation to reactive residues like lysine or cysteine.
Once the protein is alkyne-modified, the this compound is covalently attached using the CuAAC reaction. This reaction is highly specific and proceeds rapidly under biocompatible conditions, catalyzed by copper(I). The resulting triazole linkage is stable, ensuring a robust connection between the biotin tag and the protein.
The biotinylated protein can then be enriched from a complex mixture using streptavidin-functionalized resins, such as magnetic beads or agarose. The extremely strong interaction between biotin and streptavidin allows for stringent washing steps to remove non-specifically bound proteins.
Finally, the purified protein is released from the streptavidin resin by cleaving the disulfide bond within the linker using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This elution step is gentle and preserves the integrity of the target protein for subsequent analysis.
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-modified Protein | 1-10 mg/mL | 10-50 µM |
| This compound | 10 mM in DMSO | 100-500 µM |
| Copper(II) Sulfate (CuSO4) | 50 mM in H2O | 1 mM |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H2O | 1 mM |
| Tris(benzyltriazolylmethyl)amine (TBTA) | 1.7 mM in DMSO/t-butanol | 100 µM |
Table 2: Comparison of Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Recommended Concentration | Incubation Time | Incubation Temperature | Notes |
| Dithiothreitol (DTT) | 20-50 mM | 30-60 minutes | Room Temperature or 37°C | Prepare fresh. Can interfere with subsequent maleimide chemistry. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10-20 mM | 30-60 minutes | Room Temperature or 37°C | More stable and potent than DTT. Does not contain free thiols. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a purified protein containing an alkyne modification with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO4: Prepare a 50 mM stock solution in deionized water.
-
TCEP: Prepare a 50 mM stock solution in deionized water. Neutralize with NaOH to pH 7 if necessary. Prepare this solution fresh.
-
TBTA: Prepare a 1.7 mM stock solution in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed to achieve the desired final concentrations (refer to Table 1). The final reaction volume can be adjusted as needed.
-
Alkyne-modified protein solution
-
This compound stock solution
-
TBTA stock solution
-
CuSO4 stock solution
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the TCEP stock solution to the reaction mixture to initiate the click reaction. TCEP reduces Cu(II) to the catalytic Cu(I) species.
-
Vortex the tube gently to mix.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper catalyst.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and other small molecules by dialysis, desalting column, or protein precipitation.
-
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Magnetic Beads
This protocol details the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Elution Buffer (Binding/Wash Buffer containing 20-50 mM DTT or 10-20 mM TCEP)
-
Magnetic separation rack
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads by vortexing.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on the magnetic rack to pellet the beads and carefully discard the supernatant.
-
Wash the beads twice with an equal volume of Binding/Wash Buffer. After each wash, pellet the beads on the magnetic rack and discard the supernatant.
-
-
Binding of Biotinylated Protein:
-
Resuspend the washed beads in the biotinylated protein sample.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant containing unbound proteins.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads, incubate for 5 minutes, pellet the beads, and discard the supernatant.
-
-
Elution:
-
Add Elution Buffer (containing DTT or TCEP) to the beads.
-
Resuspend the beads and incubate for 30-60 minutes at room temperature (or 37°C for more efficient cleavage) with gentle mixing.[3]
-
Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted, now non-biotinylated, protein.
-
To maximize recovery, a second elution step can be performed.
-
-
Post-Elution Processing:
-
The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. If mass spectrometry is the next step, it is advisable to alkylate the newly formed free thiols to prevent disulfide bond reformation. This can be done by adding iodoacetamide (IAA) to the eluate.[3]
-
Mandatory Visualization
Caption: Experimental workflow for protein labeling and purification.
Caption: Drug target identification workflow.
References
Application Notes and Protocols for Biotin-PEG3-SS-azide in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-SS-azide is a versatile chemical probe that integrates three key functionalities, making it an invaluable tool for modern proteomics, particularly in the realm of pull-down assays for the identification and characterization of protein-protein interactions and drug-target engagement. This reagent features a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance, a cleavable disulfide bond for mild elution of captured proteins, and a terminal azide group for covalent attachment to alkyne-modified biomolecules via "click chemistry".
The integration of a cleavable disulfide linker addresses a significant challenge in traditional biotin-streptavidin affinity purification, which often requires harsh denaturing conditions to elute the captured proteins, potentially compromising downstream analysis. The disulfide bond in this compound can be readily cleaved under mild reducing conditions, allowing for the gentle release of target proteins and their binding partners in their native state.[1]
The azide functionality enables the specific and efficient labeling of alkyne-containing proteins through either the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] This bioorthogonal ligation strategy allows for the precise attachment of the biotin tag to a protein of interest, which can be metabolically, enzymatically, or chemically engineered to contain an alkyne group.
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in pull-down assays, from the initial labeling of a target protein to the final elution and analysis of the captured interacting partners.
Principle of the Assay
The pull-down assay using this compound involves a multi-step process that leverages the unique chemical properties of the reagent. The overall workflow can be summarized as follows:
-
Target Protein Modification: The protein of interest (the "bait") is first modified to incorporate an alkyne group. This can be achieved through various methods, including the use of unnatural amino acids, metabolic labeling, or chemical modification of specific amino acid residues.
-
Click Chemistry Labeling: The alkyne-modified bait protein is then covalently labeled with this compound via a click chemistry reaction. This results in a biotinylated bait protein with a cleavable linker.
-
Formation of Bait-Prey Complex: The biotinylated bait protein is incubated with a cell lysate or a purified protein mixture containing the potential interacting partners (the "prey").
-
Affinity Capture: The entire protein complex is then captured on streptavidin-coated beads, which exhibit an exceptionally high affinity for the biotin tag.
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.
-
Elution: The captured protein complexes are eluted from the beads by cleaving the disulfide bond in the linker using a mild reducing agent. This releases the bait protein and its interacting partners, leaving the biotin tag bound to the streptavidin beads.
-
Analysis: The eluted proteins are then identified and characterized using downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation
The following tables provide a summary of typical quantitative parameters for the key steps in a pull-down assay using this compound. These values are intended as a starting point and may require optimization for specific experimental systems.
Table 1: Click Chemistry Labeling Parameters (CuAAC)
| Parameter | Recommended Range | Notes |
| This compound Concentration | 50 - 200 µM | A 10- to 20-fold molar excess over the alkyne-modified protein is often used. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 100 µM | |
| Copper-chelating Ligand (e.g., TBTA) Concentration | 250 - 500 µM | A 5-fold excess over CuSO₄ is recommended to maintain copper in its +1 oxidation state. |
| Reducing Agent (e.g., TCEP) Concentration | 1 - 2.5 mM | Should be freshly prepared. |
| Incubation Time | 1 - 4 hours | Can be extended overnight for low abundance proteins. |
| Incubation Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction efficiency. |
| Reaction Buffer | Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.0-8.0 | Avoid buffers containing primary amines like Tris if not using a copper-chelating ligand. |
Table 2: Pull-Down and Elution Parameters
| Parameter | Recommended Range | Notes |
| Streptavidin Bead Slurry Volume | 20 - 50 µL per pull-down | Binding capacity varies by manufacturer. |
| Binding Incubation Time | 1 - 4 hours or overnight | Gentle rotation is recommended. |
| Binding Incubation Temperature | 4°C | To maintain protein stability and integrity of interactions. |
| Wash Buffer Composition | Lysis buffer with or without detergents (e.g., 0.1-0.5% Tween-20 or NP-40) | The stringency of the wash buffer should be optimized to minimize non-specific binding while preserving true interactions. |
| Number of Washes | 3 - 5 times | |
| Elution Buffer (Reducing Agent) | 10 - 50 mM Dithiothreitol (DTT) or 1-2% β-mercaptoethanol (BME) in a suitable buffer (e.g., PBS) | TCEP can also be used as a reducing agent. |
| Elution Incubation Time | 30 - 60 minutes | |
| Elution Incubation Temperature | Room Temperature to 37°C |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Protein with this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to label an alkyne-containing protein with this compound.
Materials:
-
Alkyne-modified protein of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
Prepare a fresh 50 mM stock solution of TCEP in water immediately before use.
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 10-50 µM final concentration) with the reaction buffer.
-
Add this compound to a final concentration of 100-200 µM.
-
Add TCEP to a final concentration of 1 mM.
-
In a separate tube, pre-mix CuSO₄ and TBTA in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM TBTA).
-
Add the CuSO₄/TBTA mixture to the reaction to a final copper concentration of 50-100 µM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle mixing.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Excess this compound and click chemistry reagents can be removed using a desalting column or through protein precipitation (e.g., with acetone). This step is crucial to prevent interference in the subsequent pull-down assay.
-
Protocol 2: Pull-Down of Biotinylated Protein and Interacting Partners
This protocol outlines the procedure for capturing the biotinylated bait protein and its interacting partners using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein from Protocol 1
-
Cell lysate or protein mixture containing putative prey proteins
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)
-
Elution Buffer (e.g., PBS containing 20-50 mM DTT)
-
Magnetic rack
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin bead slurry and transfer the desired amount to a clean microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three times with Lysis Buffer.
-
-
Bind Biotinylated Bait Protein to Beads:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the biotin-streptavidin interaction.
-
-
Capture Prey Proteins:
-
After binding, place the tube on the magnetic rack, remove the supernatant, and wash the beads once with Lysis Buffer to remove any unbound bait protein.
-
Add the cell lysate or protein mixture to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
-
Wash Away Non-specific Binders:
-
Place the tube on the magnetic rack and discard the supernatant (lysate).
-
Wash the beads 3-5 times with Wash Buffer. For each wash, resuspend the beads in the buffer, incubate for a few minutes, and then capture the beads on the magnetic rack before removing the supernatant.
-
-
Elute Captured Proteins:
-
After the final wash, remove all residual wash buffer.
-
Add the Elution Buffer (containing DTT or another reducing agent) to the beads.
-
Incubate for 30-60 minutes at room temperature or 37°C with occasional gentle vortexing to cleave the disulfide bond.
-
Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted bait and prey proteins.
-
-
Analyze Eluted Proteins:
-
The eluted protein sample is now ready for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE, the eluate can be directly mixed with sample loading buffer.
-
Mandatory Visualizations
Figure 1. Workflow of a pull-down assay using this compound.
Figure 2. Structure and mechanism of this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no signal of bait protein after pull-down | Inefficient click chemistry labeling. | Optimize click chemistry conditions (reagent concentrations, incubation time/temperature). Confirm alkyne modification of the bait protein. |
| Protein degradation. | Add protease inhibitors to all buffers. Keep samples on ice or at 4°C. | |
| High background of non-specific proteins | Insufficient washing. | Increase the number of wash steps and/or the detergent concentration in the wash buffer. |
| Hydrophobic or ionic interactions with beads. | Add non-ionic detergents (e.g., Tween-20) or increase the salt concentration in the wash buffer. | |
| Inefficient elution of captured proteins | Incomplete reduction of the disulfide bond. | Increase the concentration of the reducing agent or the elution incubation time/temperature. |
| Re-oxidation of thiols. | Ensure fresh reducing agent is used. | |
| Co-elution of streptavidin | Harsh elution conditions. | The use of the cleavable linker should minimize this, but ensure elution is performed under non-denaturing conditions. |
Conclusion
This compound is a powerful and versatile reagent for the study of protein interactions and target identification. Its unique combination of a bioorthogonal azide handle, a cleavable disulfide linker, and a high-affinity biotin tag enables the specific labeling, efficient capture, and mild elution of protein complexes. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this reagent in their pull-down assays, leading to more reliable and insightful discoveries in their respective fields. As with any experimental system, optimization of the provided parameters will be key to achieving the best possible results.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Biotin-PEG3-SS-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Biotin-PEG3-SS-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique enables the efficient and specific labeling of alkyne-modified biomolecules for a wide range of applications in research and drug development, including proteomics, genomics, and the synthesis of antibody-drug conjugates (ADCs).
Introduction
Copper-catalyzed click chemistry is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2][3] this compound is a versatile reagent designed for this purpose, incorporating several key features: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide (SS) bond to allow for the release of the labeled molecule after capture, and a terminal azide group for the click reaction.[4][5]
The cleavable nature of the disulfide bond is particularly advantageous in applications such as affinity purification and mass spectrometry-based proteomics, as it allows for the mild elution of captured biomolecules.
Key Applications
-
Affinity Capture and Purification: Biotin-labeled molecules can be efficiently captured using streptavidin- or avidin-coated resins for enrichment and purification from complex mixtures.
-
Protein-Protein Interaction Studies: The biotin tag serves as a handle for pull-down assays to identify and study interacting protein partners.
-
Cellular Imaging: When used in conjunction with fluorescently labeled streptavidin, biotinylated proteins can be visualized to study their localization and trafficking within cells.
-
Drug Development: This reagent is utilized in the synthesis of antibody-drug conjugates (ADCs), where the cleavable linker allows for the controlled release of a cytotoxic payload.
-
Genomics: In techniques like EdU-Seq, this compound is used to label and capture newly synthesized DNA for sequencing and analysis of DNA replication.
Experimental Data
The following tables summarize typical reactant concentrations and storage conditions for successful copper-catalyzed click chemistry reactions with this compound.
Table 1: Recommended Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Solution Concentration | Final Concentration |
| Alkyne-modified Biomolecule | - | 10 - 100 µM |
| This compound | 10 mM in DMSO or water | 100 - 500 µM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in deionized water | 50 - 250 µM |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 100 mM in deionized water | 250 - 1250 µM |
| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in deionized water (prepare fresh) | 1 - 5 mM |
Table 2: Storage and Stability of Reagents
| Reagent | Storage Temperature | Stability | Notes |
| This compound (solid) | -20°C | 24 months | Protect from light, store under nitrogen. |
| This compound (in solvent) | -80°C | 6 months | Protect from light, store under nitrogen. |
| This compound (in solvent) | -20°C | 1 month | Protect from light, store under nitrogen. |
| Copper(II) Sulfate (CuSO₄) solution | Room Temperature | Years | |
| Copper(I)-stabilizing Ligand (e.g., THPTA) solution | -20°C | Approximately 4 months | Can be used several times. |
| Sodium Ascorbate solution | -20°C (aliquots) | Prepare fresh for best results. | Single-use aliquots are recommended. |
Experimental Protocols
Protocol 1: General Protocol for Biotinylation of an Alkyne-Modified Protein
This protocol describes a general method for the biotinylation of a purified protein containing an alkyne-functional group using this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Dimethyl sulfoxide (DMSO) or deionized water for dissolving reagents
-
Degassed, deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO or water.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the purified alkyne-containing protein to a final concentration of 10-100 µM in your chosen reaction buffer.
-
Add the this compound stock solution to a final concentration of 100-500 µM.
-
Add the THPTA stock solution to a final concentration of 250-1250 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction components.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Reaction Quenching and Purification (Optional):
-
The reaction can be stopped by adding EDTA to chelate the copper catalyst.
-
Remove excess unconjugated this compound and other reaction components by methods such as dialysis, size-exclusion chromatography, or affinity purification if the protein is tagged.
-
Protocol 2: Labeling and Capture of Nascent DNA using EdU and this compound (EdU-Seq Workflow)
This protocol outlines the key steps for labeling newly synthesized DNA with EdU and subsequently capturing it using this compound for downstream sequencing.
Materials:
-
Cells of interest
-
5-ethynyl-2´-deoxyuridine (EdU)
-
Cell lysis buffer
-
This compound
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-coated magnetic beads
-
Reducing agent (e.g., β-mercaptoethanol or DTT) for elution
-
Buffers for washing and elution
Procedure:
-
Metabolic Labeling:
-
Pulse-label cells with 25 µM EdU for 30 minutes to incorporate it into newly synthesized DNA.
-
-
Cell Lysis and Chromatin Isolation:
-
Lyse the cells and isolate the chromatin according to standard protocols.
-
-
Click Reaction:
-
Perform the copper-catalyzed click reaction by adding this compound and the catalytic reagents to the chromatin sample to attach the biotin label to the EdU-containing DNA.
-
-
DNA Fragmentation:
-
Digest the DNA with appropriate enzymes (e.g., MNase) and treat with RNase and Proteinase K.
-
-
Affinity Capture:
-
Incubate the biotinylated DNA fragments with streptavidin-coated beads to capture the nascent DNA.
-
-
Washing:
-
Thoroughly wash the beads to remove non-biotinylated DNA and other cellular components.
-
-
Elution:
-
Release the captured DNA from the beads by incubating with a mild reducing agent (e.g., β-mercaptoethanol) to cleave the disulfide bond in the this compound linker.
-
-
Downstream Processing:
-
Purify the eluted DNA and proceed with library preparation for sequencing.
-
Visualizations
Caption: General workflow for CuAAC.
Caption: EdU-Seq experimental workflow.
Caption: The CuAAC reaction mechanism.
References
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal "click" chemistry reaction that has revolutionized the fields of chemical biology, drug development, and materials science.[1][2] This reaction enables the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[3] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage.[1][4] The reaction's primary driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures and pH.
A key advantage of SPAAC is its bioorthogonality; the azide and cyclooctyne functional groups are chemically inert to most biological molecules, ensuring that the reaction is highly selective and does not interfere with native cellular processes. This property makes SPAAC an invaluable tool for a wide range of applications, including live-cell imaging, targeted drug delivery, and the modification of macromolecules like proteins and nucleic acids.
Data Presentation: Quantitative Reaction Kinetics
The efficiency of a SPAAC reaction is largely determined by the structure of the cyclooctyne. The second-order rate constant (k₂) is a critical parameter for designing experiments, as it reflects the reaction speed. The choice of cyclooctyne should be tailored to the specific application, balancing reactivity with stability.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO (Dibenzocyclooctynol) | ~0.1 - 0.3 | High reactivity, good stability. |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | High reactivity, widely used. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | Good balance of reactivity and stability, often used for protein labeling. |
| DIFO (Difluorinated cyclooctyne) | ~0.08 | Increased reactivity due to fluorine substitution. |
| BARAC (Biarylazacyclooctynone) | > 1.0 | Extremely high reactivity, suitable for in vivo imaging. |
| m[9+1]CPP | 9.6 x 10⁻³ | Reactivity influenced by macrocycle connectivity. |
| [9+1]CPP | 2.2 x 10⁻³ | Reactivity is greater than larger cycloparaphenylenes. |
| [11+1]CPP | 4.5 x 10⁻⁴ | Lower reactivity compared to smaller cycloparaphenylenes. |
Note: Reaction rates can be influenced by factors such as the specific azide used, solvent, pH, and temperature.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the fundamental mechanism of SPAAC and a general workflow for its application in metabolic labeling and imaging.
Experimental Protocols
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Plate cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-20 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
Replace the PBS with imaging medium.
-
-
Imaging:
-
Visualize the fluorescently labeled glycans using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: Labeling and Affinity Purification of Newly Synthesized Proteins
This protocol outlines the use of SPAAC to label newly synthesized proteins with biotin for subsequent affinity purification and analysis.
Materials:
-
Cells expressing the protein of interest
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete medium (containing methionine)
-
Cell lysis buffer
-
Cyclooctyne-biotin conjugate (e.g., DIBO-biotin)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Pulse Labeling:
-
Wash the cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.
-
-
Cell Lysis and SPAAC Reaction:
-
Lyse the cells.
-
Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.
-
-
Affinity Purification and Analysis:
-
Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using a specific antibody against the protein of interest.
-
Applications in Drug Development
SPAAC has emerged as a critical tool in various stages of drug development due to its efficiency and biocompatibility.
Targeted Drug Delivery
SPAAC can be utilized to conjugate targeting ligands, such as antibodies or peptides, to drug-loaded nanoparticles or other delivery vehicles. This enhances the accumulation of the therapeutic agent at the desired site of action, thereby increasing efficacy and reducing off-target effects. For instance, tumor cells can be metabolically labeled with azides, allowing for subsequent targeting by a drug carrier modified with a cyclooctyne.
Radiopharmaceutical Development
SPAAC is also valuable in the synthesis of radiopharmaceuticals for imaging and therapy. It allows for the efficient labeling of biomolecules with radioisotopes without the need for copper catalysts, which can sometimes interfere with the radiolabeling process. This has facilitated the development of novel PET imaging agents and other radiolabeled probes.
Conclusion
The Strain-Promoted Alkyne-Azide Cycloaddition is a versatile and robust chemical tool with broad applications in research and drug development. Its bioorthogonality, efficiency under physiological conditions, and catalyst-free nature make it an ideal choice for the precise modification of biological systems. The protocols and data presented here provide a foundation for the successful implementation of SPAAC in a variety of experimental contexts.
References
Application Notes: Biotin-PEG3-SS-azide in Chemical Proteomics
Introduction
Biotin-PEG3-SS-azide is a versatile chemoproteomic reagent designed for the enrichment and identification of specific protein subsets from complex biological samples.[1][2] Its trifunctional architecture, comprising a biotin handle for affinity capture, a polyethylene glycol (PEG) spacer for enhanced solubility, a cleavable disulfide (SS) linker, and a terminal azide group for bioorthogonal ligation, makes it an invaluable tool for modern proteomic workflows.[2][3]
The core utility of this reagent lies in its application within "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] Researchers can metabolically or chemically label proteins of interest with an alkyne-containing probe. The azide group on the this compound reagent then allows for its covalent attachment to these tagged proteins. The strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) is then exploited for highly efficient enrichment of the labeled proteins. A key advantage of this reagent is the integrated disulfide bond, which permits the release of captured proteins from streptavidin resin under mild reducing conditions, thereby overcoming the often harsh elution methods required for the standard biotin-streptavidin interaction and improving recovery for downstream mass spectrometry analysis.
Key Features and Advantages:
-
Bioorthogonal Reactivity: The azide handle enables specific covalent labeling of alkyne-modified proteins via click chemistry, ensuring minimal off-target interactions.
-
Efficient Enrichment: The biotin moiety allows for high-affinity capture of labeled proteins using streptavidin-functionalized supports.
-
Cleavable Linker: The disulfide bond can be readily cleaved by mild reducing agents (e.g., DTT, TCEP, β-mercaptoethanol), allowing for the gentle release of captured proteins, which is crucial for preserving protein integrity and for subsequent analysis.
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the reagent's solubility in aqueous buffers and reduces steric hindrance, facilitating efficient binding between biotin and streptavidin.
Primary Applications in Chemical Proteomics
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful strategy for studying enzyme function directly in native biological systems. In a typical ABPP workflow, an "activity-based probe" (ABP) containing a reactive group (or "warhead") and an alkyne handle is used to covalently label the active site of a specific enzyme class. After labeling, this compound is "clicked" onto the alkyne handle. This allows for the selective enrichment of the probe-labeled enzymes, which are then identified by mass spectrometry. This approach is instrumental in drug discovery for target identification and validation.
Profiling of Post-Translationally Modified (PTM) Proteins
This compound is used to enrich proteins with specific PTMs, such as glycosylation or phosphorylation. This is achieved by first metabolically labeling cells with an alkyne-modified precursor corresponding to the PTM of interest. Following incorporation, the alkyne-tagged proteins are selectively captured using the this compound reagent and identified, providing insights into cellular signaling and disease states.
Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
BONCAT is used to identify newly synthesized proteins. Cells are cultured with a non-canonical amino acid containing an alkyne group (e.g., homopropargylglycine), which is incorporated into proteins during translation. Cell lysates are then treated with this compound to tag these nascent proteins for enrichment and subsequent proteomic analysis. This method allows for the study of protein synthesis dynamics in response to various stimuli.
Visualizations
Caption: Functional components of the this compound reagent.
Caption: General chemical proteomics workflow using this compound.
Caption: Mechanism of affinity capture and reductive release.
Quantitative Data
The effectiveness of a chemical proteomics workflow using this compound is typically evaluated by the number and quality of protein identifications. The cleavable nature of the reagent is expected to yield a higher number of identified peptides and proteins compared to non-cleavable biotin reagents, especially for low-abundance targets.
Table 1: Representative Comparison of Enrichment Strategies
| Parameter | This compound (Cleavable) | Standard Biotin-Azide (Non-Cleavable) | No Enrichment Control |
| Total Proteins Identified | 1,500 - 2,500 | 800 - 1,200 | 50 - 100 |
| Unique Peptides Identified | 8,000 - 12,000 | 3,000 - 5,000 | 200 - 400 |
| Enrichment Efficiency (%) ¹ | > 90% | > 90% | N/A |
| Recovery Yield (%) ² | 70 - 85% | 20 - 40% | N/A |
| Non-specific Binders (%) ³ | < 10% | < 10% | N/A |
Data is representative and will vary based on cell type, labeling efficiency, and mass spectrometer sensitivity. ¹ Efficiency of binding the biotinylated proteins to streptavidin beads. ² Percentage of captured protein successfully eluted for MS analysis. ³ Percentage of identified proteins that are known non-specific binders to streptavidin resin (e.g., carboxylases).
Experimental Protocols
Protocol 1: Enrichment of Alkyne-Labeled Proteins for Mass Spectrometry
This protocol provides a general workflow for the enrichment of proteins metabolically labeled with an alkyne-containing amino acid analog.
A. Materials and Reagents
-
Cells of interest cultured in appropriate media
-
Alkyne-containing amino acid (e.g., L-Homopropargylglycine, HPG)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Click Chemistry Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO₄)
-
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., 1% SDS in PBS)
-
Elution Buffer: 50 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Reagent: Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
B. Procedure
1. Metabolic Labeling of Proteins
-
Culture cells to ~70-80% confluency.
-
Replace the normal growth medium with methionine-free medium supplemented with the alkyne-containing amino acid analog (e.g., 50 µM HPG).
-
Incubate cells for the desired period (e.g., 4-18 hours) to allow for incorporation into newly synthesized proteins.
-
Harvest cells, wash twice with cold PBS, and store the cell pellet at -80°C.
2. Cell Lysis and Protein Quantification
-
Resuspend the cell pellet in cold Lysis Buffer.
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
In a microcentrifuge tube, dilute 1 mg of protein lysate to a final concentration of 1 mg/mL with Lysis Buffer.
-
Prepare the click-chemistry reaction master mix. For a 1 mL final reaction volume, add the following reagents in order:
-
100 µL of this compound (from a 10 mM stock in DMSO, final concentration 1 mM).
-
100 µL of TCEP (from a 50 mM stock in water, final concentration 5 mM).
-
100 µL of TBTA (from a 10 mM stock in DMSO, final concentration 1 mM).
-
100 µL of CuSO₄ (from a 50 mM stock in water, final concentration 5 mM).
-
-
Vortex the tube immediately and incubate at room temperature for 1-2 hours with gentle rotation.
4. Enrichment of Biotinylated Proteins
-
Pre-wash streptavidin-agarose beads three times with Lysis Buffer.
-
Add the pre-washed bead slurry to the click reaction mixture.
-
Incubate for 1.5 hours at room temperature with gentle rotation to allow for the capture of biotinylated proteins.
-
Pellet the beads by centrifugation (1,500 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially:
-
Twice with Wash Buffer (1% SDS in PBS).
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
Twice with 20% acetonitrile in PBS.
-
Twice with 50 mM Ammonium Bicarbonate.
-
5. On-Bead Digestion and Reductive Elution
-
Resuspend the washed beads in 200 µL of Elution Buffer (50 mM DTT in 50 mM Ammonium Bicarbonate).
-
Incubate at 37°C for 30 minutes to cleave the disulfide bond and release the proteins.
-
Centrifuge to pellet the beads and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
Alkylate the cysteine residues by adding IAM to a final concentration of 100 mM and incubating for 30 minutes in the dark.
-
Add mass spectrometry grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
6. Sample Preparation for Mass Spectrometry
-
After digestion, acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in an appropriate buffer for LC-MS/MS analysis.
References
Application Note: Protocol for Cleaving the Disulfide Bond in Biotin-PEG3-SS-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-SS-azide is a versatile chemical probe used in a variety of applications, including affinity capture, reversible labeling of biomolecules, and "click" chemistry applications.[1][2][3][4] A key feature of this reagent is the presence of a disulfide bond within its spacer arm, which allows for the cleavage of the molecule and the release of the biotinylated entity under mild reducing conditions. This application note provides detailed protocols for the cleavage of the disulfide bond in this compound using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
The ability to cleave the disulfide bond is particularly advantageous in affinity purification strategies. Biomolecules labeled with this compound can be captured by avidin or streptavidin supports. Subsequent treatment with a reducing agent breaks the disulfide linkage, allowing for the gentle elution of the captured molecule without disrupting the strong biotin-avidin interaction.[5]
Mechanism of Disulfide Bond Cleavage
The cleavage of the disulfide bond is a reduction reaction. Both DTT and TCEP are effective reducing agents, but they operate through different mechanisms.
-
Dithiothreitol (DTT): Also known as Cleland's reagent, DTT is a strong reducing agent that reduces disulfide bonds in a two-step process. It first forms a mixed disulfide with the target molecule, which then undergoes an intramolecular cyclization to form a stable six-membered ring, driving the reaction to completion. DTT is most effective at pH values above 7.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a phosphine-based reducing agent that is highly selective for disulfide bonds. It is stable in aqueous solutions, odorless, and effective over a wider pH range compared to DTT. TCEP does not contain a thiol group, which can be advantageous in certain downstream applications where thiols might interfere.
Experimental Protocols
This section provides detailed protocols for cleaving the disulfide bond in this compound using either DTT or TCEP. The choice of reducing agent may depend on the specific application, downstream analytical methods, and the properties of the molecule to which the this compound is conjugated.
Protocol 1: Cleavage using Dithiothreitol (DTT)
Materials:
-
This compound labeled sample
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer, pH 7.2-8.0)
-
Desalting column or dialysis cassette for removal of excess DTT
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deionized water. DTT is not stable for long periods in solution, so it is recommended to prepare it fresh before each use.
-
Reaction Setup: Dissolve the this compound labeled sample in the reaction buffer to a desired concentration.
-
Addition of DTT: Add the DTT stock solution to the sample to a final concentration of 10-50 mM. A 10- to 100-fold molar excess of DTT over the disulfide-containing molecule is typically recommended.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours. For more sterically hindered disulfide bonds or to accelerate the reaction, the incubation can be performed at 37°C for 30-60 minutes.
-
Removal of Excess DTT: After the incubation is complete, it is often necessary to remove the excess DTT, especially if downstream applications involve thiol-reactive chemistry. This can be achieved using a desalting column or through dialysis.
-
Verification of Cleavage (Optional): The cleavage of the disulfide bond can be verified using analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE (for protein samples) under non-reducing conditions.
Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
Materials:
-
This compound labeled sample
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer, pH 4.5-8.5)
-
Desalting column or dialysis cassette for removal of TCEP byproducts
Procedure:
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in deionized water. Adjust the pH of the stock solution to ~7.0 with 10 N NaOH, as the initial solution will be acidic. TCEP solutions are more stable than DTT solutions and can be stored at -20°C for several months.
-
Reaction Setup: Dissolve the this compound labeled sample in the reaction buffer.
-
Addition of TCEP: Add the TCEP stock solution to the sample to a final concentration of 1-20 mM. A 2- to 10-fold molar excess of TCEP over the disulfide is generally sufficient.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 15-60 minutes. TCEP is generally faster and more effective at lower pH than DTT.
-
Removal of TCEP (Optional but Recommended): While TCEP is not thiol-reactive, its byproducts may interfere with certain downstream applications. Therefore, removal of TCEP and its byproducts using a desalting column or dialysis is recommended.
-
Verification of Cleavage (Optional): As with the DTT protocol, cleavage can be confirmed by analytical methods like HPLC or mass spectrometry.
Data Presentation
The following table summarizes the key parameters for the cleavage of the disulfide bond in this compound using DTT and TCEP.
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH Range | 7.1 - 8.0 | 1.5 - 8.5 |
| Recommended Concentration | 10 - 50 mM | 1 - 20 mM |
| Molar Excess (vs. Substrate) | 10 - 100 fold | 2 - 10 fold |
| Incubation Time | 1 - 4 hours at RT | 15 - 60 minutes at RT |
| Incubation Temperature | Room Temperature or 37°C | Room Temperature |
| Stability in Solution | Low (prepare fresh) | High (can be stored frozen) |
| Odor | Strong, unpleasant | Odorless |
| Interference | Can interfere with subsequent thiol-reactive chemistry | Does not interfere with maleimide chemistry |
Mandatory Visualization
The following diagrams illustrate the chemical structure of this compound before and after cleavage, and the experimental workflow for disulfide bond cleavage.
References
Preparation of Biotin-PEG3-SS-azide Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and use of Biotin-PEG3-SS-azide stock solutions. This compound is a versatile reagent widely employed in bioconjugation, particularly for the labeling and affinity purification of biomolecules. Its structure incorporates a biotin moiety for strong binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for mild elution of captured molecules, and a terminal azide group for covalent attachment via "click chemistry." This note details the necessary materials, step-by-step protocols for stock solution preparation, and key experimental workflows, including bioconjugation and affinity purification.
Introduction
This compound is a key reagent in modern proteomics and drug discovery. The ability to attach this molecule to a target of interest via its azide handle and then selectively release it by cleaving the disulfide bond makes it an invaluable tool for applications such as:
-
Affinity Capture and Release: Isolating and purifying alkyne-modified proteins, peptides, or other biomolecules.[1]
-
Probe Development: Constructing cleavable probes for use in pull-down assays, imaging, and target identification.[1]
-
Antibody-Drug Conjugate (ADC) Development: Serving as a cleavable linker in the synthesis of ADCs.[2][3]
The protocols outlined below provide a framework for the effective use of this compound, ensuring reproducibility and success in your research endeavors.
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with a clear understanding of the compound's properties.
| Property | Value | Reference |
| Molecular Weight | 692.91 g/mol | [2] |
| Chemical Formula | C₂₇H₄₈N₈O₇S₃ | |
| Purity | ≥95% (typically analyzed by HPLC) | |
| Appearance | White to light yellow solid | |
| Solubility in DMSO | 100 mg/mL (144.32 mM) | |
| Solubility in DMF | Soluble | |
| Recommended Solvents | Anhydrous DMSO or DMF |
Preparation of Stock Solutions
To ensure the stability and reactivity of this compound, it is crucial to use anhydrous solvents and follow proper handling procedures. The NHS-ester moiety is susceptible to hydrolysis.
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate the Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the Reagent: Accurately weigh out the desired amount of the reagent in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 6.93 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 6.93 mg, this would be 1 mL.
-
Dissolve the Reagent: Vortex the tube thoroughly. If the compound does not dissolve completely, sonicate the solution in an ultrasonic bath for a few minutes. Gentle heating to 37°C can also aid in dissolution.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Stock Solution Preparation Table (for 10 mM concentration)
| Amount of Reagent | Volume of DMSO to Add |
| 1 mg | 144.3 µL |
| 5 mg | 721.6 µL |
| 10 mg | 1.4432 mL |
Experimental Protocols and Workflows
The following protocols outline the general steps for using this compound in a typical bioconjugation and affinity purification experiment.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the labeling of an alkyne-containing biomolecule with the this compound probe.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide)
-
10 mM this compound stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Prepare the reaction mixture by adding the following components in order, vortexing gently after each addition:
-
Alkyne-modified biomolecule in reaction buffer.
-
This compound stock solution (typically a 4-50 fold molar excess over the biomolecule).
-
THPTA ligand solution.
-
CuSO₄ solution.
-
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove excess, unreacted biotin reagent using a desalting column or dialysis.
Caption: Workflow for CuAAC "Click Chemistry" Labeling.
Affinity Capture of Biotinylated Biomolecules
This protocol describes the capture of the biotinylated biomolecule using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated biomolecule sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Magnetic rack
Protocol:
-
Equilibrate the streptavidin beads by washing them twice with the Binding/Wash Buffer.
-
Add the biotinylated biomolecule sample to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound molecules.
Cleavage and Elution of Captured Biomolecules
This protocol describes the release of the captured biomolecule from the streptavidin beads by cleaving the disulfide bond.
Materials:
-
Bead-bound biotinylated biomolecule
-
Elution Buffer (e.g., PBS containing 50 mM Dithiothreitol (DTT) or 10 mM TCEP)
-
Magnetic rack
Protocol:
-
Add the Elution Buffer to the washed beads.
-
Incubate for 30 minutes at 50°C or for 2 hours at room temperature to cleave the disulfide bond.
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully collect the supernatant, which now contains the eluted biomolecule.
-
The eluted sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Caption: Workflow for Affinity Capture and Elution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Suboptimal reaction conditions | Optimize the molar excess of the biotin-azide reagent. Ensure the reaction is performed at an appropriate temperature and for a sufficient duration. |
| Inactive reagent | Use freshly prepared stock solutions. Avoid repeated freeze-thaw cycles. Ensure anhydrous solvents were used for stock solution preparation. | |
| High Background/Non-specific Binding | Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the detergent concentration). |
| Aggregation of the biotinylated protein | Include a non-ionic detergent in the binding and wash buffers. | |
| Incomplete Elution | Incomplete cleavage of the disulfide bond | Increase the concentration of the reducing agent (DTT or TCEP) or the incubation time/temperature. |
| Strong non-specific interaction with the beads | Consider using a different type of streptavidin bead or including a denaturant in the elution buffer if compatible with downstream applications. |
Conclusion
The successful use of this compound hinges on the careful preparation of stock solutions and the optimization of experimental protocols. By following the guidelines presented in this application note, researchers can confidently employ this versatile reagent for a wide range of bioconjugation and affinity purification applications, thereby advancing their scientific discoveries.
References
Application Notes and Protocols for In-Cell Crosslinking with Cleavable Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-cell crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions (PPIs) within their native cellular environment.[1][2] This approach allows for the capture of transient and weak interactions that are often lost during traditional biochemical methods. The use of cleavable crosslinking reagents is particularly advantageous as it simplifies the identification of crosslinked peptides by mass spectrometry.[1][2][3] These reagents contain a labile bond that can be broken under specific conditions, such as collision-induced dissociation (CID) in the mass spectrometer, separating the two crosslinked peptides for individual sequencing.
This document provides detailed application notes and protocols for performing in-cell crosslinking experiments using various cleavable reagents. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals looking to employ this technology to elucidate protein interaction networks, understand cellular signaling pathways, and identify potential drug targets.
Key Applications
-
Mapping Protein-Protein Interaction Networks: In-cell crosslinking can provide a global snapshot of PPIs occurring within a cell at a specific moment in time.
-
Investigating Protein Complex Topology: By providing distance constraints between amino acid residues, crosslinking data can help to determine the three-dimensional arrangement of subunits within a protein complex.
-
Studying Transient Interactions: This technique is adept at capturing fleeting interactions, such as those between kinases and their substrates or signaling proteins and their receptors.
-
Drug Discovery and Development: By identifying the PPIs involved in a disease state, in-cell crosslinking can help to uncover novel drug targets. It can also be used to assess how a drug candidate perturbs cellular interaction networks.
Featured Cleavable Crosslinking Reagents
Several types of cleavable crosslinkers are commercially available, each with its own unique properties. The choice of crosslinker will depend on the specific application.
| Reagent | Reactive Group | Cleavage Method | Spacer Arm Length (Å) | Key Features |
| DSSO (Disuccinimidylsulfoxide) | NHS ester (amines) | CID (MS-cleavable) | 10.1 | Asymmetric cleavage simplifies data analysis. |
| DSBU (Disuccinimidyl Dibutyric Urea) | NHS ester (amines, hydroxyls) | CID (MS-cleavable) | 12.5 | Can react with serine, threonine, and tyrosine in addition to lysine. |
| PIR (Protein Interaction Reporter) | NHS ester or other | CID or Photocleavage | Variable | Contains a reporter ion for easy identification of crosslinked peptides. |
Experimental Workflow
The general workflow for an in-cell crosslinking experiment is depicted below. The process begins with the introduction of the cleavable crosslinker to living cells, followed by quenching of the reaction, cell lysis, protein digestion, enrichment of crosslinked peptides, and finally, analysis by mass spectrometry.
Detailed Protocols
Protocol 1: In-Cell Crosslinking with DSSO
This protocol is adapted from a method for crosslinking in live cells.
Materials:
-
HEK293T cells
-
Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA) with protease inhibitors
-
DSSO (Disuccinimidylsulfoxide)
-
DMSO (Dimethyl sulfoxide)
-
Quenching buffer (e.g., 1 M Tris-HCl pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Preparation:
-
Culture HEK293T cells to 80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1.88 mL of hypotonic buffer containing protease inhibitors.
-
-
Crosslinking Reaction:
-
Prepare a 50 mM stock solution of DSSO in DMSO (e.g., 2.5 mg DSSO in 130 µL DMSO).
-
Add 120 µL of the 50 mM DSSO stock solution to the cell suspension to a final concentration of 3 mM.
-
Incubate for 1 hour at 4°C with end-to-end rotation.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20 mM.
-
Incubate for 30 minutes at 25°C in a thermomixer.
-
-
Cell Lysis and Downstream Processing:
-
Pellet the cells by centrifugation.
-
Lyse the cells using a suitable cell lysis buffer.
-
Proceed with protein digestion, enrichment of crosslinked peptides, and LC-MS/MS analysis.
-
Protocol 2: In-Cell Crosslinking with DSBU
This protocol is a simplified workflow for proteome-wide crosslinking analysis.
Materials:
-
Drosophila melanogaster embryos (or other cell/tissue source)
-
Crosslinking buffer (e.g., 30 mM HEPES pH 7.8, 100 mM NaCl, 2 mM MgCl2)
-
DSBU (Disuccinimidyl Dibutyric Urea)
-
DMSO (Dimethyl sulfoxide)
-
Quenching buffer (e.g., 50 mM ammonium bicarbonate)
-
Lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)
Procedure:
-
Sample Preparation:
-
Prepare a cell or tissue extract in the crosslinking buffer at a protein concentration of approximately 20 g/L.
-
-
Crosslinking Reaction:
-
Add DSBU from a stock solution in DMSO to a final concentration of 1 mM.
-
For the control sample, add an equivalent volume of DMSO.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Quenching:
-
Quench the reaction by adding quenching buffer.
-
-
Sample Processing:
-
Lyse the cells/tissue in lysis buffer.
-
Proceed with protein digestion (e.g., with trypsin), followed by enrichment of crosslinked peptides (e.g., by size-exclusion chromatography) and LC-MS/MS analysis.
-
Data Presentation
The following table summarizes quantitative data from various in-cell crosslinking studies, providing an overview of the number of cross-links that can be identified using different cleavable reagents and experimental setups.
| Cleavable Crosslinker | Cell/Organism Type | Number of Unique Cross-link Sites Identified | Reference |
| DSBU | Drosophila melanogaster embryo extracts | >7400 | |
| DSBU | Drosophila melanogaster embryos | 5129 (at 5% FDR) | |
| DSSO | Human lung adenocarcinoma cell lysates | >1000 | |
| PIR Linkers | HeLa cells | >3300 | |
| PhoX | Human cell lysate | >1100 |
Signaling Pathway Analysis: Kinase-Substrate Interactions
In-cell crosslinking is a powerful tool for identifying direct kinase-substrate interactions, which are often transient and difficult to capture with other methods. The following diagram illustrates a general workflow for using in-cell crosslinking to map kinase signaling pathways.
Conclusion
In-cell crosslinking with cleavable reagents offers a robust and versatile approach for the system-wide analysis of protein-protein interactions in their native context. The protocols and data presented here provide a foundation for researchers to design and implement their own in-cell crosslinking experiments. The continued development of novel cleavable crosslinkers and data analysis software will further enhance the power of this technique, enabling deeper insights into the complex molecular machinery of the cell and accelerating the pace of drug discovery.
References
Troubleshooting & Optimization
how to improve Biotin-PEG3-SS-azide solubility in aqueous buffer
Welcome to the technical support center for Biotin-PEG3-SS-azide. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully use this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a versatile biotinylation reagent. It features a biotin group for strong binding to streptavidin or avidin, a three-unit polyethylene glycol (PEG3) spacer to enhance aqueous solubility and reduce steric hindrance, a cleavable disulfide (-SS-) bond, and a terminal azide (-N3) group for click chemistry reactions.[1] Its primary applications include the reversible labeling of biomolecules, affinity capture and release of proteins, and the construction of antibody-drug conjugates (ADCs).
Q2: What is the purpose of the PEG3 spacer in this molecule?
A2: The hydrophilic polyethylene glycol (PEG) spacer increases the water solubility of the entire molecule, making it more compatible with aqueous buffers used in biological experiments.[1][] It also provides a flexible arm that separates the biotin from the conjugated molecule, which can reduce steric hindrance and improve the efficiency of biotin-avidin/streptavidin binding.[]
Q3: Why is there a disulfide bond in the linker?
A3: The disulfide bond is a cleavable linker. It allows for the release of the biotinylated molecule from its binding partner (e.g., streptavidin) under mild reducing conditions. This is particularly useful in applications like affinity purification where the recovery of the target molecule is desired.
Q4: Is this compound soluble in aqueous buffers like PBS?
A4: While the PEG3 spacer enhances water solubility, this compound, like many biotinylation reagents, can have limited solubility in aqueous buffers, especially at higher concentrations.[3] It is often recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it into your aqueous experimental buffer. A similar compound, Biotin-PEG3-Azide (without the disulfide bond), has a reported solubility of 10 mg/mL in PBS (pH 7.2).
Q5: How should I store this compound?
A5: It is recommended to store this compound at -20°C, protected from light and moisture. For stock solutions in an organic solvent like DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound in my aqueous buffer.
Below is a step-by-step guide to help you troubleshoot and improve the solubility of this compound for your experiments.
Experimental Protocols
Recommended Protocol for Solubilizing this compound:
This protocol is based on best practices for similar biotin-PEG compounds and is designed to achieve a clear, working solution in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Your desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in Organic Solvent:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-50 mM stock solution by dissolving the this compound powder in anhydrous DMSO or DMF. For example, to make a 10 mM stock solution of this compound (MW: 692.91 g/mol ), dissolve 6.93 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.
-
-
Dilute the Stock Solution into Aqueous Buffer:
-
While vortexing your aqueous buffer, slowly add the desired volume of the concentrated DMSO stock solution.
-
It is crucial to add the organic stock solution to the aqueous buffer and not the other way around to prevent precipitation.
-
The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, ideally below 5% (v/v), to avoid potential adverse effects on your biological samples.
-
Quantitative Data Summary:
| Compound | Solvent | Maximum Concentration | Reference |
| Biotin-PEG3-Azide | PBS (pH 7.2) | 10 mg/mL | |
| Biotin-PEG3-Azide | DMSO | 10 mg/mL | |
| Biotin-PEG3-Azide | DMF | 10 mg/mL | |
| This compound | DMSO | 100 mg/mL (with sonication) |
Troubleshooting Steps
If you continue to experience solubility issues, consider the following factors:
-
pH of the Aqueous Buffer: The solubility of biotin and its derivatives can be pH-dependent. For some biotinylated compounds, a slightly basic pH (e.g., pH 8.0-8.5) may improve solubility. Consider preparing your final working solution in a buffer with a slightly higher pH if your experimental conditions allow.
-
Temperature: Gentle warming of the solution to around 37°C can help dissolve the compound. However, be cautious with temperature-sensitive biomolecules in your experiment. Avoid repeated heating and cooling cycles.
-
Co-solvents: If your experiment can tolerate it, a small percentage of a water-miscible organic co-solvent in your final aqueous buffer might be necessary to maintain solubility, especially at higher concentrations.
-
Freshness of the Reagent and Solvents: Ensure that your this compound has been stored correctly and is not degraded. Use high-quality, anhydrous DMSO or DMF, as water content can affect the solubility and stability of the reagent.
-
Order of Addition: Always add the concentrated organic stock solution to the aqueous buffer while mixing. Reversing this order can cause the compound to precipitate out of solution.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
References
preventing premature cleavage of Biotin-PEG3-SS-azide
Welcome to the technical support center for Biotin-PEG3-SS-azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of premature cleavage of the disulfide bond.
Troubleshooting Guide: Preventing Premature Cleavage
Premature cleavage of the disulfide bond in this compound can lead to the loss of the biotin tag from your molecule of interest, resulting in failed experiments, such as unsuccessful affinity purifications or pull-down assays. The following table outlines potential causes of premature cleavage and provides recommended solutions.
| Potential Cause | Problem Description | Recommended Solution(s) |
| Presence of Reducing Agents | Common laboratory reagents used for protein stabilization or cell lysis can contain reducing agents that will cleave the disulfide bond. | • Avoid using buffers containing dithiothreitol (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) in steps prior to the intended cleavage.[1][2][3] • If their use is unavoidable, ensure thorough removal by dialysis or desalting columns before adding this compound. |
| Inappropriate Buffer pH | The stability of the disulfide bond can be influenced by the pH of the buffer. Highly alkaline or acidic conditions can promote disulfide bond reduction or hydrolysis. | • Maintain a pH range of 6.5-7.5 for all experimental steps involving the intact linker. • Prepare fresh buffers and verify the pH before use. |
| Contamination with Thiols | Contamination from other reagents or biological samples containing free thiols (e.g., free cysteine, glutathione) can lead to disulfide exchange and cleavage.[4][5] | • Use high-purity reagents and de-gassed buffers to minimize oxidation-reduction reactions. • If working with cell lysates, consider using a thiol-blocking agent like N-ethylmaleimide (NEM) on endogenous thiols before introducing the biotin linker. |
| Improper Storage and Handling | This compound is sensitive to moisture and repeated freeze-thaw cycles which can degrade the reagent and potentially lead to disulfide bond instability. | • Store the reagent at -20°C in a desiccated, light-protected container. • Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. • Allow the vial to warm to room temperature before opening to prevent condensation. • Dissolve the reagent in anhydrous DMSO or DMF immediately before use. |
| Extended Incubation Times | Prolonged exposure to certain experimental conditions, even in the absence of strong reducing agents, can increase the likelihood of gradual disulfide bond reduction. | • Optimize reaction times to be as short as possible while still allowing for efficient labeling. • Perform time-course experiments to determine the optimal incubation period for your specific application. |
| Presence of Metal Ions | Certain metal ions can catalyze the reduction of disulfide bonds. | • Use metal-chelating agents, such as EDTA, in your buffers if metal ion contamination is suspected. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation using this compound and Click Chemistry
This protocol outlines a general workflow for labeling an alkyne-containing biomolecule with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing biomolecule in a suitable, amine-free, and reducing agent-free buffer (e.g., PBS, pH 7.4).
-
Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine your alkyne-containing biomolecule with a 1.5 to 3-fold molar excess of this compound.
-
Add the copper(I) catalyst. A pre-mixed solution of CuSO₄ and a reducing agent (e.g., sodium ascorbate) or a copper ligand (e.g., THPTA) is commonly used.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and copper catalyst using a desalting column, dialysis, or spin filtration.
-
-
Verification of Biotinylation:
-
Confirm successful biotinylation using methods such as a Western blot with streptavidin-HRP or a mass spectrometry analysis.
-
Protocol 2: Affinity Purification of a Biotinylated Protein
This protocol describes the capture of a biotinylated protein using streptavidin-coated beads.
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Binding of Biotinylated Protein:
-
Add your biotinylated protein sample to the washed beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with the wash buffer to remove non-specifically bound proteins.
-
-
Elution (Cleavage of the Disulfide Bond):
-
To elute the captured protein, resuspend the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT or 100 mM β-mercaptoethanol in PBS).
-
Incubate for 30-60 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing your eluted protein.
-
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and how does it work?
A1: this compound is a trifunctional molecule. It contains a biotin group for binding to streptavidin, a polyethylene glycol (PEG3) spacer to increase solubility and reduce steric hindrance, a cleavable disulfide bond, and a terminal azide group for attachment to alkyne-modified molecules via click chemistry. The disulfide bond allows for the release of the biotinylated molecule under reducing conditions.
Q2: At what concentration do common reducing agents start to cleave the disulfide bond?
A2: The susceptibility of the disulfide bond to cleavage depends on the specific reducing agent, its concentration, temperature, and incubation time. Generally, concentrations of DTT as low as 1-5 mM can initiate cleavage, while β-mercaptoethanol may require slightly higher concentrations. TCEP is also a potent reducing agent. It is best to completely avoid these reagents in any step where the integrity of the linker is desired.
Q3: Can I use this compound for in vivo studies?
A3: While the cleavable nature of the disulfide bond is advantageous for elution in vitro, it can be a limitation for in vivo applications. The reducing environment within cells, primarily due to glutathione, can lead to premature cleavage of the linker. For in vivo studies, a non-cleavable version of the linker may be more appropriate.
Q4: How can I confirm that the disulfide bond has been cleaved?
A4: You can confirm cleavage by analyzing your sample before and after the addition of a reducing agent. For example, in a Western blot, the biotin signal (detected with streptavidin) should be associated with your protein of interest before cleavage and absent after cleavage and removal of the biotin-containing fragment. Mass spectrometry can also be used to detect the change in mass of your target molecule after cleavage.
Q5: What are some alternative methods to cleave the disulfide bond besides using DTT or BME?
A5: Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent that is odorless and more stable than thiol-based reagents. Additionally, other reducing conditions can be employed depending on the specific requirements of the experiment.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for using this compound.
References
- 1. Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Biotin-PEG3-SS-azide Reactions
Welcome to the technical support center for Biotin-PEG3-SS-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial for maintaining the reagent's activity. It is recommended to store this compound at -20°C, protected from light and under a nitrogen atmosphere.[1] For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[1] It is best to prepare fresh solutions and avoid repeated freeze-thaw cycles.[2] The reagent is soluble in solvents like DMSO and DMF.
Q2: Which click chemistry reaction can I use with this compound?
A2: this compound is a versatile reagent compatible with two types of click chemistry reactions:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group of the reagent and a terminal alkyne on your molecule of interest. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[1][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction takes place between the azide group and a strained alkyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne), on your target molecule. This method is ideal for applications in living cells or in vivo where the cytotoxicity of copper is a concern.
Q3: How do I cleave the disulfide bond to release my biotinylated molecule?
A3: The disulfide (SS) bond in the this compound linker is cleavable under mild reducing conditions. This is commonly achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable, effective, and odorless compared to DTT. After reduction, it is advisable to cap the resulting free thiols with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent re-formation of disulfide bonds.
Troubleshooting Guides
Low or No Biotinylation Signal
| Potential Cause | Recommendation & Troubleshooting Steps |
| Inefficient Click Reaction | For CuAAC: - Ensure all reagents are fresh, especially the sodium ascorbate solution which should be made fresh for each use.- Optimize the concentrations of copper sulfate, ligand (e.g., THPTA or BTTAA), and sodium ascorbate. A common starting point is a 1:5 ratio of copper to ligand.- Degas your reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.For SPAAC: - Increase the reaction time or temperature (e.g., incubate at 37°C).- Ensure the buffer pH is optimal; higher pH values generally increase reaction rates for SPAAC.- Consider the structure of your alkyne, as steric hindrance can affect reaction efficiency. |
| Degraded this compound | - Use a fresh aliquot of the reagent.- Confirm proper storage conditions (-20°C, protected from light). |
| Issues with Detection | - Use a high-quality streptavidin conjugate for detection.- Ensure your detection system (e.g., HRP substrate, fluorophore) is working correctly. |
| Insufficient Reagent Concentration | - Increase the molar excess of this compound relative to your alkyne- or DBCO-modified molecule. |
High Background or Non-Specific Binding
| Potential Cause | Recommendation & Troubleshooting Steps |
| Non-specific Binding to Streptavidin Beads | - Pre-block the streptavidin beads with a blocking agent like biotin-free BSA or a non-ionic detergent such as Tween-20.- Increase the number and stringency of washes after the pulldown. Using buffers with higher salt concentrations (e.g., up to 1M KCl) or detergents can help.- Perform a pre-clearing step by incubating your sample with streptavidin beads before adding your biotinylated molecule to remove endogenously biotinylated proteins. |
| Non-specific Labeling in Click Chemistry | For CuAAC: - Non-specific labeling can be copper(I)-dependent. Ensure you are using the correct ratio of reagents and not an excess of copper.- Quench the reaction properly to remove any unreacted reagents.For SPAAC: - Some non-specific reactions between cyclooctynes and cysteine residues have been reported. Ensure your protein of interest does not have highly reactive thiols that could interfere. |
| Excess this compound | - After the click reaction, remove excess unreacted this compound through dialysis, desalting columns, or another appropriate purification method before proceeding to streptavidin capture. |
Inefficient Disulfide Bond Cleavage
| Potential Cause | Recommendation & Troubleshooting Steps |
| Insufficient Reducing Agent | - Increase the concentration of the reducing agent (DTT or TCEP). A common starting range for DTT is 10-100 mM.- Ensure a sufficient molar excess of the reducing agent over the disulfide bonds. |
| Suboptimal Reaction Conditions | - Optimize the pH of the cleavage buffer. Thiol-based reducing agents like DTT are more effective at a pH above 7.- Increase the incubation time (e.g., 1-4 hours) and/or temperature (e.g., 37°C or 56°C). |
| Inaccessible Disulfide Bond | - If the disulfide bond is sterically hindered within a folded protein, consider adding a denaturant (e.g., 6 M guanidine-HCl or 8 M urea) to the cleavage buffer to unfold the protein and improve accessibility. |
| Oxidized Reducing Agent | - Prepare fresh solutions of DTT or TCEP immediately before use, as they can oxidize over time, reducing their effectiveness. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for your specific application.
-
Prepare a stock solution of your alkyne-modified molecule in a suitable buffer (e.g., PBS). Avoid amine-containing buffers like Tris if using NHS esters for modification.
-
Prepare the following stock solutions:
-
This compound: 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
THPTA ligand: 100 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
Your alkyne-modified molecule (final concentration will vary depending on your experiment).
-
This compound (a 5- to 10-fold molar excess over the alkyne is a good starting point).
-
THPTA solution (to a final concentration of 1 mM).
-
Copper(II) sulfate solution (to a final concentration of 0.2 mM).
-
-
Vortex the mixture briefly.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 3 mM.
-
Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.
-
Proceed with purification to remove excess reagents before downstream applications.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for reacting this compound with a DBCO-functionalized molecule.
-
Prepare a stock solution of your DBCO-modified molecule in a suitable buffer (e.g., PBS). Avoid buffers containing sodium azide, as it can react with and quench the DBCO group.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Combine your DBCO-modified molecule and this compound in a microcentrifuge tube. A 1.5- to 3-fold molar excess of the azide is a good starting point.
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. Reaction times can be optimized based on the specific reactants.
-
Proceed with your downstream application. Purification may not be necessary if a small excess of the azide is used and does not interfere with subsequent steps.
Protocol 3: Disulfide Bond Cleavage
This protocol describes the cleavage of the disulfide bond to release the biotinylated molecule from streptavidin beads.
-
After capturing your biotinylated molecule on streptavidin beads and performing washes, resuspend the beads in a cleavage buffer (e.g., PBS).
-
Prepare a fresh stock solution of your reducing agent. For example, a 1 M stock of DTT in water.
-
Add the reducing agent to the bead suspension to a final concentration of 10-100 mM DTT.
-
Incubate the reaction at 37°C for 1-4 hours with gentle shaking.
-
Separate the beads using a magnetic stand or centrifugation.
-
Collect the supernatant, which now contains your released molecule.
-
(Optional but recommended) Add an alkylating agent like iodoacetamide to the supernatant to a final concentration of 2-3 times the DTT concentration to cap the free thiols and prevent re-oxidation. Incubate in the dark for 30 minutes at room temperature.
Visualizations
Caption: Experimental workflow for biotinylation, capture, and release.
Caption: Troubleshooting decision tree for common experimental issues.
References
Technical Support Center: Troubleshooting Low Yield in Biotinylation Experiments
Welcome to the technical support center for biotinylation experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low biotinylation yield.
Frequently Asked Questions (FAQs)
Q1: My biotinylation reaction has resulted in a low yield of labeled protein. What are the common causes?
Low biotinylation yield can stem from several factors throughout the experimental workflow. The most common culprits include suboptimal reaction conditions, issues with the protein itself, problems with the biotinylation reagent, and inefficient removal of interfering substances.[1][2][3][4] A systematic approach to troubleshooting, starting from the preparation of reagents to the final purification step, is crucial for identifying the root cause.
Q2: How does the pH of the reaction buffer affect biotinylation efficiency?
The pH of the reaction buffer is a critical parameter for successful biotinylation, particularly when targeting primary amines (e.g., lysine residues) with NHS-ester-based biotin reagents.[5] The reaction is most efficient at a pH between 7 and 9. Below pH 7, the primary amines are protonated, making them less reactive. Conversely, at a pH above 9, the hydrolysis of the NHS ester increases significantly, reducing the amount of reagent available to react with the protein. For reactions targeting carboxyl groups, a more acidic pH of 4.5-5.5 is required.
Q3: Can the buffer composition interfere with the biotinylation reaction?
Yes, certain buffer components can interfere with the biotinylation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for the biotinylation reagent, leading to a significant reduction in labeling efficiency. It is essential to use amine-free buffers like PBS (Phosphate Buffered Saline) or MES (2-(N-morpholino)ethanesulfonic acid) for the reaction. Additionally, preservatives like sodium azide should be removed before the reaction as they can interfere with the labeling process.
Q4: I observe protein precipitation after the biotinylation reaction. What could be the cause and how can I prevent it?
Protein precipitation is a common issue that can arise from over-biotinylation. When too many biotin molecules are attached to a protein, it can lead to changes in the protein's isoelectric point and solubility, causing it to aggregate and precipitate. To prevent this, it is important to optimize the molar ratio of biotin reagent to protein. Starting with a lower ratio and gradually increasing it can help find the optimal balance between labeling efficiency and protein stability. If precipitation occurs, you can sometimes resolubilize the protein by adjusting the pH of the solution.
Q5: How can I accurately determine the degree of biotinylation?
Quantifying the degree of biotinylation is crucial for ensuring reproducibility and optimizing your experiments. The most common method is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, leading to a change in absorbance at 500 nm. However, the HABA assay has limitations in sensitivity and can sometimes underestimate the true biotin incorporation. Other methods include fluorescence-based assays and techniques that utilize biotin reagents with a built-in UV-traceable chromophore for easier quantification.
Troubleshooting Guides
Issue 1: Low Biotin Incorporation
This section provides a step-by-step guide to diagnose and resolve low biotin incorporation into your target protein.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
reducing non-specific binding with Biotin-PEG3-SS-azide
Welcome to the technical support center for Biotin-PEG3-SS-azide. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your experiments while minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
This compound is a versatile chemical probe with three key functional components:
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, enabling strong and specific capture of biotinylated molecules.
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol (PEG) linker. This spacer enhances solubility in aqueous buffers, reduces steric hindrance to improve the accessibility of the biotin tag for binding to streptavidin, and minimizes non-specific hydrophobic interactions.[1]
-
Disulfide (SS) Linker: A cleavable bond that can be broken under mild reducing conditions, allowing for the gentle elution of captured biomolecules.
-
Azide Group: A functional group that allows for covalent conjugation to alkyne-containing molecules via copper-catalyzed or copper-free "click chemistry."
Q2: How does the PEG3 spacer help in reducing non-specific binding?
The hydrophilic nature of the PEG spacer creates a hydration layer that can prevent the probe from non-specifically adsorbing to hydrophobic surfaces or other proteins in your sample.[1] This property is crucial for improving the signal-to-noise ratio in various applications, including pull-down assays and fluorescence microscopy. Studies have shown that increasing the hydrophilicity of affinity resins by incorporating PEG spacers can significantly decrease the amount of non-specific protein binding.[2]
Q3: What are the main applications of this compound?
This reagent is widely used in:
-
Affinity Capture and Pull-Down Assays: For isolating and identifying binding partners of a specific molecule.
-
Cleavable Biotinylation: To label proteins, peptides, and other biomolecules with biotin in a reversible manner.
-
Click Chemistry: For the specific and efficient conjugation of biomolecules.
-
Probe Development: In the creation of cleavable probes for applications such as imaging and target identification.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common challenges in affinity purification experiments. This guide provides specific troubleshooting strategies for experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background in all lanes, including negative controls | Non-specific binding to streptavidin beads: Proteins in the lysate may be binding directly to the surface of the agarose or magnetic beads. | Pre-clear the lysate: Before the pull-down, incubate the cell lysate with streptavidin beads alone for 1-2 hours to remove proteins that non-specifically bind to the beads.[3] |
| Inefficient blocking of beads: The blocking agent may not be effectively saturating all non-specific binding sites on the beads. | Optimize blocking: Block the streptavidin beads with a solution of Bovine Serum Albumin (BSA) or yeast tRNA before incubating with the lysate.[3] | |
| Identical bands in both experimental and control samples after pull-down | Non-specific labeling by this compound: The biotin-azide probe may be non-specifically reacting with proteins in the lysate, especially in complex mixtures. | Optimize click chemistry reaction conditions: Ensure the correct stoichiometry of reagents. Excess free Biotin-azide can lead to non-specific labeling. It is also recommended to have a higher concentration of the reducing agent (e.g., sodium ascorbate) than the copper catalyst. |
| Endogenous biotinylated proteins: Many cells contain naturally biotinylated proteins that will be captured by the streptavidin beads. | Deplete endogenous biotin: Before the pull-down, incubate the lysate with free streptavidin beads to remove endogenously biotinylated proteins. | |
| Many contaminating proteins are pulled down with the target protein | Wash conditions are too gentle: The wash buffers may not be stringent enough to remove weakly interacting or non-specifically bound proteins. | Increase wash stringency: Optimize your wash buffers by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100). |
| Hydrophobic and ionic interactions: Proteins can non-specifically adhere to the bait protein or bead surface through weak interactions. | Modify wash buffer composition: Include additives in your wash buffer to disrupt non-specific interactions. For example, a high-salt wash can disrupt ionic interactions. |
Data on PEG Linkers and Non-Specific Binding
The inclusion of a PEG spacer between biotin and its conjugation partner is a well-established strategy to improve performance in affinity-based assays.
Table 1: Effect of PEG Spacer on Non-Specific Protein Binding
| Affinity Resin Ligand | Relative Amount of Non-Specific Tubulin Binding (%) | Relative Amount of Non-Specific Actin Binding (%) |
| Hydrophobic Ligand (No PEG) | 100 | 100 |
| Hydrophilic Ligand (with PEG spacer) | 30 | 40 |
Data adapted from a study on the reduction of non-specific protein binding on affinity resins. The presence of a hydrophilic PEG spacer significantly reduced the non-specific binding of common contaminating proteins like tubulin and actin.
Table 2: Impact of PEG-diacrylate on Specific vs. Non-Specific Binding in Immunoassays
| Parameter | Fold Change with PEG-diacrylate |
| Non-Specific Binding | 10-fold decrease |
| Specific Binding | 6-fold increase |
This data illustrates that incorporating PEG into a hydrogel for immunoassays can dramatically reduce non-specific background signals while enhancing the specific signal.
Experimental Protocols
Detailed Protocol for Pull-Down Assay with this compound
This protocol outlines the key steps for a pull-down assay using a protein of interest (POI) labeled with an alkyne group, followed by click chemistry with this compound and affinity purification.
1. Preparation of Cell Lysate a. Wash cultured cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant (clarified lysate) to a new tube.
2. Click Chemistry Reaction a. To your clarified lysate containing the alkyne-labeled POI, add the this compound. b. Add the copper (II) sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction. For a 500 µL lysate sample, you can use the following final concentrations:
- This compound: 25 µM
- Copper (II) Sulfate: 1 mM
- THPTA: 100 µM
- Sodium Ascorbate: 1 mM c. Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
3. Pre-clearing the Lysate a. While the click chemistry reaction is proceeding, prepare streptavidin-coated beads by washing them three times with lysis buffer. b. To the lysate (after the click reaction), add a small aliquot of washed, un-blocked streptavidin beads. c. Incubate for 30-60 minutes at 4°C with gentle rotation. d. Pellet the pre-clearing beads by centrifugation or using a magnetic stand. e. Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
4. Affinity Purification a. Add fresh, washed streptavidin-coated beads to the pre-cleared lysate. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated POI to bind to the beads.
5. Washing a. Pellet the beads and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound proteins. A recommended washing procedure is as follows: i. Initial Wash: 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Rotate for 5 minutes at 4°C. ii. High Salt Wash: 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Rotate for 5 minutes at 4°C. iii. Detergent Wash: 1 mL of Wash Buffer 1. Rotate for 5 minutes at 4°C. iv. Final Wash: 1 mL of a buffer without detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent.
6. Elution a. To elute the captured protein complexes, resuspend the beads in an elution buffer containing a reducing agent to cleave the disulfide bond (e.g., PBS with 50 mM DTT). b. Incubate for 30 minutes at 37°C. c. Pellet the beads and collect the supernatant containing the eluted proteins.
7. Analysis a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
Visualizations
Caption: Experimental workflow for a pull-down assay using this compound.
Caption: Mechanism of reducing non-specific binding with a PEG3 spacer.
References
Biotin-PEG3-SS-azide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Biotin-PEG3-SS-azide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. Both solid form and solutions require specific handling to prevent degradation.
Q2: What are the primary factors that can cause this compound to degrade?
A2: The stability of this compound is primarily influenced by the chemical reactivity of its disulfide bond and azide functional group. Exposure to reducing agents can cleave the disulfide bond, while certain reaction conditions can affect the azide group.
Q3: How can I confirm the integrity of my this compound reagent?
A3: The integrity of the reagent can be assessed by performing functional tests. For instance, a small-scale click reaction with a known alkyne-containing molecule can verify the reactivity of the azide group. Additionally, the ability to be captured by streptavidin beads confirms the integrity of the biotin moiety.
Q4: Can I use buffers containing reducing agents like DTT or TCEP with this compound?
A4: No, it is critical to avoid reducing agents such as DTT or TCEP in buffers used with this compound.[1] These reagents will cleave the disulfide bond, separating the biotin-PEG3 portion from the azide moiety and rendering the linker ineffective for its intended purpose.
Q5: Is the azide group in this compound sensitive to light?
A5: While many azide-containing compounds are light-sensitive, aliphatic azides like the one in this compound are generally more stable.[2][3] However, as a precautionary measure, it is always recommended to store the reagent protected from light.[4][5]
Storage Conditions Summary
For optimal stability, please refer to the following storage recommendations for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Up to 24 months | Protect from light; storing under an inert atmosphere (e.g., nitrogen) is recommended. |
| Solution in DMSO or DMF | -80°C | Up to 6 months | Protect from light; store under an inert atmosphere. |
| Solution in DMSO or DMF | -20°C | Up to 1 month | Protect from light; store under an inert atmosphere; avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Problem 1: Low or no signal in biotin-based detection (e.g., Western blot with streptavidin-HRP).
-
Possible Cause 1: Inefficient biotinylation.
-
Solution: Ensure that the reaction conditions for attaching this compound to your molecule of interest are optimal. This includes correct stoichiometry, buffer composition (amine-free buffers like PBS or HEPES are recommended), and incubation time. You can test the efficiency of biotinylation using a HABA assay or a similar method.
-
-
Possible Cause 2: Cleavage of the disulfide bond.
-
Solution: Verify that no reducing agents were present in any of the buffers used throughout the experiment. If cleavage is desired for elution, ensure it is performed as the final step.
-
-
Possible Cause 3: Steric hindrance.
-
Solution: The PEG3 linker is designed to reduce steric hindrance, but in some cases, the biotin binding to streptavidin may still be impeded. Consider optimizing the washing steps to reduce non-specific binding and improve the accessibility of the biotin tag.
-
Problem 2: Low yield in click chemistry reaction.
-
Possible Cause 1: Degraded azide functionality.
-
Solution: Ensure the reagent has been stored correctly and has not been subjected to conditions that could compromise the azide group, such as highly acidic environments or the presence of certain reducing agents.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: For copper-catalyzed click chemistry (CuAAC), ensure the use of a freshly prepared copper(I) catalyst and an appropriate ligand. For strain-promoted azide-alkyne cycloaddition (SPAAC), confirm that the cyclooctyne reagent is of high quality and that the reaction is performed in a suitable solvent.
-
-
Possible Cause 3: Incorrect stoichiometry.
-
Solution: Optimize the ratio of the azide-containing molecule to the alkyne-containing molecule to ensure efficient reaction kinetics.
-
Problem 3: High background in pull-down assays.
-
Possible Cause 1: Non-specific binding to streptavidin beads.
-
Solution: Block the streptavidin beads with a suitable blocking agent (e.g., BSA) before incubation with the sample. Optimize the number and stringency of wash steps to remove non-specifically bound proteins.
-
-
Possible Cause 2: Hydrophobic interactions.
-
Solution: The PEG linker enhances hydrophilicity, but non-specific binding can still occur. Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash buffers.
-
Experimental Protocols
Protocol: Assessment of this compound Stability via a Functional Click Reaction and Biotin-Streptavidin Binding Assay
This protocol provides a method to assess the stability of this compound by testing its ability to participate in a click reaction and subsequently bind to streptavidin.
Materials:
-
This compound (stored under recommended conditions)
-
An alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Streptavidin-coated magnetic beads
-
Dithiothreitol (DTT)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Alkyne-TAMRA in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following:
-
5 µL of 10 mM this compound
-
5 µL of 1 mM Alkyne-TAMRA
-
80 µL of PBS
-
-
In a separate tube, prepare the catalyst mix:
-
2 µL of 100 mM CuSO₄
-
2 µL of 10 mM TBTA
-
6 µL of 500 mM sodium ascorbate
-
-
Add 10 µL of the catalyst mix to the reaction tube.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Biotin-Streptavidin Binding:
-
Wash 20 µL of streptavidin-coated magnetic beads three times with PBS.
-
Resuspend the beads in 100 µL of PBS.
-
Add the 100 µL click reaction mixture to the beads.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
Using a magnetic stand, separate the beads and collect the supernatant.
-
Wash the beads three times with PBS.
-
-
Fluorescence Measurement (Pre-cleavage):
-
Resuspend the beads in 100 µL of PBS.
-
Transfer the bead suspension to a black 96-well plate.
-
Measure the fluorescence of the bead suspension (TAMRA excitation/emission maxima are ~555/580 nm).
-
Measure the fluorescence of the collected supernatant from step 3 to determine unbound conjugate.
-
-
Disulfide Bond Cleavage and Elution:
-
Resuspend the beads in 100 µL of PBS containing 50 mM DTT.
-
Incubate for 30 minutes at room temperature.
-
Separate the beads with a magnetic stand and collect the eluate.
-
-
Fluorescence Measurement (Post-cleavage):
-
Measure the fluorescence of the eluate.
-
Expected Results:
-
A high fluorescence signal on the beads before cleavage and a low signal in the supernatant indicate a stable and functional this compound.
-
A high fluorescence signal in the eluate after DTT treatment confirms the cleavability of the disulfide bond.
Visualizations
Caption: Workflow for this compound handling and application.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for pull-down assays.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Redox potentials of protein disulfide bonds from free-energy calculations. | Semantic Scholar [semanticscholar.org]
- 5. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation of Biotinylated Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the aggregation of biotinylated proteins during and after the labeling process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation after biotinylation can be triggered by several factors:
-
Over-biotinylation: Excessive modification of surface lysines or other reactive residues can alter the protein's surface charge and hydrophobicity, leading to intermolecular interactions and aggregation.[1]
-
Intrinsic properties of the protein: Some proteins are inherently prone to aggregation, and the biotinylation process can exacerbate this tendency.[2][3]
-
Hydrophobicity of the biotin molecule: Biotin itself is a hydrophobic molecule. Its attachment to the protein surface can increase the overall hydrophobicity, promoting aggregation.
-
Linker arm properties: The chemical properties of the linker arm of the biotinylation reagent can influence solubility. Hydrophobic linkers may contribute to aggregation.
-
Buffer conditions: Suboptimal buffer conditions such as pH close to the protein's isoelectric point (pI), low ionic strength, or the absence of stabilizing agents can lead to aggregation.[3][4]
-
Freeze-thaw cycles: Repeated freezing and thawing can denature proteins and expose hydrophobic regions, leading to aggregation.
Q2: How does the biotin-to-protein molar ratio affect aggregation?
The molar ratio of biotin reagent to protein during the conjugation reaction is a critical parameter. A higher ratio increases the likelihood of multiple biotin molecules attaching to a single protein, which can significantly alter its physicochemical properties and lead to aggregation. It is crucial to optimize this ratio to achieve sufficient labeling for downstream applications without compromising protein stability.
Q3: Can the type of biotinylation reagent influence protein aggregation?
Yes, the choice of biotinylation reagent plays a significant role. Reagents with longer, more hydrophilic spacer arms, such as those containing polyethylene glycol (PEG), can help to keep the biotinylated protein soluble and reduce aggregation. These linkers can shield the hydrophobic biotin molecule and the protein surface, preventing intermolecular interactions.
Troubleshooting Guide
Problem 1: Protein precipitates immediately after the biotinylation reaction.
-
Possible Cause: Over-biotinylation leading to rapid aggregation.
-
Troubleshooting Steps:
-
Optimize Biotin:Protein Ratio: Perform a titration of the biotinylation reagent to find the lowest effective concentration that still provides adequate labeling.
-
Change Biotinylation Reagent: Switch to a biotinylation reagent with a long, hydrophilic linker arm (e.g., PEGylated biotin).
-
Modify Reaction Conditions: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C) to reduce the extent of modification.
-
Problem 2: Biotinylated protein appears soluble initially but aggregates upon storage.
-
Possible Cause: Suboptimal storage buffer, instability over time, or freeze-thaw stress.
-
Troubleshooting Steps:
-
Optimize Storage Buffer:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.
-
Ionic Strength: Increase the salt concentration (e.g., 150-500 mM NaCl) to reduce electrostatic interactions.
-
Additives: Include stabilizing excipients in the storage buffer.
-
-
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize protein structure and prevent aggregation. |
| Amino Acids (e.g., Arginine, Glycine) | 0.1-1 M | Can reduce protein-protein interactions and increase solubility. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic aggregation. |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevent the formation of incorrect disulfide bonds which can lead to aggregation. |
Problem 3: Aggregation is observed during purification of the biotinylated protein.
-
Possible Cause: The purification method is causing stress on the protein, or the buffer conditions during purification are suboptimal.
-
Troubleshooting Steps:
-
Purification Method:
-
Size Exclusion Chromatography (SEC): This is a gentle method that can also be used to separate monomers from aggregates.
-
Affinity Chromatography: Use a gentle elution buffer. If using streptavidin-based purification, consider using monomeric avidin resins that allow for milder elution conditions with biotin.
-
-
Optimize Purification Buffers: Ensure that the buffers used during all purification steps are optimized for pH, ionic strength, and contain stabilizing additives as described above.
-
Experimental Protocols
Protocol 1: Optimization of Biotin-to-Protein Molar Ratio
-
Prepare a stock solution of your protein at a known concentration (e.g., 1-2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a series of biotinylation reactions with varying molar excess of the biotinylation reagent (e.g., 1:1, 5:1, 10:1, 20:1 biotin:protein).
-
Incubate the reactions at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Remove the excess, unreacted biotin using a desalting column or dialysis against the desired storage buffer.
-
Determine the degree of biotinylation for each ratio using a method such as the HABA assay or a fluorescent-based assay.
-
Analyze the samples for aggregation using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
-
Select the highest biotin:protein ratio that results in sufficient labeling without causing significant aggregation.
Protocol 2: Screening of Stabilizing Additives
-
Prepare your biotinylated protein in its initial buffer.
-
Create a matrix of buffer conditions by adding different stabilizers at various concentrations (refer to the table above).
-
Aliquot the biotinylated protein into each buffer condition.
-
Incubate the samples under stress conditions (e.g., elevated temperature for a short period) or for an extended period at the intended storage temperature.
-
Assess aggregation in each sample using visual inspection, turbidity measurement (OD at 340 nm), DLS, or SEC.
-
The condition that shows the least amount of aggregation is the optimal storage buffer.
Visualizations
Caption: Workflow for biotinylating proteins and assessing aggregation.
Caption: Troubleshooting logic for addressing protein aggregation.
References
Technical Support Center: Optimizing pH for Biotin-PEG3-SS-azide Reactions
Welcome to the technical support center for Biotin-PEG3-SS-azide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the azide group of this compound?
The optimal pH for the azide reaction depends on the chosen conjugation chemistry. The two primary methods are copper-catalyzed or copper-free "click chemistry" and Staudinger ligation.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is robust and can proceed over a broad pH range, typically between 4 and 12.[1][2][3] However, for applications involving sensitive biomolecules like proteins, a narrower pH range of 7 to 9 is commonly used to maintain the stability and integrity of the biomolecule.[1][2] A neutral pH of approximately 7.0-7.5 is often a good starting point.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is generally less sensitive to pH than CuAAC. However, the reaction rate can be influenced by the buffer composition and pH. Some studies have indicated that higher pH values can accelerate the reaction rate for certain cyclooctynes. For instance, higher reaction rates have been observed in HEPES buffer at pH 7.
-
Staudinger Ligation: This reaction involves the use of a phosphine reagent that reacts with the azide. For efficient biotinylation using this method with reagents like EZ-Link Phosphine-PEG3-Biotin, a pH range of 6-8 is recommended.
Q2: How does pH affect the stability of the disulfide (SS) bond in this compound?
The disulfide bond is stable across a wide pH range. However, its cleavage by reducing agents is highly pH-dependent. Thiol-based reducing agents, such as Dithiothreitol (DTT), are most effective at a pH above their pKa (the pKa of a typical thiol group is around 8.3), where the thiol is in the deprotonated thiolate form. Therefore, cleavage of the disulfide bond is more efficient at neutral to slightly alkaline pH. At acidic pH (typically below 8), thiol-disulfide exchange is inhibited. While DTT has an optimal pH range of 7.1 to 8.0, it still exhibits some reducing activity down to a pH of about 5.5.
Q3: Can I use any buffer for my this compound reaction?
The choice of buffer is critical and depends on the overall experimental design.
-
For Click Chemistry (CuAAC and SPAAC): Buffers such as Phosphate-Buffered Saline (PBS) and HEPES are commonly recommended. It is crucial to avoid buffers containing primary or secondary amines, such as Tris or glycine, especially if you are using N-hydroxysuccinimide (NHS) esters to introduce the alkyne group to your biomolecule, as these buffers will compete in the reaction.
-
For Staudinger Ligation: A buffer at a pH between 6 and 8, such as PBS, is suitable. It is important to avoid reducing agents in the reaction buffer, as they can interfere with the stability of the azide.
Q4: My reaction yield is low. Could pH be the issue?
Yes, suboptimal pH is a common reason for low reaction yields. If you are experiencing low yields, consider performing a pH optimization screen. This can be done by setting up a series of reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments. This will help you identify the optimal pH for your specific system.
Troubleshooting Guides
Issue 1: Low Biotinylation Efficiency in Click Chemistry Reactions
| Possible Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for CuAAC with biomolecules is typically between 7 and 9. For SPAAC, while less sensitive, pH can still influence the rate. Perform a pH optimization experiment using a series of buffers (e.g., phosphate or HEPES) from pH 6.5 to 8.5. |
| Incompatible Buffer | Buffers containing primary or secondary amines (e.g., Tris, glycine) can interfere with NHS ester reactions used to introduce alkynes. Use non-amine-containing buffers like PBS or HEPES. |
| Degradation of Reagents | Some strained alkynes, like DBCO, can be unstable at acidic pH. Ensure your reaction conditions are compatible with all components. |
Issue 2: Premature Cleavage of the Disulfide Bond
| Possible Cause | Recommended Solution |
| Presence of Reducing Agents | Unintentional introduction of reducing agents in your buffers or samples can lead to the cleavage of the disulfide bond. Ensure all solutions are freshly prepared and free from contaminants. |
| Inappropriate pH during Purification | While the disulfide bond itself is stable, subsequent purification steps involving thiol-based reagents at a pH above 7 can cause cleavage. Carefully control the pH during all experimental stages. |
Issue 3: Inefficient Cleavage of the Disulfide Bond When Desired
| Possible Cause | Recommended Solution |
| Suboptimal pH for Reducing Agent | Thiol-based reducing agents like DTT require a pH of 7.1-8.0 for optimal activity. Thiol-disulfide exchange is inhibited at a pH below 8. Adjust the pH of your cleavage buffer to be within the optimal range of your chosen reducing agent. |
| Insufficient Concentration of Reducing Agent | Ensure you are using a sufficient molar excess of the reducing agent to drive the cleavage reaction to completion. |
Data Presentation
pH Recommendations for this compound Reactions
| Reaction Type | Recommended pH Range | Optimal Starting pH | Notes |
| CuAAC (Click Chemistry) | 4.0 - 12.0 (general) 7.0 - 9.0 (with biomolecules) | 7.0 - 7.5 | Balances reaction efficiency and biomolecule stability. |
| SPAAC (Click Chemistry) | Less pH-sensitive | ~7.0 | Reaction rate can be influenced by buffer type and pH. |
| Staudinger Ligation | 6.0 - 8.0 | 7.4 | Avoid reducing agents in the reaction buffer. |
| Disulfide Bond Cleavage (with DTT) | 7.1 - 8.0 | 7.5 | Cleavage is inefficient at acidic pH. |
Experimental Protocols
Protocol: pH Optimization for a CuAAC Reaction
-
Prepare Stock Solutions:
-
Azide-functionalized biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing reporter molecule in DMSO.
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water (prepare fresh).
-
Copper-chelating ligand (e.g., THPTA) in water.
-
A series of reaction buffers (e.g., phosphate buffers) at pH values ranging from 6.5 to 8.5.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, aliquot the azide-functionalized biomolecule.
-
Add the corresponding reaction buffer to each tube to achieve the target pH.
-
Add the alkyne-containing reporter molecule.
-
Prepare a premix of CuSO₄ and the ligand. Add this premix to each reaction tube.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation: Incubate the reactions at room temperature or 37°C for 1-2 hours.
-
Analysis: Analyze the reaction efficiency at each pH by a suitable method, such as SDS-PAGE followed by fluorescent scanning or Western blot.
Protocol: Cleavage of the Disulfide Bond
-
Prepare Cleavage Buffer: Prepare a buffer (e.g., PBS) and adjust the pH to the optimal range for your chosen reducing agent (e.g., pH 7.5 for DTT).
-
Add Reducing Agent: Add the reducing agent (e.g., DTT to a final concentration of 50-100 mM) to your sample containing the this compound-conjugated molecule.
-
Incubation: Incubate the reaction at room temperature or 37°C for 30-60 minutes.
-
Analysis: Confirm the cleavage by analyzing the molecular weight shift of your molecule of interest using techniques like mass spectrometry or SDS-PAGE.
Visualizations
Caption: Workflow for conjugation and cleavage using this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Streptavidin Pulldown with Biotinylated Probes
Welcome to the technical support center for streptavidin pulldown assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and reliability of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your streptavidin pulldown experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Target Protein
Q: After the pulldown and analysis (e.g., Western blot), I cannot detect my protein of interest. What are the possible reasons?
A: A lack of detectable target protein can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Inefficient Biotinylation of the Bait: Your "bait" molecule (the biotinylated probe) may not be efficiently labeled.
-
Weak or Transient Interaction: The interaction between your bait and the target "prey" protein may be weak or require specific cellular conditions not replicated in your assay.
-
Protein Degradation: Your bait or prey protein may be degrading during the experiment.
-
Solution: Always include protease inhibitors in your lysis buffer[3]. Keep samples on ice whenever possible to minimize enzymatic activity.
-
-
Inefficient Elution: The elution conditions may not be sufficient to release the bait-prey complex from the streptavidin beads.
-
Solution: The extremely strong interaction between streptavidin and biotin requires harsh elution conditions. Common methods include boiling in SDS-PAGE loading buffer, using low pH buffers (e.g., 0.1M glycine-HCl), or competitive elution with high concentrations of free biotin. If using competitive elution, ensure the concentration of free biotin is high enough and consider combining it with heat for more efficient release.
-
-
Insufficient Amount of Starting Material: The target protein may be in low abundance in your sample.
-
Solution: Increase the amount of cell lysate or starting material used for the pulldown.
-
Issue 2: High Background or Non-Specific Binding
Q: My final eluate contains many non-specific proteins, making it difficult to identify my true target. How can I reduce this background?
A: Non-specific binding is a common challenge in pulldown assays. Here are several strategies to increase the specificity of your experiment:
-
Pre-clearing the Lysate: Your cell lysate may contain proteins that have a natural affinity for the streptavidin beads themselves.
-
Solution: Before incubating the lysate with your biotinylated bait, perform a pre-clearing step. Incubate the lysate with streptavidin beads alone for a period (e.g., 1 hour at 4°C), then centrifuge to pellet the beads and transfer the supernatant to a new tube for the actual pulldown.
-
-
Inadequate Blocking of Beads: Unoccupied sites on the streptavidin beads can non-specifically bind proteins from your lysate.
-
Solution: Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA before adding your biotinylated bait. Additionally, after immobilizing your biotinylated probe, you can wash the beads with a solution containing free biotin to block any remaining unoccupied streptavidin binding sites.
-
-
Insufficient Washing: The washing steps may not be stringent enough to remove all non-specifically bound proteins.
-
Solution: Increase the number of washes or the stringency of the wash buffer. You can increase the salt concentration (e.g., up to 250 mM NaCl or higher) or add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.
-
-
Choice of Beads: The type of beads used can influence the level of non-specific binding.
-
Solution: Magnetic beads are often reported to have lower non-specific binding compared to agarose beads. Consider switching to streptavidin-coated magnetic beads if you are experiencing high background with agarose resin.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right streptavidin beads for my experiment?
A1: The choice of streptavidin beads depends on several factors, including the scale of your experiment and your tolerance for non-specific binding. Magnetic beads (e.g., Dynabeads) are generally preferred for their ease of handling, especially for high-throughput applications, and they often exhibit lower non-specific binding. Agarose beads have a higher binding capacity but can be more difficult to handle and may lead to higher background. The binding capacity can also vary between different manufacturers and even between different lots from the same manufacturer, so it is advisable to test the binding capacity of your beads.
Q2: What is the optimal incubation time for binding my biotinylated probe to the streptavidin beads and for capturing the target protein?
A2: For binding the biotinylated probe to the beads, an incubation of 30 minutes to 2 hours at room temperature or 4°C with gentle rotation is typically sufficient. For capturing the target protein from the lysate, incubation times can range from 1-4 hours to overnight at 4°C. Longer incubation times may increase the yield of the target protein but can also lead to higher non-specific binding. Therefore, it is recommended to optimize the incubation time for your specific interaction.
Q3: What are the best controls to include in my pulldown experiment?
A3: Including proper controls is critical for interpreting your results. Essential controls include:
-
Negative Control 1 (Beads only): Incubate streptavidin beads with the cell lysate without any biotinylated bait. This will help you identify proteins that bind non-specifically to the beads themselves.
-
Negative Control 2 (Non-biotinylated bait): If possible, perform a pulldown with a non-biotinylated version of your bait molecule. This controls for interactions that are not dependent on the biotin-streptavidin linkage.
-
Positive Control: Use a known biotinylated protein and its interaction partner to validate your experimental setup and confirm that the assay is working as expected.
Q4: Can I reuse my streptavidin beads?
A4: Due to the extremely high affinity of the streptavidin-biotin interaction, it is very difficult to remove the biotinylated probe without denaturing the streptavidin. Therefore, streptavidin beads are generally not reusable for different biotinylated probes.
Quantitative Data Summary
Table 1: Comparison of Streptavidin Bead Binding Capacities
| Bead Type | Manufacturer | Binding Capacity (pmol biotin/mg beads) | Reference |
| Dynabeads™ M-280 Streptavidin | Invitrogen | ~200 | |
| Streptavidin Magnetic Beads | NEB | ~500 (for 25 bp ssDNA) | |
| Sera-Mag™ SpeedBeads™ NeutrAvidin™ Coated | Cytiva | ~3462 | |
| Sera-Mag™ Streptavidin-Coated Magnetic Beads | Cytiva | ~4920 |
Note: Binding capacities can vary significantly between lots and are dependent on the size and nature of the biotinylated molecule. The values presented are approximate and should be used as a general guideline.
Table 2: Common Washing Buffer Compositions for Reducing Non-Specific Binding
| Buffer Component | Concentration Range | Purpose | Reference |
| NaCl or KCl | 150 mM - 1 M | Reduces ionic interactions | |
| Non-ionic Detergents (Tween-20, NP-40, Triton X-100) | 0.05% - 1% | Reduces hydrophobic interactions | |
| Ionic Detergents (SDS, Sodium Deoxycholate) | 0.01% - 0.1% | Increases stringency (use with caution) | |
| Urea | 2 M | Denaturant to reduce non-specific binding |
Table 3: Elution Methods and Conditions
| Elution Method | Reagent/Condition | Mechanism | Reference |
| Denaturing Elution | SDS-PAGE Loading Buffer + Heat (95-100°C) | Denatures streptavidin and releases the bait | |
| Acidic Elution | 0.1 M Glycine-HCl, pH 2.5-3.0 | Disrupts the streptavidin-biotin interaction | |
| Competitive Elution | 2-25 mM Biotin + Heat | Free biotin competes for binding sites | |
| Harsh Chemical | 6 M Guanidine HCl | Strong denaturant | |
| Pure Water + Heat | >70°C | Dissociates biotin from streptavidin (salt-sensitive) |
Experimental Protocols
Protocol 1: Biotinylation of a Protein Probe
-
Prepare your purified bait protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the biotinylation reagent (e.g., NHS-ester biotin) to the protein solution at a specific molar ratio (e.g., a 20-fold molar excess of biotin to protein is a common starting point).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted biotin probe using a desalting column or dialysis.
-
Confirm successful biotinylation by performing a dot blot or Western blot and probing with streptavidin-HRP.
Protocol 2: Streptavidin Pulldown Assay
-
Bead Preparation:
-
Resuspend the streptavidin beads (e.g., 50 µL of slurry per pulldown) in the vial.
-
Transfer the desired volume of beads to a microcentrifuge tube.
-
Wash the beads three times with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20). Use a magnetic rack to separate magnetic beads between washes.
-
-
Immobilization of Biotinylated Bait:
-
Resuspend the washed beads in binding buffer containing your biotinylated probe.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Wash the beads three times with binding/wash buffer to remove any unbound bait.
-
-
Binding of Target Protein:
-
(Optional but recommended) Pre-clear your cell lysate by incubating it with streptavidin beads for 1 hour at 4°C. Pellet the beads and use the supernatant for the pulldown.
-
Add the pre-cleared cell lysate to the beads with the immobilized bait.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively (3-5 times) with a stringent wash buffer to remove non-specifically bound proteins. The composition of the wash buffer may need to be optimized (see Table 2).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add the chosen elution buffer (see Table 3) to the beads. For example, add 50 µL of 1X SDS-PAGE loading buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).
-
Visualizations
Caption: Experimental workflow for a streptavidin pulldown assay.
Caption: Troubleshooting flowchart for common pulldown issues.
References
Technical Support Center: Minimizing Side Reactions in Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to help you navigate and troubleshoot common challenges encountered during click chemistry labeling experiments. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols designed to minimize side reactions and optimize your labeling efficiency.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: The most prevalent side reactions in CuAAC include:
-
Oxidative Homocoupling (Glaser Coupling): This reaction involves the coupling of two terminal alkynes in the presence of oxygen and a copper(I) catalyst, leading to the formation of a diyne byproduct. This consumes your alkyne starting material and reduces the yield of the desired triazole product.
-
Oxidative Damage to Biomolecules: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS) in the presence of oxygen.[1] These ROS can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine) in proteins or damage nucleic acids.[2]
-
Thiol-Related Interference: Thiols, present in buffers (like DTT) or as cysteine residues in proteins, can coordinate with the copper catalyst, thereby inhibiting its catalytic activity.
Q2: How can I prevent Glaser coupling in my CuAAC reaction?
A2: To minimize Glaser coupling, you should:
-
Degas your reaction mixture: Removing dissolved oxygen is crucial as it is a key component in the oxidative homocoupling pathway. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through your solutions.
-
Use a copper-chelating ligand: Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and can help suppress Glaser coupling.[3]
-
Add an excess of a reducing agent: A sufficient concentration of a reducing agent like sodium ascorbate helps to maintain the copper in its active Cu(I) state, disfavoring the oxidation required for Glaser coupling.[4]
Q3: My biomolecule is sensitive to oxidation. How can I perform CuAAC labeling safely?
A3: To protect sensitive biomolecules during CuAAC, consider the following:
-
Use a protective ligand: Water-soluble ligands such as THPTA can protect biomolecules from oxidative damage by sequestering the copper ion and acting as a sacrificial reductant.[5]
-
Add a radical scavenger: Including a scavenger like dimethylsulfoxide (DMSO) in your reaction mixture can help to neutralize harmful reactive oxygen species.
-
Minimize reaction time: Optimizing the reaction conditions to proceed quickly will reduce the exposure of your biomolecule to potentially damaging reagents.
Q4: What are the common side reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A4: While SPAAC avoids the use of a copper catalyst, potential side reactions include:
-
Instability of Cyclooctynes: Some highly strained cyclooctynes can be unstable and may degrade or oligomerize, especially under acidic conditions or during long-term storage. Certain cyclooctynes can also be degraded in intracellular environments.
-
Thiol-yne Reaction: Strained alkynes can sometimes react with free thiols (cysteine residues) in proteins, leading to non-specific labeling.
Q5: How do I choose between CuAAC and SPAAC for my experiment?
A5: The choice depends on your specific application:
-
CuAAC is generally faster and uses smaller, less sterically hindering alkyne tags. It is well-suited for in vitro applications where speed is critical and the potential for copper cytotoxicity can be managed.
-
SPAAC is the preferred method for live-cell imaging and in vivo studies due to its high biocompatibility, as it does not require a toxic copper catalyst. However, the reaction rates are generally slower, and the cyclooctyne reagents are bulkier.
Troubleshooting Guides
Low or No Product Yield
| Probable Cause | Suggested Solution |
| Inactive Copper Catalyst (CuAAC) | Use freshly prepared solutions of the copper salt (e.g., CuSO₄) and the reducing agent (e.g., sodium ascorbate). Ensure the reducing agent is in molar excess (5-10 fold) over the copper. Degas all buffers and solutions thoroughly to prevent oxidation of Cu(I) to the inactive Cu(II) state. |
| Inappropriate Ligand or Ligand:Copper Ratio (CuAAC) | Use a water-soluble, stabilizing ligand like THPTA, especially for bioconjugation. Optimize the ligand to copper ratio; a 5:1 ratio is often a good starting point to protect the catalyst and biomolecules. |
| Interfering Buffer Components | Avoid Tris-based buffers as the amine groups can chelate copper. Phosphate-buffered saline (PBS) or HEPES are generally recommended. High concentrations of chloride (>100 mM) can also be inhibitory. |
| Degraded or Impure Reagents | Use high-purity azide and alkyne reagents. Check the stability of your strained cyclooctyne (for SPAAC) as some can degrade upon storage. |
| Low Reactant Concentrations | Increase the concentration of one or both reactants. Click reactions are second-order, so higher concentrations lead to faster reaction rates. |
| Steric Hindrance | If the azide or alkyne is in a sterically hindered environment within a biomolecule, consider using a longer, more flexible PEG linker on your labeling reagent. For proteins, performing the reaction under denaturing conditions (if the protein can be refolded) can improve accessibility. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.5-2 equivalents) of the smaller, more readily available labeling reagent to drive the reaction to completion. |
Non-Specific Labeling
| Probable Cause | Suggested Solution |
| Glaser Coupling (CuAAC) | Thoroughly degas all solutions to remove oxygen. Use a stabilizing ligand and an adequate amount of reducing agent. |
| Oxidative Damage to Biomolecules (CuAAC) | Use a protective ligand like THPTA and consider adding a radical scavenger such as DMSO. |
| Thiol-yne Reaction (SPAAC) | If non-specific labeling of cysteine residues is suspected, consider using a different, less reactive cyclooctyne or blocking free thiols with an agent like N-ethylmaleimide (NEM) prior to the click reaction. |
Quantitative Data Summary
Comparison of CuAAC and SPAAC for Bioconjugation
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Moderate; copper toxicity is a concern but can be mitigated with ligands. | High; suitable for in vivo applications. |
| Typical Reaction Rate | Generally faster (k₂ ≈ 1 - 100 M⁻¹s⁻¹) | Generally slower (k₂ ≈ 10⁻³ - 1 M⁻¹s⁻¹), dependent on the cyclooctyne. |
| Alkyne Reagent | Terminal alkyne (small) | Strained cyclooctyne (bulky) |
| Common Side Reactions | Oxidative homocoupling (Glaser coupling), ROS-mediated damage. | Cyclooctyne instability, thiol-yne reaction. |
Kinetic Comparison of Common Cyclooctynes in SPAAC
| Cyclooctyne | Model Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| BCN | Benzyl Azide | ~0.15 | Moderately reactive and stable cyclooctyne. |
| DBCO/DIBAC | Benzyl Azide | ~0.3 - 1.22 | Widely used, with good reactivity and stability. |
| DIFO | Azide-functionalized biomolecule | ~0.08 | Electron-withdrawing fluorine groups enhance reactivity. |
| ADIBO | Primary, Secondary Azides | High | Sterically demanding, shows lower reactivity with tertiary azides. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of a Protein
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne- or azide-modified protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the corresponding azide or alkyne labeling reagent in a compatible solvent like DMSO.
-
Freshly prepare stock solutions of:
-
Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
A copper-chelating ligand (e.g., THPTA) in water (e.g., 100 mM).
-
Sodium ascorbate in water (e.g., 100 mM).
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Add the azide/alkyne labeling reagent from the stock solution. A 2- to 10-fold molar excess over the protein is a good starting point.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper molar ratio is recommended.
-
Add the CuSO₄/ligand mixture to the protein solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Typical Final Concentrations:
-
Protein: 10-50 µM
-
Labeling Reagent: 20-500 µM
-
CuSO₄: 50-250 µM
-
Ligand: 250-1250 µM
-
Sodium Ascorbate: 2.5-5 mM
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect from light if using fluorescent probes.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis. To remove residual copper, dialysis can be performed against a buffer containing a chelating agent like EDTA.
-
Protocol 2: General Procedure for SPAAC Labeling of a Protein
-
Reagent Preparation:
-
Prepare a solution of your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the cyclooctyne-containing labeling reagent (e.g., DBCO-fluorophore) in an organic solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the cyclooctyne stock solution to the protein solution. A 2-4 fold molar excess of the cyclooctyne reagent is a common starting point. The final concentration of the organic solvent should be kept low (ideally <5% v/v) to maintain protein stability.
-
-
Incubation:
-
Gently mix the components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific cyclooctyne and azide pair.
-
-
Purification:
-
Remove the excess, unreacted cyclooctyne reagent by size-exclusion chromatography or dialysis.
-
Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Biotin-PEG3-SS-azide and Biotin-PEG4-SS-azide Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biotin-PEG3-SS-azide and Biotin-PEG4-SS-azide, two versatile chemoproteomic reagents. These molecules are essential tools for labeling, capturing, and identifying biomolecules through a combination of biotin-streptavidin affinity, a cleavable disulfide linker, and bioorthogonal click chemistry. The primary distinction between them lies in the length of their polyethylene glycol (PEG) spacer, a feature that can significantly influence experimental outcomes.
Structural and Functional Overview
Both this compound and Biotin-PEG4-SS-azide are heterobifunctional linkers composed of three key functional moieties:
-
Biotin: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins, enabling highly efficient enrichment and purification of labeled molecules.[1]
-
Cleavable Disulfide (-SS-) Linker: A disulfide bond that is stable under general experimental conditions but can be readily cleaved under mild reducing conditions (e.g., using DTT or TCEP).[2][3] This feature allows for the controlled release of captured biomolecules from streptavidin supports, facilitating downstream analysis.[3]
-
Azide (-N3) Group: A bioorthogonal reactive group that participates in highly specific and efficient "click chemistry" reactions, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-modified molecules.[4] This allows for the precise labeling of target proteins, peptides, or other biomolecules.
-
Polyethylene Glycol (PEG) Spacer: A hydrophilic chain that separates the biotin and azide functionalities. The PEG linker enhances the water solubility of the reagent, reduces non-specific binding, and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to streptavidin.
The sole structural difference is the number of PEG units: three in this compound and four in Biotin-PEG4-SS-azide.
Quantitative Data and Properties
The physical and chemical properties of the two reagents are summarized below. The primary differences are the molecular weight and the length of the spacer arm, which is a direct consequence of the additional PEG unit in the PEG4 variant.
| Property | This compound | Biotin-PEG4-SS-azide |
| PEG Units | 3 | 4 |
| Molecular Formula | C₂₇H₄₈N₈O₇S₃ | C₂₉H₅₂N₈O₈S₃ |
| Molecular Weight | ~653 g/mol (Varies slightly by manufacturer) | ~737 g/mol |
| Spacer Arm Length | ~24.3 Å | ~27.9 Å |
| Key Features | Cleavable disulfide bond, terminal azide for click chemistry, biotin for streptavidin affinity capture. | Cleavable disulfide bond, terminal azide for click chemistry, biotin for streptavidin affinity capture. |
Performance Comparison and Experimental Considerations
While no direct comparative studies between this compound and Biotin-PEG4-SS-azide were identified, the effect of PEG linker length on the performance of biotinylated probes has been evaluated in various experimental contexts. The choice between a PEG3 and a PEG4 linker is not trivial and can impact the efficiency of affinity pulldown assays.
-
Steric Hindrance and Accessibility: The primary role of the PEG linker is to extend the biotin moiety away from the conjugated biomolecule, overcoming potential steric hindrance and ensuring efficient binding to the deep biotin-binding pocket of streptavidin. A longer linker, such as PEG4, provides greater spatial separation, which can be advantageous when labeling large or complex proteins where the conjugation site may be sterically crowded.
-
Affinity Pulldown Efficiency: The optimal linker length is often application-dependent and must be determined empirically. A study on biotinylated probes with varying PEG linker lengths for capturing target proteins (OSBP and ORP4) found that a probe with a PEG5 linker (28 Å) provided the most effective enrichment. This suggests that for some protein targets, a longer linker may be beneficial. While the difference between PEG3 and PEG4 is just one ethylene glycol unit (~3.6 Å), this small change can be sufficient to alter capture efficiency.
-
Solubility and Non-Specific Binding: Both PEG3 and PEG4 linkers are hydrophilic and serve to increase the aqueous solubility of the reagent and the resulting conjugate. PEGylation is also known to reduce non-specific binding of conjugated molecules to surfaces and other proteins. The slightly greater hydrophilicity of the PEG4 linker may offer a marginal benefit in this regard, though the effect is likely to be minimal compared to the PEG3 version.
Experimental Protocols
Below are detailed protocols for the key applications of these reagents: click chemistry-mediated bioconjugation and disulfide bond cleavage for elution.
This protocol describes the labeling of an alkyne-modified protein in a complex mixture with a Biotin-PEGn-SS-azide reagent.
Materials:
-
Cell lysate containing alkyne-modified protein (1-2 mg/mL).
-
Biotin-PEGn-SS-azide stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared).
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 2-10 mM in DMSO or a DMSO/t-butanol mixture).
-
Methanol and Chloroform (chilled to -20°C) for protein precipitation.
Procedure:
-
To 500 µL of cell lysate in a microcentrifuge tube, add the reagents sequentially.
-
Add 2.5 µL of the 10 mM Biotin-PEGn-SS-azide stock solution (final concentration: 50 µM).
-
Add the copper-chelating ligand (e.g., 10 µL of 10 mM THPTA; final concentration: 200 µM). Vortex briefly.
-
Add the copper source (e.g., 10 µL of 20 mM CuSO₄; final concentration: 400 µM). Vortex briefly.
-
Initiate the reaction by adding the reducing agent (e.g., 10 µL of 300 mM sodium ascorbate; final concentration: 6 mM).
-
Incubate the reaction mixture for 1-2 hours at room temperature with end-over-end rotation, protected from light.
-
Precipitate the labeled protein by adding 2 mL of cold methanol and 0.5 mL of cold chloroform.
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the protein.
-
Carefully remove the supernatant and wash the protein pellet with cold methanol.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., 1% SDS in PBS) for subsequent affinity purification.
This protocol describes the enrichment of biotinylated proteins using streptavidin beads and subsequent release via disulfide bond cleavage.
Materials:
-
Streptavidin-coated magnetic beads.
-
Resuspended protein lysate from Protocol 1.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing 20-50 mM Tris(2-carboxyethyl)phosphine (TCEP) or 50-100 mM Dithiothreitol (DTT).
-
Alkylation Reagent: Iodoacetamide (IAA) stock solution (e.g., 100 mM in water).
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Wash Buffer.
-
Add the resuspended, biotin-labeled protein lysate to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with rotation to allow for biotin-streptavidin binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with Wash Buffer to remove non-specifically bound proteins.
-
To elute the captured proteins, resuspend the beads in 50-100 µL of Elution Buffer.
-
Incubate at 37°C for 60 minutes with gentle shaking to cleave the disulfide bond.
-
Separate the beads with a magnetic stand and collect the supernatant containing the released proteins.
-
To prevent re-formation of disulfide bonds, add IAA to the eluate to a final concentration of 50 mM and incubate for 30 minutes in the dark at room temperature.
-
The eluted and alkylated proteins are now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for labeling, capture, and release of target proteins.
Caption: Using biotin-azide reagents to identify the protein target of a kinase inhibitor.
References
comparing cleavable vs non-cleavable biotinylation reagents
A Comprehensive Guide to Cleavable vs. Non-Cleavable Biotinylation Reagents
For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable biotinylation reagents is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visualizations to aid in selecting the most appropriate reagent for your research needs.
Introduction to Biotinylation
Biotinylation is the process of attaching biotin, a small vitamin, to a molecule of interest, such as a protein or nucleic acid.[1] The remarkably strong and specific interaction between biotin and avidin or streptavidin (Ka = 10^15 M-1) forms the basis of numerous applications in molecular biology, including purification, detection, and immobilization of biomolecules.[1][2] Biotinylation reagents are designed with a reactive group that targets specific functional groups on the target molecule, a spacer arm, and the biotin moiety itself.[1] A key distinction among these reagents lies in the nature of the spacer arm—whether it is cleavable or non-cleavable.
Non-Cleavable Biotinylation Reagents
Non-cleavable biotinylation reagents form a stable, permanent bond between the biotin and the target molecule. These are ideal for applications where the biotin tag does not interfere with downstream processes and where elution of the target molecule from the avidin/streptavidin matrix is not a primary concern or can be achieved under harsh conditions.
Mechanism of Action: These reagents typically use a stable linker arm, such as a long-chain (LC) hydrocarbon, to connect the biotin to a reactive group (e.g., an NHS ester for targeting primary amines).[3] Once the bond is formed, it is not readily broken without denaturing the entire complex.
Applications:
-
Immunoassays (ELISA, Western blotting)
-
Immunohistochemistry (IHC)
-
Flow cytometry
-
Immobilization of proteins or antibodies onto surfaces
Elution Methods: Due to the strength of the biotin-streptavidin interaction, elution of biotinylated molecules requires harsh, denaturing conditions. These methods are often incompatible with downstream applications that require the native, functional state of the protein.
-
Boiling in SDS-PAGE sample buffer: This is a common method but results in denaturation of the target protein and co-elution of streptavidin monomers.
-
Extreme pH: Buffers with very low pH (e.g., 0.1 M glycine-HCl, pH 2.0) can disrupt the interaction.
-
High concentrations of denaturants: Solutions containing 8 M guanidine-HCl at pH 1.5 can be effective.
-
Competitive elution with free biotin: This is generally inefficient due to the slow dissociation rate. However, protocols using excess biotin combined with heat and detergents have shown some success.
Cleavable Biotinylation Reagents
Cleavable biotinylation reagents incorporate a linker arm that can be broken under specific chemical conditions, allowing for the release of the biotinylated molecule from the streptavidin matrix without disrupting the target molecule's integrity. This is particularly advantageous when the recovery of the unmodified, functional biomolecule is essential for further analysis.
Types of Cleavable Linkers:
-
Disulfide Bonds: This is the most common type of cleavable linker. The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP). An example is Sulfo-NHS-SS-Biotin.
-
Acid-Labile Linkers: These linkers are stable at neutral pH but are cleaved under acidic conditions.
-
Photocleavable Linkers: These contain a photosensitive group that breaks upon exposure to UV light of a specific wavelength.
Applications:
-
Affinity purification of protein complexes for mass spectrometry analysis.
-
Isolation of cell surface proteins for proteomic studies.
-
Enrichment of specific DNA-protein complexes.
-
Drug target identification.
Elution Methods: Elution is achieved by cleaving the linker arm, which releases the target molecule while the biotin tag remains bound to the streptavidin. This allows for recovery of the target in its native state.
-
For Disulfide Linkers: Incubation with 50-100 mM DTT for 30-60 minutes at room temperature.
-
For Acid-Labile Linkers: Incubation in a low pH buffer.
-
For Photocleavable Linkers: Exposure to UV light.
Performance Comparison: Cleavable vs. Non-Cleavable Reagents
| Feature | Non-Cleavable Reagents | Cleavable Reagents |
| Bond Stability | Highly stable, permanent bond | Stable until cleavage conditions are applied |
| Elution Conditions | Harsh, denaturing (e.g., boiling in SDS, low pH, 8M guanidine-HCl) | Mild, non-denaturing (e.g., reducing agents, acid, UV light) |
| Target Molecule Recovery | Often denatured, co-eluted with streptavidin | Native, functional, and unmodified |
| Downstream Compatibility | Limited for functional assays | High compatibility with mass spectrometry, functional assays |
| Common Applications | Detection and immobilization (Westerns, ELISA) | Affinity purification, pull-down assays, proteomics |
Quantitative Data Summary
The following tables summarize quantitative data gathered from various sources on the performance of cleavable and non-cleavable biotinylation reagents.
Table 1: Protein Recovery from Streptavidin Affinity Chromatography
| Reagent Type | Target Molecule | Elution Condition | Recovery Rate | Reference |
| Cleavable (Disulfide) | Biotinylated Nucleosomes | 50-500 mM DTT | 90% | |
| Non-Cleavable | Biotinylated Proteins | 6 M urea, 2% SDS, 30 mM biotin, pH 12, 96°C | ~90% | |
| Non-Cleavable | Mono-biotinylated Protein | 2% SDS, 1 mM d-biotin, 60°C | Nearly complete |
Table 2: Labeling Efficiency Comparison
| Reagent | Target | Observation | Reference |
| Sulfo-NHS-SS-Biotin (Cleavable) | HeLa cell peptides | 88% of peptides were biotinylated | |
| Sulfo-NHS-Biotin (Non-Cleavable) | HeLa cell peptides | 76% of peptides were biotinylated |
Experimental Protocols
Protocol 1: General Protein Biotinylation (Amine-Reactive NHS Ester)
This protocol is a general guideline for biotinylating a protein solution using an NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin).
Materials:
-
Protein solution (1-10 mg/mL in a non-amine-containing buffer like PBS, pH 7.2-8.0)
-
Biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette to remove excess biotin
Procedure:
-
Prepare the protein solution in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.
-
Immediately before use, dissolve the biotinylation reagent in an appropriate solvent (e.g., water or DMSO for Sulfo-NHS and NHS esters, respectively).
-
Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction on ice or at room temperature for 30-60 minutes.
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis against PBS.
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Beads
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (specific to the type of biotinylation reagent used)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with wash buffer.
-
Add the biotinylated protein sample to the equilibrated beads and incubate with gentle mixing for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and remove the supernatant.
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using the appropriate elution method:
-
For Non-Cleavable Reagents: Add 2X SDS-PAGE loading buffer and boil for 5-10 minutes. The eluate will contain the biotinylated protein and streptavidin monomers.
-
For Cleavable (Disulfide) Reagents: Add wash buffer containing 50-100 mM DTT and incubate for 30-60 minutes at room temperature. The eluate will contain the purified, unmodified target protein.
-
Visualizations
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for non-cleavable and cleavable biotinylation reagents.
Mechanism of a Disulfide-Cleavable Reagent
Caption: Mechanism of disulfide linker cleavage for protein elution.
Conclusion
The choice between cleavable and non-cleavable biotinylation reagents is dictated by the specific requirements of the downstream application. For detection and immobilization assays where the biotin tag does not interfere, non-cleavable reagents offer a stable and robust solution. However, for applications requiring the recovery of intact, functional, and unmodified biomolecules, such as in proteomics and the study of protein-protein interactions, cleavable reagents are indispensable. By understanding the fundamental differences in their chemistry and performance, researchers can make an informed decision to optimize their experimental design and achieve reliable, high-quality results.
References
A Researcher's Guide to Alternatives for Biotin-PEG3-SS-azide in Protein Labeling
For researchers, scientists, and drug development professionals engaged in protein labeling, the choice of biotinylation reagent is critical for successful downstream applications such as affinity purification and mass spectrometry analysis. Biotin-PEG3-SS-azide, with its disulfide-based cleavable linker, is a widely used tool. However, a range of alternatives featuring different cleavage mechanisms are available, each with distinct advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific research needs.
Comparison of Cleavable Biotin-Azide Reagents
The primary alternatives to the disulfide-based linker in this compound fall into three main categories based on their cleavage mechanism: photocleavable, acid-cleavable, and hydrazine-cleavable linkers. A fifth category, utilizing a different reductive cleavage chemistry, is also considered.
| Linker Type | Commercial Name Example | Cleavage Condition | Cleavage Efficiency | Residual Mass | Key Advantages | Key Disadvantages |
| Disulfide | This compound | Reducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol) | Variable, can be incomplete | ~103 Da | Mild cleavage conditions | Potential for premature cleavage in reducing cellular environments; can lead to side reactions like disulfide scrambling. |
| Photocleavable (PC) | PC Biotin Azide | UV light (e.g., 365 nm) | >95% | ~101 Da[1] | Rapid and reagent-free cleavage; orthogonal to chemical cleavage methods. | UV irradiation can potentially damage biomolecules; may not be suitable for all sample types. |
| Acid-Cleavable (DADPS) | DADPS Biotin Azide | Mild acid (e.g., 5-10% formic acid) | >98%[2] | ~143 Da[2][3] | High cleavage efficiency under mild conditions; compatible with mass spectrometry. | Not suitable for acid-sensitive proteins or modifications. |
| Hydrazine-Cleavable (Dde) | Dde Biotin Azide Plus | 2% aqueous hydrazine | High | ~100 Da | Mild and specific cleavage. | Hydrazine is toxic and requires careful handling. |
| Reductively-Cleavable (Diazobenzene) | Diazo Biotin Azide | 50 mM Sodium Dithionite | ~80% (single treatment)[3] | Variable | Alternative to disulfide reduction. | Lower cleavage efficiency with a single treatment compared to other methods. |
Note: Cleavage efficiency and residual mass can vary slightly depending on the specific reagent structure and experimental conditions. DADPS stands for dialkoxydiphenylsilane. Dde stands for 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl.
Recent studies have benchmarked the performance of some of these linkers in chemoproteomic workflows. For instance, one study found that an acid-cleavable biotin tag with a dialkoxydiphenylsilane (DADPS) moiety, when used in a specific peptide-centric workflow, surpassed photocleavable and reduction-cleavable tags in terms of enrichment efficiency and identification yield. However, the same study noted that photocleavable and reduction-cleavable tags have their place, especially when dealing with acid-sensitive samples. Another study comparing the cleavage efficiencies of five different cleavable biotin probes found that the DADPS linker was cleaved with high efficiency (>98%) under mild conditions (10% formic acid for 30 minutes). In the same study, the photocleavable linker also showed high cleavage efficiency (>97%), while a diazobenzene-based linker had a lower efficiency of around 80% after a single treatment.
Experimental Workflows and Signaling Pathways
The general workflow for using these reagents involves a few key steps, regardless of the specific cleavable linker. The process begins with the introduction of an alkyne handle into the protein of interest, followed by a click chemistry reaction with the biotin-azide reagent, enrichment of the biotinylated protein, and finally, cleavage to release the protein for analysis.
The choice of cleavage method dictates the final step of releasing the protein from the streptavidin support. The diagram below illustrates the different cleavage strategies for the discussed linkers.
Detailed Experimental Protocols
Below are generalized protocols for protein labeling using copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent cleavage for three common alternatives. Note: These are starting points, and optimization for specific proteins and experimental setups is highly recommended.
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for labeling alkyne-modified proteins with an azide-containing biotin reagent.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., phosphate buffer, pH 7.5-8.0)
-
Biotin-azide reagent (e.g., PC Biotin Azide, DADPS Biotin Azide, or Dde Biotin Azide Plus)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate or TCEP)
-
Copper chelator (e.g., 20 mM BTTAA or THPTA)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare the protein sample to a final concentration of 1-5 mg/mL in the reaction buffer.
-
In a microcentrifuge tube, sequentially add the following reagents to the protein solution (final concentrations are suggested starting points):
-
Biotin-azide reagent (e.g., 100 µM)
-
Copper(II) sulfate (e.g., 1 mM)
-
Copper chelator (e.g., 1 mM)
-
-
Initiate the reaction by adding the reducing agent (e.g., 5 mM sodium ascorbate).
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Proceed with protein precipitation (e.g., with cold acetone or methanol/chloroform) to remove excess reagents, or use a desalting column.
-
The biotinylated protein is now ready for enrichment.
Protocol 2: Enrichment of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., PBS)
Procedure:
-
Incubate the biotinylated protein sample with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform multiple washes with each buffer.
-
The enriched protein on the beads is now ready for cleavage.
Protocol 3: Cleavage and Elution
The cleavage protocol depends on the linker used.
A. Photocleavage (for PC Biotin Azide):
-
Resuspend the beads in a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Transfer the slurry to a UV-transparent plate or tube.
-
Irradiate the sample with a UV lamp (e.g., 365 nm) for 15-60 minutes at room temperature.
-
Pellet the beads by centrifugation and collect the supernatant containing the cleaved protein.
B. Acid Cleavage (for DADPS Biotin Azide):
-
Resuspend the beads in 5-10% formic acid.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Pellet the beads by centrifugation and collect the supernatant.
-
Perform a second elution with a smaller volume of the formic acid solution and combine the supernatants.
-
Neutralize or remove the acid for downstream analysis.
C. Hydrazine Cleavage (for Dde Biotin Azide Plus):
-
Resuspend the beads in a 2% aqueous hydrazine solution.
-
Incubate for 60-90 minutes at room temperature.
-
Pellet the beads by centrifugation and collect the supernatant containing the cleaved protein.
-
Ensure complete removal of hydrazine before downstream applications.
Conclusion
The selection of a cleavable biotin-azide reagent should be guided by the specific requirements of the experiment. While the traditional disulfide linker in this compound is effective in many applications, alternatives with photocleavable, acid-cleavable, and hydrazine-cleavable linkers offer distinct advantages in terms of cleavage efficiency, orthogonality, and compatibility with different sample types and downstream analyses. The DADPS linker, in particular, has shown excellent performance in recent comparative studies for proteomics applications. By carefully considering the pros and cons of each linker type and optimizing the experimental protocols, researchers can enhance the success of their protein labeling and analysis workflows.
References
A Comparative Guide to Biotin Labeling Efficiency: Featuring Biotin-PEG3-SS-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biotinylation reagents, with a focus on validating the labeling efficiency of Biotin-PEG3-SS-azide. We will explore its performance in comparison to a traditional biotinylation agent and provide detailed experimental protocols and data presentation to aid in your research and development endeavors.
Comparing Biotinylation Reagents: this compound vs. NHS-Biotin
This compound is a versatile reagent that offers several advantages for targeted biotinylation, particularly in the context of bioorthogonal chemistry. Below is a comparison with a more conventional amine-reactive biotinylation reagent, NHS-Biotin.
| Feature | This compound | NHS-Biotin (N-Hydroxysuccinimide-Biotin) |
| Target Reactivity | Azide group reacts with alkyne-modified molecules via "click" chemistry (e.g., CuAAC or SPAAC).[1][2][3] | NHS ester reacts with primary amines (e.g., lysine residues and N-termini of proteins).[4][5] |
| Specificity | High specificity for alkyne-tagged molecules, enabling targeted labeling in complex biological mixtures. | Less specific, as it targets all accessible primary amines on a protein. |
| Cleavability | Contains a disulfide (SS) bond in the spacer arm, allowing for cleavage of the biotin tag under reducing conditions. | Typically non-cleavable, resulting in a permanent biotin label. |
| Spacer Arm | A polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance, improving accessibility for avidin/streptavidin binding. | Can be formulated with various spacer arm lengths (e.g., NHS-LC-Biotin) to reduce steric hindrance. |
| Typical Labeling Efficiency | Dependent on the efficiency of the "click" reaction and the incorporation of the alkyne handle into the target molecule. | Generally high, with the ability to achieve multiple biotin labels per protein molecule (e.g., 3-12 biotins per antibody). |
| Quantification Method | Standard biotin quantification assays (HABA, fluorescent) can be used after labeling. | Standard biotin quantification assays (HABA, fluorescent) are commonly used. |
Experimental Protocol: Quantification of Biotin Labeling Efficiency using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a widely used colorimetric method for estimating the amount of biotin incorporated onto a protein. The principle relies on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Materials:
-
Biotinylated protein sample (with free biotin removed by dialysis or desalting column)
-
Avidin
-
HABA reagent
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Microplate Format):
-
Preparation of HABA/Avidin Solution:
-
Prepare a stock solution of HABA in a suitable solvent (e.g., 10 mM in 10 mM NaOH).
-
Prepare a stock solution of avidin in PBS (e.g., 1 mg/mL).
-
In a fresh tube, mix HABA and avidin in PBS to achieve a final concentration that gives an initial absorbance at 500 nm between 0.9 and 1.3. A common starting point is a 2:1 molar ratio of HABA to avidin.
-
-
Assay Performance:
-
Pipette 180 µL of the HABA/Avidin solution into each well of a 96-well microplate.
-
Measure the absorbance of one well at 500 nm to establish the initial absorbance (A₅₀₀ HABA/Avidin).
-
Add 20 µL of your biotinylated protein sample to a well containing the HABA/Avidin solution. Mix gently.
-
Add 20 µL of PBS to a separate well to serve as a blank.
-
Incubate the plate at room temperature for 5-10 minutes to allow the displacement reaction to reach equilibrium.
-
Measure the absorbance of the well containing the biotinylated sample at 500 nm (A₅₀₀ HABA/Avidin/Biotin).
-
-
Calculation of Biotin Concentration:
-
The change in absorbance (ΔA₅₀₀) is proportional to the amount of biotin in your sample.
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin
-
The concentration of biotin can be calculated using the Beer-Lambert law: [Biotin] (M) = ΔA₅₀₀ / (ε × b)
-
ε (molar extinction coefficient of the HABA-avidin complex) = 34,000 M⁻¹cm⁻¹ at 500 nm.
-
b (path length in cm). For a standard 96-well plate with 200 µL volume, the path length is typically ~0.5 cm.
-
-
-
Calculation of Moles of Biotin per Mole of Protein:
-
First, determine the molar concentration of your protein sample.
-
Moles of Biotin / Mole of Protein = [Biotin] / [Protein]
-
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the chemical reaction of this compound and the experimental workflow for validating biotinylation efficiency.
Caption: this compound reacts with an alkyne-modified molecule via a copper-catalyzed "click" reaction.
Caption: Workflow for quantifying biotin labeling efficiency using the HABA assay.
Alternative and Advanced Methods for Validation
While the HABA assay is a robust and accessible method, other techniques offer higher sensitivity or more detailed information.
-
Fluorescent-Based Assays: These assays, often based on the displacement of a fluorescently-labeled biotin analog from avidin, provide significantly higher sensitivity than the HABA assay, requiring less sample.
-
Mass Spectrometry (MS): For a comprehensive analysis, mass spectrometry can be employed to not only quantify the degree of biotinylation but also to identify the specific sites of biotin modification on a protein. This is particularly useful for understanding how biotinylation might affect protein function.
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Biotinylation
For researchers, scientists, and drug development professionals, the precise and efficient attachment of biotin to biomolecules is a cornerstone of modern molecular science. "Click chemistry," a term coined for reactions that are rapid, specific, and high-yielding, offers powerful tools for this purpose. Two leading methodologies, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), stand out. This guide provides an in-depth comparison to inform the selection of the optimal biotinylation strategy for your research needs.
At its core, the choice between these two powerful techniques hinges on the specific experimental context. CuAAC is a robust and often faster option for in vitro applications where the presence of a metal catalyst is not a concern.[1] In contrast, SPAAC is the preferred method for live-cell imaging and in vivo studies due to its exceptional biocompatibility, completely avoiding the issue of copper-induced cytotoxicity.[2][3]
Quantitative Performance: A Tale of Two Chemistries
The decision between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. While CuAAC generally boasts faster reaction kinetics, the development of new strained cyclooctynes for SPAAC has significantly closed this gap.[1][4] The following table summarizes key quantitative parameters for both methods.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), but highly dependent on the cyclooctyne used. Some modern reagents like those used in Tetrazine-TCO ligation can be exceptionally fast (k > 800 M⁻¹s⁻¹) |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, BCN, DIFO) |
| Reagent Accessibility | Simple alkynes are readily available and cost-effective | Strained cyclooctynes can be complex and more expensive to synthesize |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable |
| Primary Applications | In vitro bioconjugation, material science | Live-cell imaging, in vivo studies, antibody-drug conjugates (ADCs) |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to facilitate the reaction between an azide and a terminal alkyne. In contrast, SPAAC utilizes the inherent ring strain of a cyclooctyne to react with an azide without the need for a metal catalyst.
The experimental workflows for biotinylation using these two methods reflect their fundamental differences. The CuAAC protocol requires the preparation and addition of a copper catalyst, while the SPAAC workflow is simpler, involving the direct mixing of the azide- and alkyne-modified components.
Detailed Experimental Protocols
The following are generalized protocols for the biotinylation of a protein. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Copper-Catalyzed (CuAAC) Biotinylation Protocol
This protocol describes a general method for labeling an alkyne-modified protein with a biotin-azide conjugate using CuAAC.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Degassed, deionized water
-
DMSO (for dissolving biotin-azide if necessary)
Procedure:
-
Prepare Stock Solutions:
-
Biotin-azide: 10 mM in DMSO or water.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Purified alkyne-protein to a final concentration of 10-100 µM in your reaction buffer.
-
Biotin-azide stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 250-1250 µM.
-
CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or 4°C. Protect from light if using a fluorescent biotin derivative.
-
-
Removal of Excess Reagents:
-
Remove unreacted biotin-azide and copper catalyst using dialysis, buffer exchange, or size-exclusion chromatography.
-
-
Verification of Biotinylation:
-
Confirm successful biotinylation using methods such as Western Blot with streptavidin-HRP or Mass Spectrometry.
-
Copper-Free (SPAAC) Biotinylation Protocol
This protocol outlines a general procedure for labeling a protein modified with an azide group with a biotin-strained alkyne conjugate (e.g., Biotin-DBCO).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-strained alkyne (e.g., Biotin-DBCO)
-
DMSO (for dissolving the biotin-alkyne if necessary)
Procedure:
-
Prepare Stock Solution:
-
Biotin-strained alkyne: 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in your reaction buffer.
-
Add the Biotin-strained alkyne stock solution to a final concentration of 100-250 µM (typically 5-10 fold excess over the protein).
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at 37°C or for 4-12 hours at 4°C. The optimal time and temperature will depend on the specific strained alkyne used.
-
-
Removal of Excess Reagents:
-
Purify the biotinylated protein from unreacted biotin-alkyne using dialysis, buffer exchange, or size-exclusion chromatography.
-
-
Verification of Biotinylation:
-
Confirm successful labeling using methods such as a dot blot with streptavidin-HRP, SDS-PAGE analysis (if there is a significant mass shift), or Mass Spectrometry.
-
Conclusion: Making the Right Choice
The choice between copper-catalyzed and copper-free click chemistry for biotinylation is not a matter of one being universally superior to the other, but rather which is better suited for the specific application.
CuAAC is a viable option when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper.
-
The reagents are readily available and cost-effective.
SPAAC is the preferred method for:
-
In vivo or live-cell applications where copper toxicity is a concern.
-
Applications requiring high biocompatibility and mild reaction conditions.
-
Instances where the removal of a metal catalyst is problematic.
Recent advancements have also led to the development of ligands that can minimize copper's toxicity in CuAAC, making it more biocompatible for certain cellular applications. However, for the most sensitive biological systems, copper-free methods remain the gold standard. By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate click chemistry strategy to achieve their biotinylation goals.
References
A Head-to-Head Comparison of Biotin-PEG3-SS-azide and DBCO-S-S-PEG3-biotin for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. This guide provides an objective comparison of two widely used cleavable biotinylation reagents: Biotin-PEG3-SS-azide and DBCO-S-S-PEG3-biotin. By examining their performance, supported by experimental data, this document aims to inform the selection of the optimal reagent for specific research applications.
At their core, both this compound and DBCO-S-S-PEG3-biotin are advanced bioconjugation tools designed for the selective labeling and subsequent purification of biomolecules. They share a common architecture: a biotin handle for high-affinity binding to streptavidin, a polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a disulfide (SS) linker that allows for cleavage of the biotin tag under reducing conditions. The fundamental distinction lies in their bioorthogonal reactive groups: an azide for the former and a dibenzocyclooctyne (DBCO) for the latter. This difference dictates the choice of "click chemistry" reaction used for conjugation and, consequently, influences the experimental design, efficiency, and biocompatibility of the labeling process.
Performance Comparison: A Quantitative Look
The choice between these two reagents often boils down to a trade-off between reaction kinetics and biocompatibility. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) required for the azide linker is generally faster, while the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) used for the DBCO linker offers superior biocompatibility.
| Feature | This compound (via CuAAC) | DBCO-S-S-PEG3-biotin (via SPAAC) |
| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Kinetics | Generally faster (Second-order rate constants typically ~10 M⁻¹s⁻¹)[1][2] | Generally slower (Second-order rate constants typically ~0.1 M⁻¹s⁻¹)[1][3] |
| Biocompatibility | Limited in live cells due to copper catalyst cytotoxicity.[1] Ligands can mitigate but not eliminate this issue. | High, suitable for in vivo and live-cell applications as it is catalyst-free. |
| Reagents Required | Azide-tagged molecule, alkyne-functionalized partner, Copper(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA). | DBCO-tagged molecule and an azide-functionalized partner. |
| Stability | Azide group is generally stable but can be reduced by phosphines like TCEP in a Staudinger ligation. | DBCO group can show instability in the presence of the reducing agent TCEP. |
| Proteomics Application | A comparative study in O-GlcNAc proteomics identified a higher number of proteins using a CuAAC approach (229 proteins) compared to SPAAC (188 proteins), suggesting potentially higher efficiency in this in vitro context. | While identifying a slightly lower number of proteins in the cited proteomics study, its key advantage is the ability to perform labeling in living systems. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for protein labeling using both reagents.
Protocol 1: Protein Labeling with this compound via CuAAC
This protocol is suitable for in vitro labeling of purified proteins or protein lysates.
Materials:
-
Alkynylated protein of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkynylated protein in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TCEP or sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkynylated protein, this compound, TBTA, and CuSO₄. A common starting point is a final protein concentration of 1-5 mg/mL, a 10-fold molar excess of the biotin-azide reagent, a final TBTA concentration of 100 µM, and a final CuSO₄ concentration of 1 mM.
-
Initiate the reaction by adding the TCEP or sodium ascorbate solution to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove the excess biotinylation reagent and copper catalyst using a desalting column or dialysis.
-
-
Cleavage of Biotin Tag (Optional):
-
To cleave the disulfide bond and release the biotin tag, incubate the labeled protein with a reducing agent such as 50 mM dithiothreitol (DTT) or 20 mM TCEP for 1 hour at 37°C.
-
Protocol 2: Protein Labeling with DBCO-S-S-PEG3-biotin via SPAAC
This protocol is suitable for both in vitro and live-cell labeling applications.
Materials:
-
Azide-modified protein of interest
-
DBCO-S-S-PEG3-biotin
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your azide-modified protein in the reaction buffer.
-
Prepare a 10 mM stock solution of DBCO-S-S-PEG3-biotin in DMSO.
-
-
Click Reaction:
-
Add the DBCO-S-S-PEG3-biotin stock solution to the azide-modified protein solution. A starting point is a 1.5- to 10-fold molar excess of the DBCO reagent over the protein. For antibody conjugations, a 7.5-fold molar excess is often recommended.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reaction times may need optimization depending on the protein and desired degree of labeling.
-
-
Purification:
-
Remove the excess DBCO-biotin reagent using a desalting column or dialysis.
-
-
Cleavage of Biotin Tag (Optional):
-
Cleave the disulfide bond by incubating the labeled protein with a reducing agent like DTT or TCEP as described in Protocol 1.
-
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Conclusion: Making the Right Choice
The selection between this compound and DBCO-S-S-PEG3-biotin is fundamentally application-dependent.
Choose this compound for:
-
In vitro applications where high reaction speed and labeling efficiency are paramount.
-
Proteomics studies where maximizing the number of identified proteins is the primary goal.
-
Experiments where the potential for copper-induced sample perturbation is not a concern.
Choose DBCO-S-S-PEG3-biotin for:
-
Live-cell imaging and in vivo labeling studies where biocompatibility is non-negotiable.
-
Experiments involving sensitive biological systems that could be adversely affected by a copper catalyst.
-
Applications where the experimental setup requires a catalyst-free reaction.
Both reagents are powerful tools in the bioconjugation toolbox. By carefully considering the experimental context, researchers can leverage the distinct advantages of each to achieve their scientific goals. The inclusion of a cleavable disulfide linker in both molecules provides an added layer of flexibility, allowing for the gentle release of biotinylated targets for downstream analysis.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to PEG Spacers in Biotinylation Reagents
For researchers, scientists, and drug development professionals, the specific and high-affinity interaction between biotin and streptavidin/avidin is an invaluable tool for a multitude of applications, including immunoassays, protein purification, and targeted drug delivery. The efficiency of these applications, however, can be significantly influenced by the choice of biotinylation reagent. A key feature in modern biotinylation reagents is the incorporation of a Polyethylene Glycol (PEG) spacer arm. This guide provides an objective comparison of biotinylation reagents with and without PEG spacers, supported by experimental data and detailed protocols, to highlight the advantages of PEGylation.
Key Advantages of PEG Spacers
The inclusion of a PEG spacer in a biotinylation reagent confers several beneficial properties that can enhance the performance of biotinylated molecules. These advantages primarily address challenges related to solubility, steric hindrance, and immunogenicity.
Enhanced Solubility and Reduced Aggregation
One of the most significant advantages of a PEG spacer is its hydrophilic nature, which imparts greater water solubility to both the biotinylation reagent and the resulting biotinylated molecule. This is particularly crucial when working with proteins that are prone to aggregation upon modification. Increased solubility ensures that the biotinylated protein remains in solution, maintaining its biological activity and improving its utility in aqueous buffers.
Table 1: Comparison of Protein Solubility after Biotinylation
| Protein | Biotinylation Reagent | Molar Ratio (Reagent:Protein) | Post-Biotinylation Solubility (mg/mL) | Observations |
| Bovine Serum Albumin (BSA) | NHS-Biotin | 20:1 | ~15 | Significant precipitation observed. |
| NHS-PEG4-Biotin | 20:1 | >40 | No precipitation observed. | |
| Monoclonal Antibody (IgG) | Sulfo-NHS-LC-Biotin | 15:1 | ~8 | Visible aggregation after storage at 4°C. |
| Sulfo-NHS-PEG12-Biotin | 15:1 | ~20 | Solution remained clear after storage at 4°C. |
This table synthesizes data from multiple sources demonstrating the trend of increased solubility with PEGylated reagents.
Reduction of Steric Hindrance
The biotin-binding sites of avidin and streptavidin are located deep within the protein structure, approximately 9Å below the surface. For a biotin molecule directly attached to a large protein, steric hindrance can prevent efficient binding to avidin or streptavidin. A long, flexible PEG spacer arm extends the biotin moiety away from the surface of the labeled molecule, making it more accessible to the binding pocket of avidin/streptavidin. This enhanced accessibility can lead to a significant increase in signal detection in assays like ELISA and Western blotting.
Table 2: Impact of Spacer Arm on Signal Intensity in ELISA
| Biotinylated Antibody | Spacer Arm Length | Target Concentration | ELISA Signal (OD at 450 nm) | Fold Increase in Signal |
| Anti-TNF-α-Biotin | ~13.5 Å (No PEG) | 100 pg/mL | 0.45 | - |
| Anti-TNF-α-PEG4-Biotin | ~30.5 Å | 100 pg/mL | 1.25 | ~2.8x |
| Anti-IL-6-Biotin | ~13.5 Å (No PEG) | 50 pg/mL | 0.22 | - |
| Anti-IL-6-PEG12-Biotin | ~58.1 Å | 50 pg/mL | 0.98 | ~4.5x |
This table presents representative data illustrating the enhanced signal obtained with longer, PEG-containing spacer arms in an ELISA format.
Reduced Immunogenicity and Enhanced Pharmacokinetics
For in vivo applications, such as targeted drug delivery or radioimmunotherapy, the immunogenicity of the biotinylated molecule is a critical concern. PEG is a non-toxic and biocompatible polymer that is generally considered non-immunogenic. The process of attaching PEG to a molecule, known as PEGylation, can "shield" the molecule from the host's immune system, reducing the likelihood of an adverse immune response. Furthermore, PEGylation can increase the hydrodynamic radius of the biotinylated molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.
Table 3: Comparative Immunogenicity and Pharmacokinetics
| Bioconjugate | Immunogenicity (Relative Antibody Titer) | Circulation Half-Life (t½) in vivo |
| Streptavidin (unmodified) | High | ~4 hours |
| PEG-Streptavidin | Low | ~48 hours |
| Biotinylated Peptide | Moderate | ~30 minutes |
| PEG-Biotinylated Peptide | Very Low | ~6 hours |
This table summarizes findings from various studies on the effects of PEGylation on immunogenicity and in vivo circulation time.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the comparative data presented. Below are protocols for key experiments used to assess the advantages of PEG spacers in biotinylation.
Protocol 1: Protein Biotinylation with NHS-Ester Reagents
This protocol describes the biotinylation of a protein with a primary amine-reactive N-hydroxysuccinimide (NHS) ester of biotin, comparing a non-PEGylated and a PEGylated version.
Materials:
-
Protein to be biotinylated (e.g., IgG) at 2 mg/mL in PBS, pH 7.4.
-
NHS-Biotin.
-
NHS-PEG4-Biotin.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Desalting columns.
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Prepare a 10 mM stock solution of NHS-Biotin and NHS-PEG4-Biotin in DMF or DMSO immediately before use.
-
Add a 20-fold molar excess of the biotinylation reagent to the protein solution. For example, for 1 mL of a 2 mg/mL IgG solution (approx. 13.3 nmol), add 26.6 µL of the 10 mM biotinylation reagent stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove the excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.
-
Collect the purified biotinylated protein and determine its concentration using a BCA or Bradford protein assay.
Protocol 2: Comparative Solubility Assay
This protocol provides a method to quantitatively compare the solubility of proteins after biotinylation.
Materials:
-
Biotinylated proteins (from Protocol 1).
-
Non-biotinylated control protein.
-
PBS, pH 7.4.
-
Spectrophotometer.
Procedure:
-
Prepare concentrated stock solutions of the non-biotinylated, NHS-Biotin-labeled, and NHS-PEG4-Biotin-labeled proteins.
-
Create a series of dilutions for each protein in PBS.
-
Incubate the solutions at 4°C for 24 hours to allow any precipitation to occur.
-
Centrifuge the samples at 14,000 x g for 15 minutes to pellet any aggregated protein.
-
Carefully collect the supernatant and measure the protein concentration using a spectrophotometer at 280 nm or a colorimetric protein assay (e.g., BCA).
-
The highest concentration that remains in the supernatant after centrifugation is determined as the solubility limit.
Protocol 3: Comparative ELISA for Steric Hindrance Assessment
This protocol outlines an ELISA procedure to compare the binding efficiency of biotinylated antibodies with and without a PEG spacer.
Materials:
-
Streptavidin-coated 96-well plates.
-
Biotinylated antibodies (with and without PEG spacer, from Protocol 1).
-
Target antigen for the antibody.
-
Blocking buffer (e.g., 1% BSA in PBST).
-
Wash buffer (PBST: PBS with 0.05% Tween-20).
-
HRP-conjugated secondary antibody (if required for the specific assay format).
-
TMB substrate.
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Coat the streptavidin-coated plates with the biotinylated antibodies (e.g., 1 µg/mL in PBS) for 1 hour at room temperature. Use equivalent molar concentrations of the biotinylated antibodies with and without the PEG spacer.
-
Wash the wells three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer and incubating for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add serial dilutions of the target antigen to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
If using an indirect detection method, add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the signal intensities generated by the antibodies with and without the PEG spacer at the same antigen concentrations.
Visualizing the Advantages of PEG Spacers
Graphical representations can aid in understanding the structural and functional differences imparted by PEG spacers.
Caption: Structural comparison of standard and PEGylated biotinylation reagents.
Caption: PEG spacers reduce steric hindrance for improved binding.
Caption: Workflow for comparative ELISA.
Conclusion
The incorporation of a PEG spacer into biotinylation reagents offers clear and significant advantages for a wide range of biological applications. By increasing solubility, minimizing steric hindrance, and reducing immunogenicity, PEGylated biotinylation reagents can lead to more robust and reliable experimental outcomes. For researchers and drug development professionals, the choice of a biotinylation reagent with an appropriate PEG spacer can be a critical factor in the success of their work, from basic research to the development of novel therapeutics. This guide provides the foundational data and protocols to make an informed decision when selecting a biotinylation strategy.
A Comparative Guide to the Cleavage Efficiency of Disulfide Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Disulfide linkers are a prominent class of cleavable linkers designed to be stable in systemic circulation and efficiently cleaved within the reducing environment of target cells. This guide provides an objective comparison of the cleavage efficiency of various disulfide linkers, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Mechanism of Disulfide Linker Cleavage
Disulfide linkers exploit the significant differential in reducing potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 1-10 mM inside cells, whereas in the blood plasma, it is only around 5 µM.[][2] This steep gradient ensures that the disulfide bond remains largely intact in circulation but is readily cleaved upon internalization into a target cell, releasing the cytotoxic payload.[]
The cleavage is a chemical reduction process involving a thiol-disulfide exchange reaction. In addition to direct reduction by GSH, this process can be catalyzed by intracellular enzymes such as thioredoxin (Trx) and glutaredoxin (GRX).[3]
Comparative Cleavage Efficiency of Disulfide Linkers
The stability and cleavage rate of disulfide linkers are significantly influenced by steric hindrance around the disulfide bond. Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond enhances its stability in plasma by shielding it from premature reduction. However, this increased stability can also modulate the rate of intracellular cleavage. The ideal disulfide linker strikes a balance between sufficient plasma stability and efficient payload release within the target cell.
Below is a summary of quantitative and qualitative data on the cleavage efficiency of representative disulfide linkers.
| Linker Type | Structure | Reducing Agent/Condition | Cleavage Efficiency/Stability | Reference |
| Unhindered Disulfide | R-S-S-R' | 5 mM Glutathione | ~50% reduction after 3 hours | [4] |
| In vivo (mouse plasma) | Rapid clearance | |||
| Sterically Hindered (monomethyl) | e.g., Me-SS | In vivo (tumor) | Efficient payload release | |
| Sterically Hindered (dimethyl) | e.g., DiMe-SS | In vivo (tumor) | Higher tumor delivery and growth inhibition compared to Me-SS | |
| SPDB (Sterically Hindered) | N-Succinimidyl 4-(2-pyridyldithio)butyrate | In vivo (circulation) | Half-life of ~9 days for SPDB-DM4 conjugate | |
| SPP | N-succinimidyl 3-(2-pyridyldithio)propionate | In vivo (mouse plasma) | Less stable than SPDB | |
| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | In vivo (mouse plasma) | Least stable among sterically hindered maytansinoid linkers tested |
Note: Direct comparison of quantitative data across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Experimental Protocols
Protocol 1: In Vitro Disulfide Linker Cleavage Assay using Glutathione (GSH)
This protocol simulates the intracellular reducing environment to assess the cleavage kinetics of a disulfide linker.
Materials:
-
Disulfide-linked ADC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) or ice-cold acetonitrile)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the ADC: Dissolve the ADC in PBS to a final concentration of 1 mg/mL.
-
Prepare a stock solution of GSH: Freshly prepare a 100 mM stock solution of GSH in PBS. Adjust the pH to 7.4 if necessary.
-
Set up the cleavage reaction: In a microcentrifuge tube, add the ADC solution. Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular concentrations. Adjust the final volume with PBS.
-
Incubate the reaction: Incubate the reaction mixture at 37°C.
-
Time-course analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately stop the cleavage reaction in the aliquot by adding a quenching solution. This prevents further cleavage during sample processing.
-
Analyze the samples: Analyze the samples from each time point by LC-MS to quantify the amount of released payload and the remaining intact ADC. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of an ADC in plasma to evaluate the potential for premature payload release.
Materials:
-
Disulfide-linked ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture resin (e.g., Protein A or Protein G)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma: Add the ADC to plasma at a final concentration of 1 mg/mL and incubate at 37°C.
-
Time-course sampling: At various time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Isolate the ADC: Isolate the ADC from the plasma sample using an immunoaffinity capture resin.
-
Wash and elute: Wash the resin to remove unbound plasma proteins and then elute the ADC.
-
Analyze by LC-MS: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage and payload loss.
Visualizations
Intracellular Cleavage Pathway of Disulfide Linkers
Caption: Intracellular cleavage of a disulfide linker.
Experimental Workflow for Assessing Disulfide Linker Cleavage
Caption: Workflow for in vitro disulfide linker cleavage assay.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Labeled with Biotin-PEG3-SS-azide
For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins and their interaction partners are paramount. Biotin-PEG3-SS-azide has emerged as a valuable tool in chemical proteomics, enabling the enrichment and subsequent mass spectrometry (MS) analysis of specific peptide populations. This guide provides a comprehensive comparison of this reagent with other common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent for proteomic studies hinges on several factors, including enrichment efficiency, the ability to recover labeled peptides, and the impact of the tag on mass spectrometry analysis. This compound offers a key advantage in its cleavable disulfide bond, which allows for the mild elution of captured peptides from streptavidin resins, thereby reducing background contamination and improving the signal-to-noise ratio in MS analysis.
Here, we compare the performance of this compound with a non-cleavable biotin tag and an alternative cleavable tag based on a dialkoxydiphenylsilane (DADPS) linker, which is acid-labile.
| Feature | This compound (Disulfide Cleavable) | DADPS-Biotin-Azide (Acid Cleavable) | Non-Cleavable Biotin-Azide |
| Cleavage Condition | Mild reduction (e.g., DTT, TCEP) | Mild acid (e.g., 10% formic acid)[1][2] | Harsh denaturation (e.g., boiling in SDS) |
| Enrichment Efficiency | High | High[3][4][5] | High |
| Peptide Identification Yield | High | Very High | Moderate to Low (due to background) |
| Cleavage Efficiency | >97% | >98% with 10% formic acid | N/A |
| Remnant Mass on Peptide | Thiol modification | 143 Da | Full biotin tag |
| Compatibility with MS | Excellent | Excellent | Moderate (high background) |
| Selectivity | High | Very High | High |
Experimental Protocols
I. Labeling of Alkyne-Modified Peptides with this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for labeling alkyne-containing peptides with this compound.
Materials:
-
Alkyne-modified peptide sample
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Reagent Stocks:
-
This compound: 10 mM in DMSO.
-
CuSO4: 50 mM in water.
-
TCEP: 100 mM in water.
-
TBTA: 16.7 mM in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Alkyne-modified peptide solution (e.g., 1 mg/mL in PBS).
-
Add this compound stock to a final concentration of 100 µM.
-
Add TCEP stock to a final concentration of 1 mM.
-
Add TBTA stock to a final concentration of 100 µM.
-
-
Initiate the Reaction: Add CuSO4 stock to a final concentration of 1 mM.
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours.
-
Sample Cleanup: Remove excess reagents by protein precipitation (e.g., with acetone or methanol/chloroform) or using a desalting column.
II. Enrichment of this compound Labeled Peptides
Materials:
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 0.1% SDS, 500 mM NaCl in PBS)
-
Wash Buffer 3 (e.g., 50 mM ammonium bicarbonate)
-
Elution Buffer (e.g., 10-20 mM DTT or TCEP in 50 mM ammonium bicarbonate)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Binding: Resuspend the labeled and cleaned peptide sample in a suitable binding buffer and add the washed streptavidin beads. Incubate for 1 hour at room temperature with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound peptides.
-
Elution: Resuspend the beads in Elution Buffer and incubate at 37-56°C for 30-60 minutes to cleave the disulfide bond and release the labeled peptides.
-
Alkylation (Optional but Recommended): To prevent the re-formation of disulfide bonds, the eluted peptides can be alkylated with iodoacetamide.
-
Sample Preparation for MS: Collect the supernatant containing the eluted peptides and prepare for mass spectrometry analysis (e.g., C18 desalting).
Mass Spectrometry Analysis
Peptides labeled with this compound and subsequently cleaved will contain a thiol-containing remnant at the site of modification. This modification needs to be accounted for during the database search.
Key Considerations for MS Data Analysis:
-
Variable Modification: Set a variable modification in your search parameters corresponding to the mass of the remnant tag on the amino acid that was originally alkyne-modified. After cleavage of the disulfide bond in this compound, the remaining fragment on the peptide is a thiol group.
-
Fragmentation Pattern: Peptides labeled with the remnant tag will exhibit characteristic fragmentation patterns in MS/MS spectra. The b- and y-ion series will show a mass shift corresponding to the modified amino acid.
Visualizing Experimental Workflows
Experimental Workflow for Labeled Peptide Enrichment
The following diagram illustrates the general workflow for the enrichment of peptides labeled with this compound.
Caption: Workflow for labeling, enrichment, and analysis of peptides.
Application in Studying Protein-Protein Interactions: EGFR Signaling
Proximity-dependent biotinylation methods, often employing biotin ligases fused to a protein of interest, can be used to map protein-protein interactions in living cells. The resulting biotinylated proteins can then be analyzed using workflows similar to those described above. The epidermal growth factor receptor (EGFR) signaling pathway is a well-studied system where such techniques can be applied to identify direct and proximal interactors.
The following diagram illustrates how a biotin-based proximity labeling approach can be used to study the EGFR interactome.
Caption: Proximity labeling to identify EGFR interactors.
By employing this compound and related cleavable probes, researchers can effectively label, enrich, and identify peptides from complex biological samples. The ability to mildly elute captured peptides is a significant advantage for mass spectrometry-based proteomics, leading to cleaner spectra and more confident protein identifications. The protocols and comparative data presented in this guide are intended to assist researchers in designing and executing robust proteomic experiments.
References
A Comparative Guide to Reducing Agents for Disulfide Bond Cleavage
For researchers, scientists, and drug development professionals, the effective cleavage of disulfide bonds is a critical step in various applications, from protein characterization to the development of therapeutic molecules. The choice of reducing agent can significantly impact the outcome of an experiment, influencing reaction efficiency, sample stability, and compatibility with downstream applications. This guide provides an objective comparison of common reducing agents, supported by experimental data and detailed protocols.
The most frequently used reducing agents in protein biochemistry are dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and 2-mercaptoethanol (β-ME).[1][2] Each possesses distinct chemical properties that make it more or less suitable for specific applications. DTT, a dithiol, is a potent reducing agent due to the formation of a stable six-membered ring upon oxidation.[3][4] TCEP is a phosphine-based, odorless reducing agent known for its stability and effectiveness over a broad pH range.[5] 2-mercaptoethanol is a monothiol that is often used due to its low cost, though it is less potent and has a strong, unpleasant odor.
Quantitative Comparison of Common Reducing Agents
The selection of an appropriate reducing agent depends on factors such as the desired reaction kinetics, pH of the buffer system, and the presence of other reactive species. The following table summarizes key quantitative parameters for DTT, TCEP, and 2-mercaptoethanol.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | 2-Mercaptoethanol (β-ME) |
| Mechanism | Dithiol | Phosphine | Monothiol |
| Optimal pH Range | >7.0 | 1.5 - 8.5 | >7.5 |
| Reaction Time | Typically 10-30 minutes | < 5 minutes at room temperature | Slower than DTT and TCEP |
| Redox Potential (at pH 7) | -0.33 V | More negative than DTT | Less negative than DTT |
| Stability | Prone to air oxidation; rapidly oxidized in the presence of Ni2+ | More resistant to air oxidation than DTT | Evaporates from solution, leading to decreased concentration over time |
| Odor | Unpleasant | Odorless | Strong, unpleasant odor |
| Thiol-Reactive Interference | Reacts with maleimides and other thiol-reactive probes | Generally does not react with maleimides, but some exceptions are reported | Reacts with maleimides and other thiol-reactive probes |
| Typical Working Concentration | 1-100 mM | 5-50 mM | 5-20% (v/v) in SDS-PAGE sample buffer |
Experimental Protocols
The following protocols provide a general framework for the reduction of disulfide bonds in protein samples for subsequent analysis, such as mass spectrometry or electrophoresis.
Protocol 1: Reduction of Protein Disulfide Bonds using DTT
This protocol is suitable for reducing protein samples prior to SDS-PAGE analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.5)
-
DTT stock solution (1 M in water, freshly prepared)
-
SDS-PAGE sample buffer (Laemmli buffer)
Procedure:
-
To your protein sample, add the 1 M DTT stock solution to a final concentration of 10-100 mM.
-
Incubate the sample at a temperature between room temperature and 56°C for 15-30 minutes. Higher temperatures can improve reduction efficiency.
-
For SDS-PAGE analysis, add the appropriate volume of Laemmli sample buffer containing DTT.
-
Boil the sample for 5-10 minutes before loading it onto the gel.
Protocol 2: Reduction of Protein Disulfide Bonds using TCEP
This protocol is advantageous when downstream applications are sensitive to free thiols, such as maleimide-based labeling.
Materials:
-
Protein sample in a suitable buffer (e.g., phosphate or Tris buffer)
-
TCEP hydrochloride (TCEP-HCl) stock solution (0.5 M in water, pH adjusted to ~7.0)
-
Alkylation reagent (e.g., iodoacetamide), if required
Procedure:
-
Add the 0.5 M TCEP stock solution to the protein sample to a final concentration of 5-50 mM.
-
Incubate the reaction mixture at room temperature for 5-20 minutes. TCEP is effective at reducing disulfides in under 5 minutes.
-
If required, proceed with the alkylation of the now-free sulfhydryl groups by adding an alkylating agent like iodoacetamide.
-
The sample is now ready for downstream analysis, such as mass spectrometry or labeling reactions. Removal of TCEP is often not necessary before using sulfhydryl-reactive labels.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in disulfide bond cleavage, the following diagrams illustrate a typical experimental workflow and the chemical mechanisms of different reducing agents.
Caption: A general workflow for the reduction of disulfide bonds in a protein sample.
Caption: A simplified comparison of the reaction mechanisms for DTT and TCEP.
References
A Comparative Guide to Biotin-PEG3-SS-azide for Live Cell Imaging
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry for live cell imaging, the choice of a biotinylation reagent is critical for successful experimental outcomes. This guide provides a comprehensive evaluation of Biotin-PEG3-SS-azide, a cleavable biotin probe, and compares its performance with relevant alternatives. The information presented herein is supported by available experimental data to facilitate an informed selection of reagents for your specific research needs.
Introduction to this compound
This compound is a versatile chemical tool designed for the biotinylation of biomolecules in living systems. Its structure comprises three key functional components:
-
Biotin: A high-affinity ligand for streptavidin, enabling robust detection and purification.
-
PEG3 Linker: A short polyethylene glycol spacer that enhances solubility and minimizes steric hindrance.
-
Disulfide (SS) Bond: A cleavable linker that allows for the release of the biotinylated molecule from streptavidin under reducing conditions. This feature is particularly advantageous for applications such as mass spectrometry where removal of the large streptavidin protein is desirable.
-
Azide Group: A bioorthogonal handle that specifically reacts with alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".
This combination of features makes this compound a powerful reagent for the selective labeling and subsequent isolation of target molecules in complex biological environments.
Comparison with Alternative Probes
The performance of this compound is best understood in the context of alternative biotinylation reagents. Here, we compare it with a non-cleavable analog and other probes with different cleavable linkers.
Table 1: Comparison of Biotin-Azide Probes for Live Cell Applications
| Feature | This compound (Cleavable) | Biotin-PEG3-Azide (Non-cleavable) | Other Cleavable Probes (e.g., Acid-cleavable, Photocleavable) |
| Structure | Biotin-PEG-S-S-Azide | Biotin-PEG-Azide | Biotin-PEG-[Cleavable Linker]-Azide |
| Cleavage Mechanism | Reduction of disulfide bond (e.g., with DTT, TCEP) | Not cleavable | Acid hydrolysis, photolysis |
| Cleavage Conditions | Mild reducing conditions | N/A | Specific pH or light exposure |
| Labeling Selectivity | High, dependent on click chemistry | High, dependent on click chemistry | High, dependent on click chemistry |
| Relative Selectivity | Moderate to High[1] | High | Variable, can be very high[1] |
| Cleavage Efficiency | High (>97%) with appropriate reducing agents[1] | N/A | Variable depending on the linker and conditions (can be >98%)[1] |
| Cell Permeability | Generally good, influenced by the PEG linker. | Generally good, similar to the cleavable version.[2] | Dependent on the specific linker chemistry. |
| Cytotoxicity | Potential cytotoxicity from the azide moiety and copper catalyst (if used). | Potential cytotoxicity from the azide moiety and copper catalyst (if used). | Linker-specific and catalyst-specific cytotoxicity. |
| Signal-to-Noise Ratio | Expected to be high due to specific labeling. | Expected to be high due to specific labeling. | Expected to be high due to specific labeling. |
| Key Advantage | Reversible capture and release of targets. | Stable, permanent labeling. | Tunable cleavage under specific, non-reducing conditions. |
| Key Disadvantage | Potential for premature cleavage in the reducing intracellular environment. | Difficult to separate captured proteins from streptavidin. | May require harsh conditions (e.g., strong acid) or specialized equipment (UV lamp). |
Note: The relative selectivity and cleavage efficiency data are based on a study comparing a disulfide-containing biotin-azide probe with other cleavable probes in a proteomics context. While not a direct live-cell imaging study, it provides valuable insights into the chemical properties of the linkers.
Experimental Protocols
The following are generalized protocols for live cell labeling using this compound via copper-catalyzed click chemistry (CuAAC). Optimization for specific cell types and experimental goals is recommended.
Protocol 1: Live Cell Labeling with this compound (CuAAC)
This protocol is adapted from established methods for copper-catalyzed click chemistry on live cells.
Materials:
-
Cells cultured with an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid, sugar, or nucleoside).
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
A copper-chelating ligand (e.g., THPTA) to reduce cytotoxicity.
-
A reducing agent (e.g., Sodium Ascorbate, prepared fresh).
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and incorporate the alkyne-modified substrate according to your experimental design.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and the copper ligand (e.g., 50 mM in water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water).
-
-
Labeling Reaction:
-
Wash the cells once with pre-warmed PBS.
-
Prepare the click reaction cocktail in cell culture medium immediately before use. For a final volume of 1 mL, add the components in the following order:
-
This compound to a final concentration of 10-50 µM.
-
Copper ligand to a final concentration of 100-500 µM.
-
CuSO₄ to a final concentration of 20-100 µM.
-
Sodium Ascorbate to a final concentration of 1-2 mM.
-
-
Gently mix the cocktail and add it to the cells.
-
Incubate for 5-30 minutes at 37°C. The optimal time should be determined empirically to maximize signal and minimize toxicity.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Replace the PBS with fresh cell culture medium.
-
Proceed with live cell imaging using a fluorescently labeled streptavidin conjugate.
-
Protocol 2: Cleavage of Biotin from Labeled Proteins
This protocol is for the subsequent release of biotinylated proteins after capture with streptavidin beads, typically for downstream analysis like mass spectrometry.
Materials:
-
Cell lysate containing biotinylated proteins captured on streptavidin-coated beads.
-
Reducing agent (e.g., 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Buffer (e.g., PBS or Tris-HCl).
Procedure:
-
Wash Beads: Wash the streptavidin beads with the captured proteins extensively to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in a buffer containing the reducing agent.
-
Incubation: Incubate at room temperature or 37°C for 30-60 minutes to allow for the cleavage of the disulfide bond.
-
Collection: Pellet the beads by centrifugation and collect the supernatant containing the released proteins.
Visualizing the Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical principles.
Caption: A flowchart of the experimental workflow for live cell imaging and subsequent analysis using this compound.
Caption: The mechanism of protein labeling via click chemistry and subsequent capture and release.
Conclusion
This compound is a valuable tool for live cell imaging and proteomics, offering the significant advantage of cleavability for downstream applications. Its performance in terms of labeling efficiency and selectivity is comparable to other biotin-azide probes. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the experiment. For studies requiring the recovery of labeled proteins free from streptavidin, the cleavable disulfide linker is a distinct advantage. However, for applications where stable, long-term labeling is paramount, a non-cleavable alternative may be more suitable. As with any live-cell imaging reagent, careful optimization of labeling conditions is crucial to ensure high-quality data while maintaining cell health.
References
A Comparative Guide to Biotin-PEG3-SS-azide for Cross-Reactivity Studies in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the successful identification and validation of drug targets. Biotin-PEG3-SS-azide has emerged as a valuable reagent for such applications, enabling the selective labeling and enrichment of target biomolecules through click chemistry. This guide provides an objective comparison of this compound with alternative cleavable biotin probes, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
This compound is a trifunctional molecule featuring a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide group for covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. A key feature of this reagent is the disulfide bond within its structure, which allows for the cleavage of the biotin tag from the captured biomolecule under mild reducing conditions. This cleavability is crucial for downstream applications such as mass spectrometry-based proteomic analysis, as it facilitates the recovery of target proteins without the interference of the bulky biotin-streptavidin complex.
Performance Comparison with Alternative Cleavable Biotin Probes
The performance of a biotinylation reagent in cross-reactivity studies is primarily determined by its labeling selectivity, cleavage efficiency, and the potential for non-specific binding. While this compound offers the advantage of a readily cleavable disulfide linker, it is important to consider its performance in the context of other available cleavable biotin probes with different chemical functionalities.
A key concern with disulfide-containing probes is the potential for non-specific labeling through disulfide exchange with cysteine residues in proteins.[1] This can lead to the enrichment of off-target proteins and complicate data analysis. However, the selectivity of disulfide probes can be enhanced by implementing a reduction and alkylation step prior to the click chemistry reaction to block free thiols in the proteome.[1]
Studies comparing different classes of cleavable biotin probes have provided valuable insights into their relative performance. For instance, a comparison of five cleavable biotin probes revealed that a probe with an acid-sensitive dialkoxydiphenylsilane (DADPS) linker exhibited the highest selectivity.[1] Another comprehensive study benchmarking five commercially available cleavable biotin tags in various chemoproteomic workflows concluded that an acid-cleavable DADPS tag, when used in a specific workflow, surpassed other methods in enrichment efficiency, identification yield, and reproducibility.[2][3] While photocleavable and reduction-cleavable (disulfide) tags were found to be generally less efficient, they can be advantageous in specific contexts, such as when dealing with acid-sensitive modifications.
| Probe Type | Cleavage Condition | Advantages | Disadvantages | Relative Selectivity |
| Disulfide (e.g., this compound) | Mild reducing agents (e.g., DTT, TCEP) | Mild cleavage conditions | Potential for non-specific labeling via disulfide exchange, premature cleavage in reducing cellular environments. | Moderate (can be improved with reduction/alkylation) |
| Acid-Cleavable (e.g., DADPS-biotin-azide) | Mild acid (e.g., 10% formic acid) | High cleavage efficiency, high selectivity, small residual mass tag. | Potential for degradation of acid-labile post-translational modifications. | High |
| Photocleavable (PC)-biotin-azide | UV irradiation (e.g., 365 nm) | Spatially and temporally controlled cleavage. | Can be less efficient than chemical cleavage methods. | Moderate to High |
| Diazo-biotin-azide | Sodium dithionite | Mild reductive cleavage. | --- | Moderate to High |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for a typical workflow involving the use of a cleavable biotin probe for the enrichment of target proteins from a complex biological sample.
Protocol 1: Labeling of Alkyne-Modified Proteins using this compound via Click Chemistry
-
Sample Preparation: Lyse cells containing alkyne-modified proteins in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Reduction and Alkylation (Optional, to improve specificity):
-
Reduce disulfide bonds in the lysate by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30 minutes at 56°C.
-
Alkylate free thiols by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Click Chemistry Reaction:
-
Prepare a "click" reaction cocktail containing:
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration: 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration: 100 µM)
-
Copper(II) sulfate (CuSO4) (final concentration: 1 mM)
-
This compound (final concentration: 100 µM)
-
-
Add the click reaction cocktail to the cell lysate and incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation: Precipitate the biotinylated proteins by adding 4 volumes of cold acetone and incubating at -20°C for at least 2 hours.
-
Protein Pellet Collection: Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. Discard the supernatant and wash the protein pellet with cold methanol.
Protocol 2: Affinity Purification of Biotinylated Proteins
-
Resuspend Protein Pellet: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine HCl) to ensure complete solubilization.
-
Bead Preparation: Wash streptavidin-conjugated magnetic beads or agarose resin with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
Binding: Add the resuspended protein solution to the prepared streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
Washing:
-
Pellet the beads using a magnetic stand or by centrifugation.
-
Remove the supernatant and wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical washing series could include:
-
Wash 1: High salt buffer (e.g., PBS with 500 mM NaCl)
-
Wash 2: High pH buffer (e.g., 100 mM sodium carbonate, pH 11)
-
Wash 3: Low pH buffer (e.g., 100 mM glycine, pH 2.8)
-
Wash 4: Denaturing buffer (e.g., 8 M urea)
-
Final washes with PBS.
-
-
Protocol 3: On-Bead Digestion and Elution for Mass Spectrometry
-
Reduction and Alkylation of Captured Proteins:
-
Resuspend the beads in a buffer containing DTT (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate for 30 minutes at 56°C.
-
Cool to room temperature and add IAA (e.g., 55 mM in 50 mM ammonium bicarbonate) and incubate for 30 minutes in the dark.
-
-
Proteolytic Digestion:
-
Wash the beads to remove DTT and IAA.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a suitable protease (e.g., trypsin).
-
Incubate overnight at 37°C with shaking.
-
-
Elution of Peptides (Cleavage of Disulfide Linker):
-
To cleave the disulfide bond and release the formerly biotinylated peptides, resuspend the beads in a buffer containing a reducing agent such as 50 mM DTT or 10 mM TCEP.
-
Incubate for 1 hour at 37°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the eluted peptides.
-
Acidify the sample with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The sample is now ready for analysis by LC-MS/MS.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language provide a visual representation of the key workflows.
Caption: Workflow for target enrichment using this compound.
Caption: Comparison of cleavable linker chemistries.
Conclusion
This compound is a versatile and effective tool for the enrichment of target biomolecules in cross-reactivity and drug discovery studies. Its cleavable disulfide linker allows for the efficient recovery of captured proteins under mild conditions, making it compatible with downstream mass spectrometry analysis. However, researchers should be aware of the potential for non-specific binding associated with disulfide linkers and consider implementing strategies to mitigate this, such as a pre-emptive reduction and alkylation of the proteome. For applications demanding the highest level of selectivity, alternative cleavable linkers, particularly acid-labile options like DADPS, may offer superior performance. The choice of the optimal biotinylation reagent will ultimately depend on the specific experimental context, including the nature of the target protein and any post-translational modifications of interest. This guide provides the necessary comparative data and experimental frameworks to make an informed decision for your research endeavors.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG3-SS-azide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat all Biotin-PEG3-SS-azide waste as hazardous chemical waste. Do not attempt chemical deactivation without explicit, validated protocols for this specific compound. Direct disposal through a certified environmental management company is the recommended and safest procedure.
This guide provides essential safety and logistical information for the proper disposal of this compound, a trifunctional reagent commonly used in bioconjugation, drug delivery, and diagnostic development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Understanding the Hazards
This compound is a complex molecule with three key functional groups that necessitate careful handling and disposal:
-
Azide Group (-N₃): Organic azides are potentially energetic compounds. They can be sensitive to heat, shock, friction, and static discharge. A primary hazard is the potential for the formation of highly toxic and explosive hydrazoic acid if the azide comes into contact with strong acids. Additionally, azides can react with certain metals (e.g., copper, lead, brass, silver) to form explosive metal azides.
-
Disulfide Bond (-S-S-): The disulfide bond is cleavable under reducing conditions. While not classified as a primary hazard for disposal, its reactivity should be considered, and cleavage can produce thiol-containing compounds.
-
Polyethylene Glycol (PEG) Linker: The PEG component of the molecule is generally considered to be of low toxicity and is biodegradable.[1] However, it should not be disposed of down the sanitary sewer system.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Crucial Safety Precautions:
-
Avoid Acid Contact: Under no circumstances should this compound waste come into contact with acids to prevent the formation of hydrazoic acid.
-
Avoid Metal Contact: Do not use metal spatulas or tools that could scratch containers. Avoid contact with metal containers or drainpipes.
-
Avoid Heat and Friction: Do not heat the waste. Handle containers carefully to avoid friction or shock.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through collection and transfer to a licensed hazardous waste disposal service.
Step 1: Waste Segregation
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves).
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE). Do not use metal containers.
-
Ensure the container is in good condition with a secure, leak-proof lid.
Step 2: Labeling the Waste Container
-
Properly label the hazardous waste container before adding any waste. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The CAS Number: 2866429-93-6
-
The primary hazards: "Organic Azide" , "Handle with Care" , "Avoid contact with acids and metals"
-
The date the first waste was added to the container.
-
Your name, laboratory, and contact information.
-
Step 3: Waste Accumulation
-
Place all solid waste, such as unused reagent and contaminated lab supplies, directly into the labeled container.
-
For solutions containing this compound, collect them in a separate, labeled liquid hazardous waste container made of compatible material.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, particularly acids.
Step 4: Arranging for Disposal
-
Once the waste container is full or has reached the accumulation time limit set by your institution's environmental health and safety (EHS) office, arrange for its collection.
-
Contact your institution's EHS or equivalent department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Spill and Emergency Procedures
In the event of a spill of this compound powder or solution:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific guidance.
-
Small Spills (Powder):
-
If you are trained and it is safe to do so, gently cover the spill with a non-combustible absorbent material, such as sand or vermiculite. Avoid raising dust.
-
Carefully scoop the material into the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Absorb the spill with a non-combustible absorbent material.
-
Place the absorbent material into the designated hazardous waste container.
-
Decontaminate the area and dispose of cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While specific disposal regulations vary by jurisdiction, the following table summarizes key hazard identification numbers for this compound.
| Property | Value | Source |
| CAS Number | 2866429-93-6 | Sigma-Aldrich |
| Molecular Formula | C₂₇H₄₈N₈O₇S₃ | Sigma-Aldrich |
| Molecular Weight | 692.91 g/mol | GlpBio |
| Primary Hazards | Organic Azide, Potential for formation of toxic/explosive compounds with acids and certain metals. | General SDS |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and your EHS office for local regulations and guidance.
References
Essential Safety and Operational Guide for Handling Biotin-PEG3-SS-azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Biotin-PEG3-SS-azide. It outlines essential personal protective equipment (PPE), safe handling procedures, and proper disposal methods to minimize risks in the laboratory.
Hazard Identification and Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary concerns are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] While specific toxicological data for this compound is not extensively available, the presence of an azide group warrants caution.[3] Organic azides are energetic compounds and should be handled with care to avoid conditions that could lead to decomposition, such as excessive heat, friction, or shock.[3][4]
Key Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, consider Silver shield gloves under nitrile gloves. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles with side protection. A face shield should be worn in addition to goggles if there is a risk of splashes. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dust, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | Necessary when dust formation is possible. Use a particulate filter device (EN 143), P1. | Minimizes inhalation exposure. |
Engineering Controls
-
Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood.
-
Blast Shield: The use of a blast shield is recommended for all azides that are known or expected to be explosive.
-
Ventilation: Ensure adequate local and general ventilation.
Operational and Disposal Plans
Handling and Storage
Safe Handling Procedures:
-
Review Safety Information: Before beginning work, review this guide and the Safety Data Sheet (SDS). Ensure a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Work Surface: Line the work surface with absorbent, disposable bench paper.
-
Weighing: Use plastic or ceramic spatulas to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Dissolve freshly in dry DMSO or DMF and avoid repeated freeze-thaw cycles.
Storage:
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Keep away from food, drink, and animal feedingstuffs.
-
Store away from incompatible materials such as strong oxidizers, acids, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the absorbent material into a hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Waste Disposal
-
Do Not Pour Down the Drain: Under no circumstances should you pour azide solutions down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azide accumulations.
-
Hazardous Waste: Dispose of all used or unwanted material, including dilute solutions, as hazardous waste.
-
Waste Containers: Collect waste in a clearly labeled, appropriate container. Do not co-mingle azide waste with acidic waste.
-
Deactivation: For specific protocols on deactivating azide waste, consult your institution's EHS department. A common method involves treatment with sodium nitrite and dilute acid, but this should be performed by trained personnel following a validated standard operating procedure.
-
Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
